Tonocard
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2R)-2-amino-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
BUJAGSGYPOAWEI-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H](C)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of tocainide (B1681335) hydrochloride, a Class Ib antiarrhythmic agent, on the human cardiac voltage-gated sodium channel, Nav1.5. Tocainide exerts its therapeutic effects by producing a state- and use-dependent block of Nav1.5, which is crucial for the initiation and propagation of the cardiac action potential. This document details the electrophysiological effects, the molecular basis of interaction, and the quantitative parameters of tocainide's action. Experimental protocols for key assays are provided, alongside visual representations of the underlying molecular interactions and experimental workflows to support further research and development in the field of antiarrhythmic therapies.
Introduction: The Role of Nav1.5 in Cardiac Electrophysiology and Tocainide's Therapeutic Indication
The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is the primary channel responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1] Its precise function is critical for normal cardiac conduction. Dysregulation of Nav1.5 activity, due to genetic mutations or other pathological conditions, can lead to various life-threatening arrhythmias. Tocainide hydrochloride, a primary amine analog of lidocaine, is classified as a Class Ib antiarrhythmic drug.[1] It is indicated for the treatment of ventricular arrhythmias. Tocainide's therapeutic efficacy stems from its ability to selectively block Nav1.5 channels, particularly in cardiac tissues that are pathologically over-excited, such as in ischemic conditions.[1]
Core Mechanism of Action: State- and Use-Dependent Blockade
The cornerstone of tocainide's mechanism of action on Nav1.5 channels is its state-dependent and use-dependent blockade.
State-Dependent Binding
Tocainide exhibits a higher affinity for the open and inactivated states of the Nav1.5 channel compared to the resting (closed) state.[1] This preferential binding is a hallmark of Class Ib antiarrhythmic agents. In healthy cardiac tissue at a normal heart rate, Nav1.5 channels spend the majority of their time in the resting state, for which tocainide has a low affinity. However, in conditions of tachycardia or ischemia, cardiac cells are depolarized for longer periods, increasing the proportion of Nav1.5 channels in the open and inactivated states. This allows tocainide to bind more effectively and exert a greater blocking effect on these rapidly firing cells.
Use-Dependent (Frequency-Dependent) Block
A direct consequence of state-dependent binding is the phenomenon of use-dependence. During periods of high-frequency stimulation, such as ventricular tachycardia, Nav1.5 channels cycle through the open and inactivated states more frequently. This increased channel "use" enhances the cumulative block by tocainide. The drug binds during the depolarized phases and dissociates slowly during the repolarized (resting) phases. At rapid heart rates, there is insufficient time between depolarizations for the drug to fully dissociate, leading to an accumulation of blocked channels and a progressive reduction in sodium current.
Molecular Binding Site within the Nav1.5 Pore
While a high-resolution co-crystal structure of tocainide bound to Nav1.5 is not yet available, extensive research involving site-directed mutagenesis and molecular modeling of other local anesthetics points to a binding site within the inner pore of the channel.[1] This binding pocket is formed by the S6 transmembrane segments of the four homologous domains (DI-DIV) of the Nav1.5 channel.
Key amino acid residues, particularly in the DIV-S6 segment, are believed to be critical for the binding of Class I antiarrhythmics. Specifically, the aromatic residues Phenylalanine 1760 (F1760) and Tyrosine 1767 (Y1767) are highly conserved and have been identified as major determinants for the binding of local anesthetics.[1][2] It is highly probable that these residues are also crucial for the interaction with tocainide, likely through hydrophobic and cation-π interactions with the protonated amine group of the drug.
Quantitative Data on Tocainide's Block of Sodium Channels
Quantitative electrophysiological data for the direct effects of tocainide on human Nav1.5 channels is limited in publicly available literature. The following tables summarize available data, including comparative data from the closely related skeletal muscle sodium channel, Nav1.4, and other Class Ib antiarrhythmic drugs to provide context.
| Table 1: Tonic and Use-Dependent Block of Sodium Channels by Tocainide and Comparators | ||||
| Compound | Channel Isoform | Experimental System | Tonic Block IC50 (µM) | Use-Dependent Block IC50 (µM) (at 10 Hz) |
| Tocainide | hNav1.4 | HEK293 Cells | >1000 | 344[3] |
| Mexiletine | hNav1.4 | HEK293 Cells | 158[3] | 58[3] |
| Table 2: Effect of Tocainide and Related Drugs on Nav1.5 Gating Properties | |||
| Compound | Parameter | Effect | Quantitative Change |
| Tocainide | Steady-State Inactivation | No significant shift in the voltage-dependence of inactivation has been reported in some studies.[4] This is an area requiring further investigation, as a hyperpolarizing shift is expected for drugs preferentially binding to the inactivated state. | Not available |
| Lidocaine | Steady-State Inactivation | Hyperpolarizing shift in the voltage-dependence of inactivation. | ΔV1/2 = -57.6 ± 10.2 mV (in the presence of Navβ1 subunit)[5] |
| Mexiletine | Steady-State Inactivation | Hyperpolarizing shift in the voltage-dependence of inactivation. | Significant hyperpolarizing shift observed in a dose-dependent manner.[6] |
Experimental Protocols
The characterization of tocainide's action on Nav1.5 channels relies on key experimental techniques, primarily whole-cell patch-clamp electrophysiology and site-directed mutagenesis.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of a drug on ion channel function.
-
Objective: To measure the sodium current (INa) through Nav1.5 channels and characterize the state- and use-dependent block by tocainide.
-
Methodology:
-
Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are stably or transiently transfected with the cDNA encoding the human Nav1.5 α-subunit. Cells are cultured on glass coverslips for recording.[7]
-
Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; adjusted to pH 7.4 with NaOH.[3]
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES; adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium current.[3]
-
-
Voltage-Clamp Protocols:
-
Tonic Block: From a hyperpolarized holding potential (e.g., -120 mV) where most channels are in the resting state, a single depolarizing pulse (e.g., to -20 mV for 20 ms) is applied to elicit a peak INa. This is performed before and after the application of various concentrations of tocainide.[3]
-
Use-Dependent Block: A train of repetitive depolarizing pulses (e.g., to -20 mV for 20 ms (B15284909) at a frequency of 10 Hz) is applied. The peak INa elicited by each pulse is measured. In the presence of tocainide, the current amplitude will progressively decrease with each pulse in the train.[3]
-
Steady-State Inactivation: A series of 500 ms conditioning pre-pulses to various potentials (e.g., from -140 mV to -40 mV) are applied, followed by a test pulse to a fixed potential (e.g., -20 mV) to determine the fraction of available channels. The resulting data is fitted with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2). This protocol is performed in the absence and presence of tocainide to assess any shift in the V1/2 of inactivation.
-
-
Data Analysis: The peak sodium current amplitude is measured and analyzed to determine the percentage of block at different drug concentrations and stimulation frequencies. IC50 values are calculated by fitting the concentration-response data to the Hill equation.
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in drug binding.
-
Objective: To confirm the role of putative binding site residues (e.g., F1760, Y1767) in the interaction with tocainide.
-
Methodology:
-
Plasmid Preparation: A plasmid containing the cDNA of the human Nav1.5 channel is used as a template.
-
Mutagenesis: Overlap extension polymerase chain reaction (PCR) is used to introduce specific point mutations into the Nav1.5 cDNA (e.g., F1760A or Y1767A).
-
Expression and Analysis: The mutated Nav1.5 channels are expressed in a suitable cell system (e.g., HEK293 cells). Whole-cell patch-clamp electrophysiology is then performed as described above to determine if the mutation alters the sensitivity (IC50) of the channel to tocainide. A significant increase in the IC50 value for the mutated channel compared to the wild-type channel indicates that the mutated residue is important for drug binding.
-
Visualizations
Signaling Pathways and Logical Relationships
Conclusion
Tocainide hydrochloride modulates Nav1.5 channel function through a well-established mechanism of state- and use-dependent block. Its preferential binding to the open and inactivated states of the channel allows for targeted inhibition of pathologically overactive cardiac tissue. The molecular basis of this interaction is believed to involve key aromatic residues within the DIV-S6 segment of the channel's inner pore. While the qualitative aspects of tocainide's mechanism are well-understood, further research is required to obtain precise quantitative electrophysiological data on its effects on human Nav1.5 channels. A high-resolution structure of the tocainide-Nav1.5 complex would be invaluable for elucidating the atomic-level details of this interaction and would significantly aid in the rational design of next-generation antiarrhythmic drugs with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Y1767C, a novel SCN5A mutation, induces a persistent Na+ current and potentiates ranolazine inhibition of Nav1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Modulation of the effects of class Ib antiarrhythmics on cardiac NaV1.5-encoded channels by accessory NaVβ subunits [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Pharmacology of Flecainide in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide (B1672765) is a potent class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels, which profoundly alters cardiac electrophysiology. This technical guide provides a comprehensive overview of the molecular pharmacology of flecainide in cardiac myocytes, with a focus on its interactions with key ion channels and signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and the development of novel antiarrhythmic therapies. While the initial query mentioned "Tonocard," this document focuses on flecainide, as its pharmacological profile aligns with the detailed molecular mechanisms requested. This compound is a brand name for tocainide, a class Ib antiarrhythmic with a different mechanism of action.
Electrophysiological Effects and Primary Mechanism of Action
Flecainide's principal antiarrhythmic effect stems from its potent, rate-dependent blockade of the fast inward sodium current (INa), which is mediated by the Nav1.5 sodium channel.[2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[2] The drug exhibits a high affinity for the open state of the Nav1.5 channel, with slow association and dissociation kinetics.[3] This "use-dependent" or "rate-dependent" blockade means that its effect is more pronounced at higher heart rates, making it particularly effective in terminating tachyarrhythmias.[3]
Quantitative Data on Flecainide's Interaction with Ion Channels
The following tables summarize the quantitative data on flecainide's effects on key cardiac ion channels, compiled from various experimental studies.
| Target | Parameter | Value | Experimental Conditions | Reference |
| Nav1.5 | IC50 (Tonic Block) | 345 µM | Briefly depolarizing from a negative holding potential | [4] |
| Nav1.5 | IC50 (Use-Dependent Block) | 7.4 µM | Increased frequency of stimulation | [4] |
| Nav1.5 | IC50 | 10.7 µM | hNav1.5 channels | [5] |
| Nav1.5 | IC50 | 5.5 ± 0.8 µM | Peak NaV1.5 current in HEK293 cells | [1] |
| Open State Nav1.5 | KD | 11 µM | Non-inactivating mutant of Nav1.5 | [3] |
| IKr (hERG) | IC50 | 1.49 µM | - | [6] |
| ATP-sensitive K+ channel | IC50 | 17.3 µM | Outward current at +40 mV | [7] |
| Parameter | Flecainide Concentration | Pacing Cycle Length (ms) | Change in Action Potential Duration (APD) | Reference |
| APD Prolongation | 4.5 µM | 1000 | Increased | [8] |
| APD Prolongation | 4.5 µM | 150 | Greater increase than at slower rates | [8] |
| APD Increase | Up to 10 µmol/L | Not specified | Increased at 30% and 90% repolarization | [9] |
| APD Shortening | 30 µmol/L | Not specified | Shortened | [9] |
Secondary Mechanisms of Action
Beyond its primary effect on sodium channels, flecainide also modulates other key ion channels and intracellular calcium handling proteins, contributing to its overall electrophysiological profile.
Effects on Potassium Channels
Flecainide has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr), which can contribute to a prolongation of the action potential duration (APD) in ventricular and atrial muscle fibers.[2][10] This effect is in contrast to its action in Purkinje fibers, where it shortens the APD due to the predominant sodium channel blockade.[10] Additionally, flecainide can inhibit the transient outward potassium current (Ito) in a rate-independent manner.[8]
Modulation of Ryanodine (B192298) Receptors and Intracellular Calcium
Flecainide also interacts with the cardiac ryanodine receptor (RyR2), the primary calcium release channel on the sarcoplasmic reticulum.[11] It has been shown to inhibit RyR2, particularly in its open state, thereby reducing the frequency of spontaneous calcium sparks and waves.[12][13] This action is thought to contribute to its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT), a condition characterized by abnormal RyR2 function.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by flecainide and a typical experimental workflow for its characterization.
Caption: Flecainide's primary and secondary molecular targets in a cardiac myocyte.
Caption: A generalized workflow for studying flecainide's effects on ion channels.
Caption: The dual anti-arrhythmic and pro-arrhythmic potential of flecainide.
Experimental Protocols
Whole-Cell Patch Clamp in Mammalian Cells
This technique is a cornerstone for studying the effects of flecainide on ionic currents in isolated cardiac myocytes or in cell lines (e.g., HEK293) expressing specific ion channels.
-
Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine). Alternatively, mammalian cell lines are cultured and transfected with the cDNA for the ion channel of interest (e.g., SCN5A for Nav1.5).
-
Solutions:
-
External (Bath) Solution: Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4.
-
Internal (Pipette) Solution: Typically contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.2. Cesium is often used to block potassium currents.
-
Flecainide Stock Solution: A stock solution (e.g., 10 mM) is prepared in deionized water and diluted to the final desired concentrations in the external solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
The cell is held at a negative holding potential (e.g., -80 mV) to keep the sodium channels in a closed, resting state.
-
-
Voltage-Clamp Protocols:
-
Tonic Block: A depolarizing pulse (e.g., to -20 mV for 50 ms) is applied at a low frequency (e.g., 0.1 Hz) to elicit the peak inward sodium current. After establishing a stable baseline, flecainide is perfused, and the steady-state block is measured.
-
Use-Dependent Block: A train of depolarizing pulses (e.g., to -20 mV for 20 ms (B15284909) at 10 Hz for 10 seconds) is applied from the holding potential. The peak current for each pulse is recorded to assess the cumulative block during the train, both before and after flecainide application.[14]
-
Atrial Epicardial Mapping
This technique is used to study the effects of flecainide on atrial conduction and arrhythmias in intact hearts.
-
Preparation: The heart is excised and Langendorff-perfused with a physiological salt solution. In some experimental models, a thin layer of epicardium is created to facilitate the study of re-entrant arrhythmias.[15]
-
Electrode Array: A multi-electrode array (e.g., a 112-electrode atrial array) is positioned on the epicardial surface of the atria.[16]
-
Stimulation Protocol: Programmed electrical stimulation, including premature stimuli and burst pacing, is used to induce and study atrial arrhythmias.[15]
-
Data Acquisition and Analysis: The electrode array records the electrical activity from multiple sites simultaneously. This data is used to construct activation maps that visualize the spread of electrical impulses across the atria. The effects of flecainide on conduction velocity, the size and number of re-entrant circuits, and the termination of arrhythmias can be quantified.[16]
Conclusion
Flecainide exerts its antiarrhythmic effects through a complex interplay of actions on multiple cardiac ion channels and calcium handling proteins. Its primary mechanism, the rate-dependent blockade of the Nav1.5 sodium channel, is well-established. However, its interactions with potassium channels and the ryanodine receptor also contribute significantly to its clinical profile. A thorough understanding of these molecular mechanisms is crucial for the rational use of flecainide in the clinic and for the development of safer and more effective antiarrhythmic drugs. The pro-arrhythmic potential of flecainide, particularly in patients with structural heart disease, underscores the importance of a detailed understanding of its pharmacology to mitigate risks and optimize therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of flecainide's rate-dependent actions on action potential duration in canine atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does flecainide impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. Proarrhythmic effects of flecainide. Experimental evidence for increased susceptibility to reentrant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epicardial Electrical Activation During Atrial Fibrillation: Looking at the Other Side of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of Tocainide Enantiomers in Sodium Channel Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocainide (B1681335), a Class Ib antiarrhythmic agent, exerts its therapeutic effects by blocking voltage-gated sodium channels.[1][2] As a chiral molecule, tocainide exists as two enantiomers, R-(-)-tocainide and S-(+)-tocainide. This technical guide provides an in-depth analysis of the stereospecific interactions of these enantiomers with the sodium channel, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. Understanding this stereospecificity is crucial for the rational design of more potent and safer sodium channel blockers.[1]
Core Concepts of Tocainide Action
Tocainide's mechanism of action is characterized by a state-dependent blockade of sodium channels, showing a preference for the open and inactivated states of the channel.[2][3] This property allows it to selectively target rapidly firing cells, such as those in arrhythmic cardiac tissue, while having a lesser effect on cells with normal firing rates.[1] The interaction with the sodium channel is known to be stereospecific, with one enantiomer consistently demonstrating greater potency.[4]
Quantitative Analysis of Enantiomer Potency
The differential effects of tocainide enantiomers have been quantified through various experimental techniques, primarily radioligand binding assays and electrophysiological studies. The data consistently indicates that the R-(-)-enantiomer is the more potent sodium channel blocker.[4][5][6]
Radioligand Binding Affinity
Radioligand binding assays are utilized to determine the binding affinity of a compound by measuring its ability to displace a known radiolabeled ligand from the sodium channel.[1]
| Enantiomer | Preparation | Radioligand | IC50 (µM) | Reference |
| R-(-)-tocainide | Freshly isolated cardiac myocytes | [3H]batrachotoxinin benzoate | 184 ± 8 | [5] |
| S-(+)-tocainide | Freshly isolated cardiac myocytes | [3H]batrachotoxinin benzoate | 546 ± 37 | [5] |
Table 1: Comparison of the 50% inhibitory concentration (IC50) of tocainide enantiomers in a radioligand binding assay. A lower IC50 value indicates a higher binding affinity.
Electrophysiological Effects
Electrophysiological studies directly measure the effect of the enantiomers on the function of sodium channels.
| Enantiomer | Preparation | Parameter | Concentration (µM) | Effect (msec) | Reference |
| R-(-)-tocainide | Isolated perfused rabbit heart | Interventricular conduction time | 75 | 10 ± 5 | [5] |
| S-(+)-tocainide | Isolated perfused rabbit heart | Interventricular conduction time | 150 | 4 ± 1 | [5] |
Table 2: Comparison of the effects of tocainide enantiomers on interventricular conduction time. A greater increase in conduction time indicates a more potent blocking effect.
Whole-cell patch-clamp studies on human myoballs have further elucidated the stereospecific interaction. These studies revealed that while both enantiomers had minimal effect on fast inactivation, they significantly increased inactivation when prepulses were prolonged, suggesting binding to the intermediate inactivated state of the channel.[6] Notably, the R-(-) form was found to be four times more effective than the S-(+) form in this regard.[6]
Experimental Protocols
A thorough understanding of the methodologies employed is essential for interpreting the data and for designing future experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a drug for a receptor by measuring the displacement of a radiolabeled ligand.[1][7]
Objective: To determine the binding affinity (IC50) of tocainide enantiomers to the sodium channel.
Methodology:
-
Membrane Preparation: A tissue source rich in sodium channels, such as freshly isolated cardiac myocytes or rat brain homogenates, is used.[4][5] The tissue is homogenized, and the membrane fraction containing the sodium channels is isolated via centrifugation.[1]
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radioligand that binds to a known site on the sodium channel, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).[1][4]
-
Competition: Increasing concentrations of the unlabeled test compounds (R-(-)-tocainide and S-(+)-tocainide) are added to the incubation mixture to compete with the radioligand for binding to the sodium channels.[1]
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. This is typically achieved through rapid vacuum filtration using glass fiber filters that trap the membranes.[4]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This measurement is proportional to the amount of radioligand bound to the sodium channels.[4]
-
Data Analysis: The data are used to construct a competition curve, plotting the percentage of specific radioligand binding against the concentration of the tocainide enantiomer. The IC50 value, which is the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.[4]
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the function and pharmacology of ion channels, allowing for the direct measurement of ionic currents.[3][8]
Objective: To measure the effect of tocainide enantiomers on the sodium current (I_Na) and to characterize their state- and use-dependent properties.
Methodology:
-
Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are commonly used. These cells are transiently or stably transfected with cDNA encoding a specific human voltage-gated sodium channel isoform (e.g., hNav1.5 for cardiac muscle).[3][4] Alternatively, freshly isolated cardiomyocytes can be utilized.[4]
-
Recording Configuration: The whole-cell patch-clamp configuration is established. A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to allow for electrical access to the entire cell.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to control the membrane potential and elicit sodium currents. These protocols are designed to assess the tonic and use-dependent block of the sodium channels by the tocainide enantiomers.
-
Drug Application: The tocainide enantiomers are applied to the cells at various concentrations through the external solution.
-
Data Acquisition: The resulting sodium currents are recorded before and after the application of the drug.
-
Data Analysis: The percentage of inhibition of the sodium current is plotted against the drug concentration to determine the IC50 value. The use-dependent block is assessed by comparing the current amplitude of the first pulse to subsequent pulses during a train of depolarizations.[3]
Visualizing the Process
Diagrams can aid in understanding the experimental workflows and the proposed mechanism of interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective interaction of tocainide and its chiral analogs with the sodium channels in human myoballs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels | eLife [elifesciences.org]
Electrophysiological Profile of Tocainide on Purkinje Fibers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophysiological effects of tocainide (B1681335), a Class Ib antiarrhythmic agent, on cardiac Purkinje fibers. Tocainide's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in a state- and use-dependent manner, leading to a reduction in the maximum upstroke velocity of the action potential and a shortening of the action potential duration.[1][2] This document details the quantitative effects of tocainide on key action potential parameters, outlines the experimental protocols for their measurement, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Electrophysiological Effects of Tocainide on Purkinje Fibers
Tocainide, a structural analog of lidocaine (B1675312), exerts its antiarrhythmic effects primarily by interacting with the voltage-gated sodium channels in cardiomyocytes, including the specialized conduction tissue of the Purkinje fibers.[2][3] The key characteristics of this interaction are its state- and use-dependence.
-
State-Dependent Blockade: Tocainide exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[3] This means that the drug is more effective at blocking channels in cells that are actively firing or have a more depolarized resting membrane potential.
-
Use-Dependent Blockade: The blocking effect of tocainide is more pronounced at faster heart rates.[1][4] With increased frequency of stimulation, there is a cumulative increase in the number of channels in the inactivated state, providing more binding sites for tocainide and enhancing its blocking effect. This property allows tocainide to selectively target tachyarrhythmias with minimal effect on normal heart rates.[1]
The principal electrophysiological consequences of tocainide on Purkinje fibers are a concentration-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential and a shortening of the action potential duration (APD).[1][4] The effective refractory period (ERP) is also shortened, but to a lesser extent than the APD.[1]
Quantitative Data on Tocainide's Effects
The following tables summarize the quantitative effects of tocainide on the action potential parameters of canine Purkinje fibers, as reported in various in vitro studies.
Table 1: Dose-Dependent Effect of Tocainide on Vmax in Canine Purkinje Fibers
| Tocainide Concentration (mg/L) | Basic Cycle Length (ms) | Mean Decrease in Vmax (%) |
| 10 | 1000 | Significant Reduction |
| 20 | 1000 | Further Significant Reduction |
| 10 | 300 | More Prominent Reduction |
| 20 | 300 | Most Prominent Reduction |
| Data compiled from studies on Purkinje fibers surviving infarction, which may exhibit altered electrophysiological properties.[1] |
Table 2: Effect of Tocainide on Action Potential Duration (APD) in Normal Canine Purkinje Fibers
| Tocainide Concentration (mg/L) | Cycle Length (ms) | Effect on APD50% | Effect on APD90% |
| 10 | 1000 | Shortened | Shortened |
| 20 | 1000 | Further Shortening | Further Shortening |
| 10 | 300 | Shortened | Shortened |
| 20 | 300 | Further Shortening | Further Shortening |
| Tocainide's effect on APD is more pronounced at longer cycle lengths.[4] |
Effects on Other Ion Channels
While the primary target of tocainide is the fast sodium channel, its effects on other ion channels in Purkinje fibers are less well-documented.
-
Potassium Channels: Studies on lidocaine, a close structural analog of tocainide, have shown that it can increase membrane potassium conductance in Purkinje fibers.[5] This action could contribute to the shortening of the action potential duration. However, direct evidence for a similar effect of tocainide on potassium channels in Purkinje fibers is limited.
-
Calcium Channels: There is a lack of specific data on the direct effects of tocainide on calcium channels in cardiac Purkinje fibers.
Experimental Protocols
The following sections detail the standard methodologies used to investigate the electrophysiological effects of tocainide on isolated Purkinje fibers.
Intracellular Microelectrode Recording
This technique is used to measure the transmembrane action potential of individual Purkinje cells.
4.1.1. Preparation of Purkinje Fibers
-
Source: Hearts are obtained from mongrel dogs of either sex.
-
Dissection: Free-running Purkinje fibers (false tendons) are carefully dissected from the endocardial surface of the ventricles.
-
Mounting: The dissected fibers are mounted in a temperature-controlled tissue bath (typically 36-37°C) and superfused with oxygenated Tyrode's solution.[2]
4.1.2. Solutions
-
Tyrode's Solution (Typical Composition):
-
NaCl: 137 mM
-
KCl: 4 mM
-
CaCl2: 1.8 mM
-
MgCl2: 1 mM
-
NaHCO3: 12 mM
-
NaH2PO4: 0.9 mM
-
Glucose: 5.5 mM
-
-
Gassing: The solution is gassed with 95% O2 and 5% CO2 to maintain a pH of approximately 7.4.[2]
-
Tocainide Application: Tocainide hydrochloride is dissolved in the Tyrode's solution to achieve the desired concentrations.
4.1.3. Recording and Stimulation
-
Microelectrodes: Glass capillary microelectrodes are pulled to a fine tip and filled with 3 M KCl. The tip resistance is typically between 10-20 MΩ.
-
Impaling: A single Purkinje cell is impaled with the microelectrode.
-
Stimulation: The fiber is stimulated using bipolar silver electrodes with rectangular pulses of 1-2 ms (B15284909) duration and an amplitude 1.5-2.0 times the diastolic threshold.[2]
-
Data Acquisition: The transmembrane potential is recorded using a high-impedance amplifier, digitized, and stored for analysis.
4.1.4. Measurement of Action Potential Parameters
-
Resting Membrane Potential (RMP): The membrane potential during electrical diastole.
-
Action Potential Amplitude (APA): The difference between the peak of the action potential and the RMP.
-
Maximum Upstroke Velocity (Vmax): The maximum rate of depolarization during phase 0, obtained by electronic differentiation of the action potential upstroke.
-
Action Potential Duration (APD): The time from the initial upstroke to 50% (APD50) and 90% (APD90) repolarization.
-
Effective Refractory Period (ERP): The longest coupling interval between a basic stimulus and a premature stimulus at which the premature stimulus fails to elicit a propagated action potential.
Voltage Clamp Technique
The two-microelectrode voltage clamp technique is employed to measure the ionic currents responsible for the action potential, particularly the fast sodium current (INa).
4.2.1. General Protocol
-
Preparation: Short segments of Purkinje fibers are used to ensure adequate space clamp.
-
Electrodes: Two intracellular microelectrodes are used: one to measure the membrane potential and the other to inject current to clamp the potential at a desired level.
-
Holding Potential: The membrane is held at a potential where the sodium channels are in the resting state (e.g., -90 mV).
-
Test Pulses: Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward current is measured.
-
Data Analysis: The peak inward current is measured as an indicator of the number of open sodium channels. The effects of tocainide are assessed by comparing the current before and after drug application.
Visualizations
Signaling Pathway
Caption: Mechanism of Tocainide's state- and use-dependent blockade of sodium channels in Purkinje fibers.
Experimental Workflow
Caption: Workflow for in vitro electrophysiological studies of tocainide on Purkinje fibers.
References
- 1. Electrophysiological effects of tocainide on canine subendocardial Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 4. The interaction of cycle length with the electrophysiological effect of lidocaine, tocainide and verapamil on canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of lidocaine hydrochloride on membrane conductance in mammalian cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Oral Tocainide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocainide (B1681335), an orally active primary amine analogue of lidocaine (B1675312), has been a subject of interest in cardiovascular research due to its antiarrhythmic properties. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is crucial for predicting its behavior in humans and for the development of safe and effective therapeutic regimens. This technical guide provides a comprehensive overview of the existing data on the pharmacokinetics and bioavailability of oral tocainide in key animal models, with a focus on rats and dogs. The information is presented to facilitate comparison and aid in the design of future preclinical and clinical studies.
Pharmacokinetic Profiles in Animal Models
The pharmacokinetic properties of tocainide have been investigated in several animal species. The following sections summarize the key findings for oral administration in rats and dogs, highlighting species-specific differences in drug absorption, distribution, metabolism, and excretion.
Rat Models
Studies in rats have revealed that the pharmacokinetics of tocainide are dose-dependent and exhibit non-linearity at higher doses.
Key Findings:
-
Absorption: Oral tocainide is completely absorbed in rats at doses up to 15 mg/kg.[1]
-
Dose-Dependent Kinetics: The disposition of tocainide in rats follows nonlinear kinetics at and above a dose of 20 mg/kg.[1] This is evidenced by a nonlinear increase in the area under the plasma concentration-time curve (AUC) with increasing doses.[1]
-
Metabolism: The observed nonlinearity is suggested to be due to the saturation of tocainide metabolism.[1]
-
Excretion: At doses below 20 mg/kg, approximately 19% of the administered dose is excreted as unchanged drug in the urine.[1] However, at and above this dose level, there is a significant increase (at least 100%) in the urinary excretion of the intact drug, further supporting the saturation of metabolic pathways.[1] Following a 15 mg/kg oral dose in male Wistar rats, about 15-20% of the dose was excreted as the intact drug in the urine.[2] An additional 20% of the dose was found as acid-hydrolyzable conjugates, with about half of these being a glucuronide conjugate.[2] Other identified metabolites in rat urine include N-acetyl tocainide, an oxidatively deaminated product, an aldehyde adduct, and a cyclic hydantoin (B18101) derivative.[2]
Table 1: Summary of Oral Tocainide Pharmacokinetics in Rats
| Parameter | Value | Animal Model | Dose | Source |
| Bioavailability | Complete absorption | Rat | Up to 15 mg/kg | [1] |
| Kinetics | Nonlinear at and above 20 mg/kg | Rat | ≥ 20 mg/kg | [1] |
| Urinary Excretion (Unchanged) | ~19% | Rat | < 20 mg/kg | [1] |
| Urinary Excretion (Unchanged) | ≥ 38% | Rat | ≥ 20 mg/kg | [1] |
| Urinary Excretion (Unchanged) | 15-20% | Male Wistar Rat | 15 mg/kg | [2] |
Dog Models
Data on the oral pharmacokinetics of tocainide in dogs is less comprehensive in the publicly available literature compared to rats. However, some studies provide valuable insights into its disposition in this species.
Key Findings:
-
Dosage and Plasma Concentrations: In a study involving Doberman Pinschers with cardiomyopathy, oral administration of tocainide at doses of 15 to 25 mg/kg every 8 hours resulted in peak serum concentrations (Cmax) of 6.2 to 19.1 mg/L and trough serum concentrations (Cmin) of 2.3 to 11.1 mg/L.
-
Time to Peak Concentration (Tmax): The peak serum concentrations were observed 2 hours after oral administration.
-
Therapeutic Efficacy: In conscious coronary-ligated dogs with ischemic arrhythmias, a 50% reduction in ventricular premature beats was achieved at a plasma concentration of 5.0 µg/mL.[3]
Table 2: Summary of Oral Tocainide Administration and Resulting Plasma Concentrations in Dogs
| Parameter | Value | Animal Model | Dose | Source |
| Dosage | 15-20 mg/kg, PO, every 8 hours | Dog | 15-20 mg/kg | [7] |
| Peak Serum Concentration (Cmax) | 6.2 - 19.1 mg/L | Doberman Pinscher | 15-25 mg/kg tid | |
| Trough Serum Concentration (Cmin) | 2.3 - 11.1 mg/L | Doberman Pinscher | 15-25 mg/kg tid | |
| Time to Peak (Tmax) | 2 hours | Doberman Pinscher | 15-25 mg/kg tid |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. The following sections outline the key experimental procedures for investigating the oral pharmacokinetics of tocainide in animal models.
General Workflow for a Preclinical Oral Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound.
Caption: General experimental workflow for an oral pharmacokinetic study.
Animal Models and Husbandry
-
Rat: Male Wistar rats are a commonly used strain for pharmacokinetic studies of tocainide.[2] Animals should be housed in a controlled environment with a standard light-dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.
-
Dog: Beagle dogs are a frequently used breed for preclinical toxicology and pharmacokinetic studies. Similar to rats, they should be housed in appropriate facilities with controlled environmental conditions.
Drug Administration
-
Oral Gavage (Rats): For precise dosing in rats, oral gavage is the standard method. Tocainide hydrochloride is typically dissolved in a suitable vehicle, such as water, for administration.
-
Oral Administration (Dogs): In dogs, tocainide can be administered orally, for example, as a solution or within a gelatin capsule.
Blood Sampling
-
Rat: Serial blood samples can be collected from the tail vein or via a cannulated jugular vein at predetermined time points post-dosing.
-
Dog: Blood samples are typically collected from the cephalic or jugular vein at various time points after drug administration.
Bioanalytical Method: Gas Chromatography (GC)
The concentration of tocainide in plasma or serum samples is often determined using gas chromatography (GC), frequently coupled with a mass spectrometer (GC-MS) for enhanced specificity and sensitivity.
Typical GC Method Parameters:
-
Extraction: Tocainide, being a basic compound, is typically extracted from an alkalinized biological matrix (plasma or urine) using an organic solvent.
-
Derivatization: While not always necessary, derivatization can improve the chromatographic properties and detector response of tocainide.
-
Column: A variety of capillary columns can be used for the separation.
-
Detector: An electron capture detector (ECD) has been used for the analysis of tocainide in rat plasma and urine.[1] Flame ionization detectors (FID) and mass spectrometers (MS) are also common.
The following diagram outlines the key steps in a typical bioanalytical workflow using GC.
Caption: Workflow for bioanalysis of tocainide using gas chromatography.
Conclusion
This technical guide has summarized the available data on the pharmacokinetics and bioavailability of oral tocainide in rat and dog models. In rats, tocainide exhibits dose-dependent, nonlinear pharmacokinetics with complete oral absorption at lower doses. While comprehensive pharmacokinetic parameters for oral tocainide in dogs are not as readily available, existing data on plasma concentrations provide a foundation for further investigation. The detailed experimental protocols and bioanalytical methods described herein offer a framework for designing and conducting future preclinical studies to further elucidate the disposition of this antiarrhythmic agent. A thorough understanding of the species-specific differences in tocainide pharmacokinetics is essential for the successful translation of preclinical findings to clinical applications.
References
- 1. Dose-dependent pharmacokinetics of tocainide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of tocainide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effects of tocainide and lidocaine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tocainide: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tocainide: a new oral antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of the oral antiarrhythmic lidocaine congener, tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmics for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
Tonocard (Tocainide): An In-depth Analysis of its Effects on Cardiac Action Potential Duration and Refractory Period
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonocard (tocainide) is a Class Ib antiarrhythmic agent, an orally active primary amine analog of lidocaine (B1675312).[1] Historically utilized for the management of ventricular arrhythmias, its mechanism of action centers on the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2] This technical guide provides a comprehensive examination of tocainide's effects on two critical parameters of cardiac electrophysiology: the action potential duration (APD) and the effective refractory period (ERP). Understanding these effects is paramount for researchers and drug development professionals working on novel antiarrhythmic therapies and assessing cardiac safety profiles.
Tocainide (B1681335) exhibits a state-dependent and use-dependent blockade of sodium channels, demonstrating a higher affinity for the open and inactivated states of the channel.[1][2] This preferential binding to more active channels allows for a targeted modulation of pathologically over-excited cardiac tissues, such as those found in ischemic conditions.[3] The primary electrophysiological consequences of tocainide are a concentration-dependent shortening of the action potential duration and a corresponding decrease in the effective refractory period, albeit to a lesser extent, resulting in an increased ERP/APD ratio.[3]
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
Tocainide's therapeutic and electrophysiological effects are rooted in its interaction with the voltage-gated sodium channel Nav1.5, the primary channel responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[2]
Signaling Pathway of Tocainide's Action on Cardiac Myocytes
Quantitative Effects on Action Potential Duration and Refractory Period
The following tables summarize the quantitative data from preclinical studies investigating the effects of tocainide on cardiac action potential duration and effective refractory period.
Table 1: Effect of Tocainide on Action Potential Duration (APD) in Canine Purkinje Fibers
| Tocainide Concentration | Stimulation Cycle Length (ms) | APD50% (% Change from Control) | APD90% (% Change from Control) | Reference |
| 10 mg/L | 1000 | Shortened | Shortened | [1][2] |
| 20 mg/L | 1000 | Shortened | Shortened | [1][2] |
| 10 mg/L | 300 | Less prominent shortening | Less prominent shortening | [1] |
| 20 mg/L | 300 | Less prominent shortening | Less prominent shortening | [1] |
Table 2: Effect of Tocainide on Effective Refractory Period (ERP) in Canine Purkinje Fibers
| Tocainide Concentration | Stimulation Cycle Length (ms) | ERP (% Change from Control) | Reference |
| 10 mg/L | 1000 | Reduced | [1] |
| 20 mg/L | 1000 | Reduced | [1] |
| 10 mg/L | 300 | No significant effect | [1] |
| 20 mg/L | 300 | No significant effect | [1] |
Table 3: Effect of Tocainide on ERP in Infarcted and Non-Infarcted Canine Myocardium
| Tissue Type | Tocainide (Therapeutic Dose) | ERP (% Prolongation) | Reference |
| Infarcted Zone | Intravenous Infusion | 27% | |
| Non-Infarcted Zone | Intravenous Infusion | 8% |
Table 4: Stereospecific Binding of Tocainide Enantiomers to Cardiac Sodium Channels
| Enantiomer | IC50 (µM) for [3H]batrachotoxinin benzoate (B1203000) binding inhibition | Reference |
| R-(-)-tocainide | 184 ± 8 | |
| S-(+)-tocainide | 546 ± 37 |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to determine the effects of tocainide on cardiac electrophysiology.
Intracellular Action Potential Recording in Purkinje Fibers/Papillary Muscle
This method allows for the direct measurement of the transmembrane potential of individual cardiac cells.
Experimental Workflow for Intracellular Recording
-
Tissue Preparation: The heart is rapidly excised from a euthanized animal (e.g., dog, guinea pig) and placed in a cold, oxygenated Tyrode's solution. Purkinje fibers or papillary muscles are carefully dissected.
-
Experimental Setup: The isolated tissue is mounted in a temperature-controlled organ bath and superfused with oxygenated Tyrode's solution.
-
Recording: A sharp glass microelectrode filled with 3 M KCl is used to impale a single cell. The transmembrane potential is recorded using a high-impedance amplifier.
-
Stimulation: The tissue is stimulated at various frequencies (cycle lengths) using bipolar electrodes to assess the use-dependent effects of the drug.
-
Drug Application: Tocainide is added to the superfusate at varying concentrations to determine its dose-dependent effects.
-
Data Analysis: The recorded action potentials are analyzed to determine parameters such as APD at 50% and 90% repolarization (APD50, APD90), maximum upstroke velocity (Vmax), and ERP. The ERP is determined by introducing premature stimuli at progressively shorter coupling intervals until a propagated response is no longer elicited.
Langendorff Perfusion of Isolated Heart
This ex vivo model allows for the study of the entire heart in a controlled environment.
-
Apparatus: A Langendorff apparatus is used to retrograde perfuse the heart through the aorta with a crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.
-
Heart Preparation: The heart is excised and the aorta is cannulated on the Langendorff apparatus.
-
Data Acquisition: Monophasic action potentials (MAPs) can be recorded from the epicardial surface using a MAP catheter to measure APD and ERP.
-
Drug Administration: Tocainide is added to the perfusate to assess its effects on the electrophysiology of the whole heart.
Patch-Clamp Electrophysiology
This technique is used to study the effects of tocainide on the ionic currents flowing through individual ion channels in isolated cardiomyocytes.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue.
-
Recording Configuration: The whole-cell patch-clamp configuration is typically used to record sodium currents. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Voltage Clamp: The membrane potential is controlled by a voltage-clamp amplifier, and the resulting ionic currents are measured.
-
Protocols: Specific voltage protocols are applied to study the state-dependent block of sodium channels by tocainide. For example, the affinity for the inactivated state can be assessed by holding the membrane potential at different levels. Use-dependency is studied by applying trains of depolarizing pulses at various frequencies.
Conclusion
Tocainide exerts its antiarrhythmic effects primarily through the blockade of cardiac voltage-gated sodium channels in a state- and use-dependent manner. This interaction leads to a characteristic shortening of the action potential duration and the effective refractory period in ventricular and Purkinje tissues. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals. A thorough comprehension of tocainide's electrophysiological profile is crucial for the development of safer and more effective antiarrhythmic drugs and for the accurate assessment of cardiac liability in novel chemical entities.
References
- 1. Electrophysiological effects of tocainide on canine subendocardial Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of cycle length with the electrophysiological effect of lidocaine, tocainide and verapamil on canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tocainide and lidocaine on the transmembrane action potentials as related to external potassium and calcium concentrations in guinea-pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orally Active Antiarrhythmic: A Technical Guide to the Historical Development and Discovery of Tocainide as a Lidocaine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Tocainide (B1681335) represents a pivotal chapter in the quest for effective and manageable treatments for ventricular arrhythmias. Its genesis is intrinsically linked to the therapeutic successes and practical limitations of lidocaine (B1675312), a highly effective Class I antiarrhythmic agent. While potent in suppressing ventricular ectopy, lidocaine's utility is confined to intravenous administration due to extensive first-pass metabolism, rendering it unsuitable for long-term oral therapy. This critical limitation spurred a targeted drug discovery effort in the 1970s to develop an orally bioavailable lidocaine analog, culminating in the synthesis and clinical introduction of Tocainide. This technical guide provides an in-depth examination of the historical development, experimental evaluation, and mechanistic underpinnings of Tocainide.
From Bench to Bedside: The Developmental Pathway of Tocainide
The journey from identifying the need for an oral lidocaine analog to the clinical application of Tocainide followed a structured, multi-stage process. This involved chemical modification of the parent compound, rigorous preclinical screening in vitro and in vivo, and extensive evaluation in human clinical trials.
Synthesis of an Orally Active Analog
The core chemical challenge in developing an oral lidocaine alternative was to sterically hinder the amide linkage from enzymatic hydrolysis, the primary route of lidocaine's rapid metabolism. The successful approach involved the addition of a methyl group to the alpha-carbon of the glycine (B1666218) moiety of lidocaine, creating a primary amine analog.
Experimental Protocol: Synthesis from 2,6-Dimethylaniline (B139824)
A common synthetic route to Tocainide involves the acylation of 2,6-dimethylaniline with an α-halo-propionyl halide, followed by amination.
-
Acylation: 2,6-dimethylaniline is reacted with α-bromopropionyl bromide in an appropriate solvent (e.g., isopropanol). The reaction mixture is heated to reflux for several hours.
-
Work-up and Isolation: After the reaction, the mixture is cooled, causing the intermediate, α-bromopropionyl-2,6-dimethylaniline, to precipitate. The solid is filtered, washed, and may be recrystallized to improve purity.
-
Amination: The purified intermediate is then reacted with ammonia (B1221849) (often in a sealed vessel under pressure) to displace the bromine atom via nucleophilic substitution, yielding Tocainide.
-
Salt Formation: For pharmaceutical use, the free base of Tocainide is typically converted to a stable salt, such as Tocainide hydrochloride, by reacting it with hydrochloric acid in a suitable solvent like diethyl ether.
Mechanism of Action: State-Dependent Sodium Channel Blockade
Tocainide is a Class Ib antiarrhythmic agent, exerting its effect by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This blockade is not uniform but is "state-dependent," meaning Tocainide has a higher affinity for sodium channels in the open or inactivated states than in the resting state.[2] This property is crucial to its therapeutic action, as it allows the drug to selectively target rapidly firing or depolarized cells—hallmarks of arrhythmic tissue—while having a lesser effect on cells with normal resting membrane potentials.[1]
By binding to and stabilizing the inactivated state, Tocainide slows the recovery of sodium channels, reduces the rate of rise of the action potential (Phase 0), and shortens the action potential duration (APD) in ventricular tissue. This shortening of the APD is a characteristic feature of Class Ib agents and helps to suppress re-entrant arrhythmias prevalent in ischemic myocardium.[1]
Preclinical and Clinical Evaluation
Experimental Protocol: In Vitro Electrophysiology (Voltage Clamp)
The electrophysiological effects of Tocainide were characterized using voltage clamp techniques on isolated cardiac preparations (e.g., guinea pig papillary muscles or isolated cardiomyocytes).
-
Preparation: A single cardiomyocyte or a small muscle fiber is isolated and placed in a recording chamber perfused with a physiological salt solution.
-
Configuration: A microelectrode or patch pipette is used to impale the cell, allowing for the control of the membrane potential (voltage clamp) and the measurement of transmembrane ionic currents.
-
Protocol for Use-Dependence: To assess use-dependent block, a train of depolarizing pulses (e.g., at a frequency of 10 Hz) is applied to the cell. The reduction in the sodium current (INa) with successive pulses in the presence of the drug, compared to a control, quantifies the use-dependent block.
-
Data Analysis: The concentration of the drug that causes a 50% reduction in the sodium current (IC50) is determined under different conditions (e.g., resting vs. high-frequency stimulation) to characterize its potency and state-dependent properties.
Experimental Protocol: Animal Models of Ventricular Arrhythmia
Animal models were crucial for evaluating the in vivo efficacy of Tocainide before human trials. A common model during that era was the Harris two-stage coronary ligation model in dogs.
-
Surgical Procedure: In anesthetized dogs, the left anterior descending (LAD) coronary artery is ligated in two stages to create a region of myocardial infarction.
-
Arrhythmia Development: This procedure reliably induces ventricular arrhythmias, including premature ventricular contractions (PVCs) and ventricular tachycardia, within hours to days.
-
Drug Administration: Tocainide (or a placebo control) is administered orally or intravenously to the animals.
-
Efficacy Assessment: Continuous electrocardiogram (ECG) monitoring is used to quantify the frequency and severity of arrhythmias before and after drug administration, allowing for the determination of the drug's antiarrhythmic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Tocainide, often in comparison to its parent compound, Lidocaine.
Table 1: Comparative Pharmacokinetic Properties
| Parameter | Tocainide | Lidocaine |
| Route of Administration | Oral, IV | IV |
| Oral Bioavailability | ~100% | ~30% (Extensive first-pass metabolism) |
| Elimination Half-life | ~15 hours (9-37 hours)[3] | 1.5 - 2 hours |
| Protein Binding | 10-20% | 60-80% |
| Metabolism | Hepatic (minimal first-pass) | Hepatic (extensive first-pass) |
| Excretion | ~40% unchanged in urine | <10% unchanged in urine |
Table 2: Preclinical Electrophysiological Data
| Parameter | Drug | Value | Reference |
| IC50 (Tonic Block) | (R)-(-)-Tocainide | 184 ± 8 µM | |
| (S)-(+)-Tocainide | 546 ± 37 µM | ||
| State Preference | Tocainide & Lidocaine | High affinity for Inactivated Na+ Channels | [1] |
| Effect on APD | Tocainide & Lidocaine | Shortens Action Potential Duration |
Table 3: Clinical Efficacy in Ventricular Arrhythmia Suppression
| Study Endpoint | Tocainide | Lidocaine | Patient Population | Reference |
| >80% PVC Suppression | 94% of patients | 75% of patients | Post-cardiac surgery | [2] |
| Mean PVC Reduction | 73% | 68% | Suspected Acute MI | [4] |
| Overall Efficacy | 60-70% of patients | N/A (IV comparator) | Chronic ventricular arrhythmias | [5] |
| Mean PVC Reduction (400-600mg dose) | 91 ± 10% in responders | N/A | Stable ventricular arrhythmias | [6] |
| Lown Classification Improvement | Improved by ≥1 class in 44% of patients | N/A | Ventricular arrhythmias | [7] |
Adverse Effects and Market Withdrawal
Despite its efficacy, the clinical use of Tocainide was hampered by a significant adverse effect profile. The most common side effects were related to the central nervous system (dizziness, tremor, paresthesia) and gastrointestinal system (nausea, vomiting). More severe, albeit rarer, were serious hematological disorders, including agranulocytosis and aplastic anemia, as well as pulmonary fibrosis. These serious safety concerns ultimately led to the withdrawal of Tocainide from the U.S. market in 2003.
Conclusion
The development of Tocainide stands as a successful example of rational drug design, effectively addressing the pharmacokinetic limitations of a potent lead compound, lidocaine. Through targeted chemical modification, researchers created an orally active analog that proved effective in the management of ventricular arrhythmias. However, the story of Tocainide also serves as a crucial reminder of the importance of post-marketing surveillance and the ultimate primacy of patient safety in pharmacotherapy. Its journey from a promising therapeutic innovation to its eventual withdrawal provides valuable lessons for modern drug development, highlighting the complex balance between efficacy and toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Randomized double-blind study of intravenous tocainide versus lidocaine for suppression of ventricular arrhythmias after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocainide for drug-resistant ventricular arrhythmias: efficacy, side effects, and lidocaine responsiveness for predicting tocainide success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of tocainide and lidocaine in patients admitted for suspected acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. [Anti-arrhythmic effect of tocainide (lidocaine congener) on ventricular arrhythmias (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of Tocainide's Binding Sites on Voltage-Gated Sodium Channels
A Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the binding sites of Tocainide (B1681335), a Class Ib antiarrhythmic agent, on voltage-gated sodium channels (VGSCs). It delves into the molecular determinants of Tocainide's interaction, its state-dependent binding mechanism, and the key amino acid residues that form its binding pocket. This document summarizes quantitative binding data, details established experimental protocols for studying these interactions, and presents visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.
Introduction: Tocainide's Mechanism of Action
Tocainide exerts its antiarrhythmic effects by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes.[1] As a Class Ib agent, Tocainide exhibits a characteristic rapid onset and offset of block and a pronounced state- and use-dependence, preferentially binding to the open and inactivated states of the channel.[1] This kinetic profile allows Tocainide to selectively target rapidly firing cells, such as those in ischemic or damaged myocardial tissue, while having minimal effect on tissues with normal firing rates.[2]
The interaction of Tocainide with the sodium channel is stereospecific, with the (R)-(-)-enantiomer demonstrating higher potency than the (S)-(+)-enantiomer.[3][4] This guide will explore the structural basis for this stereoselectivity and the broader structure-activity relationships that govern Tocainide's efficacy as a sodium channel blocker.
Molecular Binding Site of Tocainide
The binding site for Tocainide and other local anesthetic-type drugs is situated within the inner pore of the sodium channel's α-subunit.[5][6] This pore is formed by the four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The drug receptor is specifically located in the inner vestibule, which is lined by the S6 segments of all four domains.[5]
Key Amino Acid Residues
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that are crucial for Tocainide binding. These studies have pinpointed a cluster of residues primarily within the S6 segments of domains III and IV.
Key residues identified include:
-
Phenylalanine and Tyrosine in DIV-S6: A critical interaction involves a π-cation interaction between the protonated amine group of Tocainide and the aromatic ring of a phenylalanine residue.[3] In the human cardiac sodium channel (NaV1.5), this corresponds to F1760, while in the skeletal muscle isoform (hNaV1.4), it is F1586.[3][5] Mutation of this phenylalanine to a non-aromatic residue has been shown to abolish use-dependent block by local anesthetics.[5] Another important residue in this segment is a tyrosine (Y1767 in NaV1.5).[5]
-
Leucine (B10760876) in DIII-S6: A leucine residue in the S6 segment of domain III (L1461 in NaV1.5a) also contributes to the binding pocket.[5]
The arrangement of these residues creates a high-affinity binding site when the channel is in the open or inactivated state. The movement of the voltage-sensing S4 segments during channel gating is thought to alter the conformation of the S6 segments, thereby modulating the affinity of the binding site in a voltage-dependent manner.[2][5]
Quantitative Analysis of Tocainide Binding
The affinity and potency of Tocainide for voltage-gated sodium channels have been determined through various biophysical techniques. The following tables summarize key quantitative data from the literature.
| Compound | Channel/Preparation | Experimental Method | Parameter | Value | Reference |
| R-(-)-Tocainide | Cardiac Myocytes | Radioligand Binding ([3H]batrachotoxin) | IC50 | 184 ± 8 µM | [4][6] |
| S-(+)-Tocainide | Cardiac Myocytes | Radioligand Binding ([3H]batrachotoxin) | IC50 | 546 ± 37 µM | [4][6] |
| Tocainide (racemic) | hNaV1.4 (Skeletal Muscle) | Patch-Clamp Electrophysiology | IC50 (Use-Dependent) | > 300 µM | [6] |
| (R)-N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide (analog) | Skeletal Muscle Fibers | Voltage Clamp | IC50 (Tonic Block) | ~100 µM | [7] |
| (S)-N-(2,6-dimethylphenyl)-N-methyl-2-pyrrolidinecarboxamide (analog) | Skeletal Muscle Fibers | Voltage Clamp | IC50 (Tonic Block) | ~100 µM | [7] |
| To042 (analog) | hNaV1.4 in HEK293 cells | Patch-Clamp Electrophysiology | IC50 (Phasic Block) | 12 µM | [8] |
| To042 (analog) | hNaV1.4 in HEK293 cells | Patch-Clamp Electrophysiology | IC50 (Tonic Block) | 0.81 µM | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel currents.
Objective: To measure the tonic and use-dependent block of sodium currents by Tocainide.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). The cells are then transiently transfected with cDNA encoding the desired human sodium channel α-subunit (e.g., hNaV1.4 or hNaV1.5).
-
Electrophysiological Recording:
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ and filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH adjusted to 7.4).
-
Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is clamped at a holding potential where most channels are in the resting state (e.g., -120 mV).
-
Solutions: The external solution typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES, pH adjusted to 7.4.
-
-
Voltage Protocols:
-
Tonic Block: Sodium currents are elicited by depolarizing voltage steps (e.g., to -10 mV) from the holding potential at a low frequency (e.g., 0.1 Hz) before and after application of Tocainide. The percentage of current reduction at steady-state block represents the tonic block.
-
Use-Dependent Block: A train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz) to induce channel cycling between resting, open, and inactivated states. The progressive decrease in current amplitude during the pulse train in the presence of Tocainide is measured to quantify use-dependent block.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of block against the drug concentration. The IC50 values for tonic and use-dependent block are then calculated by fitting the data to the Hill equation.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound by measuring its ability to displace a known radiolabeled ligand from the channel.
Objective: To determine the IC50 of Tocainide enantiomers for the sodium channel.
Methodology:
-
Membrane Preparation: Cardiac myocytes are isolated (e.g., from rabbit hearts), homogenized, and the membrane fraction is separated by differential centrifugation.
-
Binding Assay:
-
Membranes are incubated with a fixed concentration of a radioligand that binds to the sodium channel, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).
-
Increasing concentrations of unlabeled Tocainide enantiomers are added to compete for binding with the radioligand.
-
The incubation is carried out at a controlled temperature (e.g., 37°C) for a sufficient duration to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are used to construct a competition curve, from which the IC50 value (the concentration of Tocainide that inhibits 50% of the specific binding of the radioligand) is determined.
Visualizations
Signaling Pathway: State-Dependent Block of Sodium Channels by Tocainide
References
- 1. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of new 2,6-prolylxylidide analogues of tocainide as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric Modification of To042: Synthesis and Evaluation of Promising Use‐Dependent Inhibitors of Voltage‐Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Proarrhythmic Effects of Class 1B Antiarrhythmics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Class 1B antiarrhythmics, a subgroup of sodium channel blockers, are characterized by their rapid binding and dissociation kinetics from the voltage-gated sodium channel, primarily in its inactivated state. This mechanism confers a degree of selectivity for ischemic or rapidly firing cardiac tissue, leading to a generally lower risk of proarrhythmia compared to Class 1A and 1C agents. However, proarrhythmic events, though less common, can occur and are mechanistically distinct. This guide provides an in-depth exploration of the foundational mechanisms of Class 1B-induced proarrhythmia, details the experimental protocols used to investigate these effects, presents quantitative data from key studies, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action of Class 1B Antiarrhythmics
Class 1B agents, including lidocaine (B1675312), mexiletine, and phenytoin (B1677684), exert their antiarrhythmic effect by blocking the fast sodium channels (Nav1.5) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] Their defining feature is a rapid association and dissociation from the sodium channel, with a strong preference for the inactivated state over the open or resting states.[3][4][5]
This "state-dependent" blockade has critical implications:
-
Tissue Selectivity: In healthy cardiac tissue at normal heart rates, sodium channels spend minimal time in the inactivated state, thus Class 1B agents have little effect.[4][5] Conversely, in ischemic tissue, which is partially depolarized, or in tachycardic conditions, where channels are frequently activated and inactivated, the blocking effect is enhanced.[4][6]
-
Effect on Action Potential: By blocking the influx of sodium ions, particularly the late sodium current, these drugs shorten the duration of the action potential (APD) and the effective refractory period (ERP) in ventricular and Purkinje tissues.[3][6][7] This is in contrast to Class 1A drugs which prolong the APD.[4]
Ranolazine, while primarily an antianginal agent, also exhibits Class 1B antiarrhythmic properties through its potent inhibition of the late sodium current.[8][9]
Foundational Mechanisms of Proarrhythmia
While generally considered safer, the proarrhythmic potential of Class 1B agents manifests under specific pathophysiological conditions. The primary mechanisms are not typically related to the QT prolongation and Torsades de Pointes (TdP) seen with other drug classes, but rather to excessive sodium channel blockade leading to conduction disturbances.
Conduction Slowing and Re-entry
In healthy tissue, the fast dissociation kinetics of Class 1B agents prevent significant slowing of conduction.[7] However, in the context of overdose or in severely diseased myocardial tissue, the cumulative channel blockade can depress conduction velocity. This slowing of electrical impulses can, paradoxically, create a substrate for re-entrant arrhythmias, the very condition they are often used to treat.
Bradycardia and Atrioventricular (AV) Block
In toxic concentrations or in patients with pre-existing sinus node or AV node dysfunction, Class 1B drugs can cause severe bradycardia, sinus arrest, or AV block.[10] Phenytoin overdose, for instance, has been documented to cause life-threatening bradyarrhythmias.[10] This is a direct consequence of suppressing the automaticity of pacemaker cells by blocking the necessary sodium influx for depolarization.[1]
Proarrhythmia in Specific Clinical Contexts
-
Post-Myocardial Infarction: The use of antiarrhythmic agents in patients with structural heart disease, such as post-myocardial infarction, is approached with caution due to evidence of increased mortality.[11] While Class 1B agents preferentially target ischemic tissue, their overall benefit in this population for non-life-threatening arrhythmias is not established and risk may be elevated.[6][12]
-
Interaction with Defibrillation: Studies have shown that lidocaine can increase the energy requirement for defibrillation with monophasic shocks, suggesting a proarrhythmic interaction that may increase myocardial vulnerability to shock-induced ventricular fibrillation.[13]
-
Drug-Specific Effects: Mexiletine has a reported proarrhythmic effect in approximately 10% of patients and has been rarely associated with Torsades de Pointes.[11][14]
Quantitative Data on Electrophysiological and Proarrhythmic Effects
The following tables summarize quantitative data regarding the electrophysiological properties and observed proarrhythmic incidence of key Class 1B agents.
Table 1: Core Electrophysiological Effects of Class 1B Antiarrhythmics
| Drug | Effect on Vmax (Phase 0) | Effect on Action Potential Duration (APD) | Channel State Preference & Kinetics | Key References |
|---|---|---|---|---|
| Lidocaine | Minimal effect in normal tissue; depresses in depolarized tissue | Shortens | Inactivated state; fast "on-off" kinetics (<1-2 seconds) | [4][7][15] |
| Mexiletine | Minimal effect in normal tissue; depresses in depolarized tissue | Shortens | Inactivated state; fast kinetics | [4][16][17] |
| Phenytoin | Minimal effect in normal tissue; depresses in depolarized tissue | Shortens | Inactivated state; fast "on-off" kinetics (~0.71 seconds) | [4][18][19][20] |
| Ranolazine | Depresses peak INa at fast frequencies; potent block of late INa | Shortens or no significant effect in ventricle; may lengthen in atria | Inactivated state; use-dependent |[8][9][21] |
Table 2: Reported Incidence and Nature of Proarrhythmic Events
| Drug | Proarrhythmic Effect | Reported Incidence / Context | Key References |
|---|---|---|---|
| Lidocaine | Ventricular Tachycardia / Fibrillation | Can increase defibrillation energy requirements; rare in therapeutic use. | [13][22] |
| Bradycardia / Asystole | Primarily in overdose or pre-existing conduction disease. | [23] | |
| Mexiletine | New or Worsened Arrhythmia | ~10-15% | [11][14] |
| Torsades de Pointes | Rare cases reported. | [11] | |
| Worsened Congestive Heart Failure | 1-3% | [11] | |
| Phenytoin | Bradycardia, AV Block, Asystole | Primarily in overdose or rapid IV administration. | [10][19][24] |
| | QRS Widening, QTc Prolongation | Unexpectedly reported in cases of severe toxicity. |[19] |
Experimental Protocols for Proarrhythmia Assessment
Evaluating the proarrhythmic risk of Class 1B agents requires a multi-tiered approach, from single-channel recordings to whole-organism studies.
In Vitro Methodologies
5.1.1 Patch Clamp Electrophysiology
-
Objective: To quantify the potency and kinetics of drug interaction with specific cardiac ion channels (e.g., Nav1.5, Kv11.1/hERG).
-
Protocol:
-
Cell Preparation: Utilize heterologous expression systems such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express the human cardiac sodium channel, Nav1.5.[25][26]
-
Recording: Employ the whole-cell patch clamp technique to measure macroscopic sodium currents.
-
Voltage Protocols: Apply specific voltage-clamp protocols to dissect different aspects of channel function and drug block:
-
Peak Current Measurement: Elicit currents with brief (e.g., 50 ms) depolarizing steps from a holding potential of -120 mV to a range of potentials (e.g., -80 mV to +80 mV).[25]
-
Steady-State Inactivation: Measure the availability of channels by applying a series of conditioning pre-pulses (e.g., 50 ms (B15284909) duration from -140 mV to +5 mV) followed by a test pulse to a fixed potential (e.g., -20 mV).[25]
-
Recovery from Inactivation: Use a two-pulse protocol where a conditioning pulse (P1) inactivates the channels, followed by a variable duration recovery interval at a hyperpolarized potential (e.g., -120 mV), and then a test pulse (P2) to measure the fraction of recovered channels.[25]
-
-
-
Data Analysis: Determine IC50 values for channel block and characterize the voltage- and use-dependency of the drug's effects.
Table 3: Example Voltage-Clamp Protocol Parameters for Nav1.5 Analysis
| Parameter Measured | Holding Potential | Pre-Pulse Protocol | Test Pulse | Purpose | Reference |
|---|---|---|---|---|---|
| Peak Current (I-V Curve) | -120 mV | None | 50 ms steps from -80 to +80 mV | Characterize voltage-dependence of activation. | [25] |
| Steady-State Inactivation | -120 mV | 50 ms steps from -140 to +5 mV | 20 ms pulse to -20 mV | Determine the voltage at which half the channels are inactivated. | [25] |
| Recovery from Inactivation | -120 mV | 50 ms pulse to -20 mV (P1), then variable interval (1-100 ms) at -120 mV | 20 ms pulse to -20 mV (P2) | Quantify the speed at which channels recover from inactivation. |[25] |
5.1.2 Isolated Heart (Langendorff) Preparations
-
Objective: To assess the integrated electrophysiological effects of a drug on the whole heart, including effects on conduction, repolarization, and arrhythmia susceptibility.[27][28]
-
Protocol:
-
Preparation: Isolate the heart from a suitable animal model (e.g., guinea pig, rabbit) and mount it on a Langendorff apparatus for retrograde perfusion with oxygenated Tyrode's solution.[22]
-
Recording: Place monophasic action potential (MAP) electrodes on the epicardial and endocardial surfaces to record action potentials and assess APD, triangulation, and reverse-use dependence.[27] A pseudo-ECG can also be recorded.
-
Stimulation: Use programmed electrical stimulation (PES) protocols (e.g., delivering progressively premature extrastimuli) to test the vulnerability of the heart to induced arrhythmias like ventricular tachycardia.
-
-
Data Analysis: Measure changes in APD, QT interval, conduction velocity, and the incidence and duration of induced arrhythmias.
In Vivo Methodologies
5.2.1 Chronic Atrioventricular (AV) Block Models
-
Objective: To create a highly sensitive model for detecting drug-induced arrhythmias, particularly Torsades de Pointes, in a setting of reduced repolarization reserve.[29][30]
-
Protocol:
-
Model Creation: In a large animal model (e.g., canine, cynomolgus monkey), surgically or via catheter ablation create a complete AV block. This results in chronic bradycardia and subsequent electrophysiological remodeling.[29]
-
Drug Administration: After a recovery and remodeling period (e.g., >4 weeks), administer the test compound orally or intravenously.
-
Monitoring: Continuously monitor the animal's ECG using Holter monitors to detect spontaneous arrhythmias, including premature ventricular contractions (PVCs) and TdP.
-
-
Data Analysis: Quantify the incidence, type, and duration of arrhythmic events at different drug exposure levels.
Visualizations of Pathways and Workflows
Diagram 1: Core Mechanism of Class 1B Antiarrhythmics
Caption: Mechanism of Class 1B agents targeting the inactivated sodium channel.
Diagram 2: Proarrhythmic Pathway in Overdose
Caption: Proarrhythmic mechanisms of Class 1B agents in toxic concentrations.
Diagram 3: In Vitro Proarrhythmia Assessment Workflow
Caption: Workflow for assessing proarrhythmic potential using in vitro models.
Conclusion
The proarrhythmic profile of Class 1B antiarrhythmics is intrinsically linked to their unique mechanism of state-dependent sodium channel blockade and rapid kinetics. While this generally results in a lower risk profile by targeting electrically abnormal tissue, this guide demonstrates that proarrhythmia remains a critical consideration. The potential for conduction slowing, re-entry facilitation, and severe bradyarrhythmias, particularly in overdose or structurally compromised hearts, necessitates a thorough and multi-faceted preclinical safety evaluation. The detailed experimental protocols—from patch-clamp analysis of channel kinetics to sensitive in vivo models like the chronic AV block dog—are essential tools for drug development professionals to accurately characterize the risk profile of novel compounds with Class 1B properties and ensure patient safety.
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. lecturio.com [lecturio.com]
- 3. How Do Class IB Antidysrhythmics Work - Uses, Side Effects, Drug Names [rxlist.com]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. Class IB Antiarrhythmics (Na+ Channel Blockers) - Antiarrhythmic Agents for Medicine [picmonic.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Class I/B antiarrhythmic property of ranolazine, a novel antianginal agent, in dog and human cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Life-threatening bradyarrhythmia with oral phenytoin overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Mexiletine: MedlinePlus Drug Information [medlineplus.gov]
- 13. Lidocaine increases the proarrhythmic effects of monophasic but not biphasic shocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Antiarrhythmic drugs: Lidocaine | Pharmacology Mentor [pharmacologymentor.com]
- 16. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mexiletine: Antiarrhythmic mechanisms, emerging clinical applications and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenytoin in treatment of amiodarone-induced Torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenytoin-Induced Cardiac Conduction Abnormalities - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 20. Phenytoin (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Procainamide and lidocaine produce dissimilar changes in ventricular repolarization and arrhythmogenicity in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lidocaine for Arrhythmia: When Used, Side Effects, Effectiveness [healthline.com]
- 24. researchgate.net [researchgate.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]
- 27. In vitro models of proarrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.physiology.org [journals.physiology.org]
- 29. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Tocainide's Differential Impact on Ischemic and Non-Ischemic Myocardium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tocainide (B1681335), a Class Ib antiarrhythmic agent, exhibits a well-documented preferential effect on ischemic myocardial tissue compared to healthy, non-ischemic tissue. This guide provides an in-depth technical analysis of this phenomenon, synthesizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms. The selective action of Tocainide is primarily attributed to its state-dependent blockade of voltage-gated sodium channels, with a higher affinity for the inactivated state, which is more prevalent in the depolarized environment of ischemic cardiomyocytes. This targeted action allows for the suppression of arrhythmias originating from damaged tissue while minimizing effects on normal cardiac function.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
Tocainide's primary mechanism of action is the blockade of fast voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] As a Class Ib agent, Tocainide exhibits rapid association and dissociation kinetics with the sodium channel.[3] Crucially, its binding is state-dependent, showing a significantly higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting state.[1][2][4]
Myocardial ischemia leads to several electrophysiological changes that favor the inactivated state of sodium channels, including membrane depolarization due to ATP depletion and subsequent failure of the Na+/K+ pump.[5] This partial depolarization increases the proportion of sodium channels in the inactivated state, thereby enhancing the binding and blocking efficacy of Tocainide in ischemic tissue.[4][5][6] This "use-dependent" or "state-dependent" blockade is more pronounced in tissues that are frequently depolarizing, such as during tachyarrhythmias, or in ischemic tissue where cells are partially depolarized.[7]
Quantitative Data Summary: Ischemic vs. Non-Ischemic Tissue
The following tables summarize the differential electrophysiological and hemodynamic effects of Tocainide on ischemic and non-ischemic myocardial tissue based on available preclinical and clinical data.
Table 1: Electrophysiological Effects of Tocainide
| Parameter | Non-Ischemic Myocardium | Ischemic Myocardium | Key Findings & Citations |
| Conduction Velocity | Minimal effect at normal heart rates. | Significant slowing of conduction. | In a canine model of acute myocardial infarction, Tocainide prolonged conduction intervals by 6% in the non-infarcted zone versus 26-31% in the infarcted zone. This selective slowing in ischemic tissue can interrupt reentrant circuits. |
| Effective Refractory Period (ERP) | Minimal shortening or no significant change. | Significant prolongation. | In the same canine study, Tocainide prolonged the ERP by 8% in the non-infarcted zone compared to a 27% prolongation in the infarcted zone. |
| Action Potential Duration (APD) | Minimal shortening or no significant effect. | Shortens the action potential duration. | Class Ib agents like Tocainide are known to shorten the APD, particularly in depolarized or ischemic cells, by blocking the late sodium current.[3] |
| Sodium Channel Blockade (IC50) | Higher IC50 (lower affinity). | Lower IC50 (higher affinity) for inactivated channels. | The IC50 for R-(-)-tocainide in isolated cardiac myocytes is 184 ± 8 µM, while for S-(+)-tocainide it is 546 ± 37 µM.[8] Ischemia increases the population of inactivated channels, leading to enhanced drug efficacy. |
Table 2: Hemodynamic Effects of Tocainide
| Parameter | Non-Ischemic Myocardium (Compensated Heart Function) | Ischemic Myocardium (Acute Myocardial Infarction) | Key Findings & Citations |
| Heart Rate | No significant change.[9] | No significant change. | Tocainide generally has minimal impact on heart rate in both stable and acute ischemic conditions. |
| Blood Pressure | Small, statistically significant increases in aortic and pulmonary arterial pressure.[9] | No significant change. | The hemodynamic effects on blood pressure appear to be minor. |
| Cardiac Index | No significant change.[9] | Minimal to no adverse effects. | Tocainide is generally well-tolerated from a hemodynamic standpoint, even in the setting of acute myocardial infarction. |
| Left Ventricular End-Diastolic Pressure | Small, statistically significant increase.[9] | Minimal to no adverse effects. | While a slight increase may be observed in patients with pre-existing heart disease, it does not typically lead to clinical deterioration. |
Experimental Protocols
Induction of Myocardial Ischemia in Animal Models
A common and well-established method for inducing regional myocardial ischemia in animal models (e.g., canine, porcine, rodent) is the ligation of a coronary artery, most frequently the left anterior descending (LAD) artery.
-
Animal Preparation: The animal is anesthetized, and a thoracotomy is performed to expose the heart.
-
LAD Ligation: The LAD is carefully dissected, and a ligature (e.g., a silk suture) is placed around the artery.
-
Ischemia Induction: The ligature is tightened to occlude the artery, leading to ischemia in the myocardial territory it supplies. The duration of occlusion can be varied to produce reversible ischemia or permanent infarction.
-
Confirmation of Ischemia: Ischemia is confirmed by visual changes in the myocardium (e.g., cyanosis) and by electrocardiogram (ECG) alterations (e.g., ST-segment elevation).
Electrophysiological Measurements
The Langendorff apparatus allows for the study of the entire heart ex vivo while controlling perfusion and drug delivery.
-
Heart Isolation: The heart is rapidly excised and mounted on the Langendorff apparatus via cannulation of the aorta.
-
Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit solution), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.
-
Drug Administration: Tocainide can be added to the perfusate at desired concentrations to study its effects on the entire heart.
-
Data Acquisition: Electrophysiological parameters can be measured using surface ECG electrodes or by placing electrodes directly on the epicardial or endocardial surfaces.
This technique allows for the direct measurement of ion channel currents in single cardiomyocytes.
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from cardiac tissue.
-
Whole-Cell Configuration: A glass micropipette with a small tip opening is sealed onto the membrane of a single cardiomyocyte. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is "clamped" at a specific voltage, and the ionic currents flowing across the membrane are measured.
-
Simulated Ischemia: Ischemic conditions can be mimicked in vitro by altering the composition of the extracellular solution (e.g., elevated extracellular potassium, acidosis, and hypoxia).[2]
-
Drug Application: Tocainide is applied to the cell via the perfusion system to study its effects on specific ion currents, such as the sodium current (INa).
Mandatory Visualizations
Signaling Pathway: State-Dependent Blockade of Sodium Channels by Tocainide
Caption: State-dependent binding of Tocainide to voltage-gated sodium channels.
Experimental Workflow: Induction of Myocardial Ischemia and Electrophysiological Recording
Caption: Workflow for in vivo assessment of Tocainide's effects.
Logical Relationship: Rationale for Tocainide's Selectivity
References
- 1. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 2. Modeling Cardiac Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. uniba.it [uniba.it]
- 6. Antiarrhythmic Drugs | Thoracic Key [thoracickey.com]
- 7. 24: Antiarrhythmic Drugs | Pocket Dentistry [pocketdentistry.com]
- 8. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Measuring Tocainide's Use-Dependent Block of Voltage-Gated Sodium Channels via Whole-Cell Patch-Clamp
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tocainide, a Class Ib antiarrhythmic agent and an analog of lidocaine, exerts its therapeutic effects by blocking voltage-gated sodium channels (VGSCs).[1][2] Its mechanism of action is characterized by a state-dependent and use-dependent blockade, preferentially targeting channels in the open and inactivated states.[1][2][3] This property makes Tocainide more effective at higher heart rates or in tissues that are frequently depolarized, a hallmark of Class Ib antiarrhythmic drugs.[2][3] The whole-cell patch-clamp technique is the gold-standard method for characterizing the electrophysiological properties of ion channels and is ideally suited for studying the kinetics of drug-channel interactions, such as the use-dependent block by Tocainide.
These application notes provide a detailed protocol for measuring the use-dependent block of VGSCs by Tocainide using the whole-cell patch-clamp technique.
Signaling Pathway and Mechanism of Action
Voltage-gated sodium channels are integral membrane proteins that cycle through three primary conformational states: resting (closed), open, and inactivated.[1] The transition between these states is voltage-dependent. At negative resting membrane potentials, the channels are predominantly in the resting state. Upon depolarization, they rapidly transition to the open state, allowing for the influx of sodium ions, which initiates the action potential. Subsequently, the channels enter a non-conducting inactivated state before returning to the resting state upon repolarization.
Tocainide exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[4] This state-dependent binding is the basis for its use-dependent or phasic block. During repetitive depolarizations, as seen in a train of action potentials, the channels cycle through the open and inactivated states more frequently. This increased frequency provides more opportunities for Tocainide to bind to its preferred states, leading to a cumulative increase in channel block.
Mechanism of Tocainide's state-dependent block of the VGSC.
Experimental Protocols
This section details the methodologies for conducting whole-cell patch-clamp experiments to measure Tocainide's use-dependent block.
Cell Preparation
A suitable cell line expressing the target sodium channel isoform is required. Human Embryonic Kidney (HEK293) cells stably or transiently expressing a specific sodium channel isoform (e.g., Nav1.5 for cardiac studies or Nav1.4 for skeletal muscle) are commonly used.[1][4] Alternatively, freshly isolated cardiomyocytes can be utilized.[1]
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Transfection (for transient expression): Transfect cells with the plasmid DNA encoding the desired sodium channel isoform using a suitable transfection reagent.
-
Plating for Electrophysiology: 24-48 hours post-transfection, plate the cells at a low density onto glass coverslips.
Solutions and Reagents
Prepare the following solutions for patch-clamp recordings. Tocainide should be dissolved in the external solution to the desired final concentrations.
| Solution | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution | CsF | 130 |
| NaCl | 10 | |
| EGTA | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH |
Note: Cesium (Cs+) is used in the internal solution to block potassium channels, thereby isolating the sodium current.[1]
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the membrane potential and recording of the total transmembrane current.
-
Data Acquisition: Record sodium currents using a patch-clamp amplifier and a data acquisition system. Digitize the currents and store them for offline analysis.
Voltage Protocols
To characterize the use-dependent block of Tocainide, specific voltage-clamp protocols are applied.
| Protocol | Holding Potential (mV) | Pulse Protocol | Purpose |
| Tonic Block | -120 | Single 20 ms (B15284909) depolarizing pulse to -10 mV applied at a low frequency (e.g., 0.1 Hz). | Measures the block of channels in the resting state. |
| Use-Dependent Block | -120 | A train of repetitive depolarizing pulses (e.g., 20 ms duration to -10 mV at a frequency of 5-10 Hz).[1] | Measures the cumulative block of channels with repeated stimulation. |
| Steady-State Inactivation | -120 | A 500 ms conditioning prepulse to various potentials (e.g., -140 to -20 mV) followed by a test pulse to -10 mV. | Determines the voltage-dependence of channel inactivation and the effect of the drug on it. |
Experimental Workflow
The overall workflow for assessing the use-dependent block of Tocainide is as follows:
Experimental workflow for assessing Tocainide's effects.
Data Presentation and Analysis
Data Analysis
-
Tonic Block: Calculate the percentage of block by comparing the peak sodium current elicited by a single pulse before and after the application of Tocainide.
-
% Tonic Block = (1 - (I_Tocainide / I_Control)) * 100
-
-
Use-Dependent Block: For the pulse train, normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current against the pulse number to visualize the development of the use-dependent block.[5]
-
The use-dependent block can be quantified as the difference between the block at the end of the train and the tonic block.
-
-
Concentration-Response: To determine the half-maximal inhibitory concentration (IC50), plot the percentage of inhibition against the Tocainide concentration and fit the data with the Hill equation.[4]
-
Steady-State Inactivation: Plot the normalized current as a function of the prepulse potential to generate the steady-state inactivation curve. Fit the data with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V1/2). Compare the V1/2 in the absence and presence of Tocainide to assess the drug's effect on channel inactivation.
Expected Results
Tocainide is expected to exhibit a more pronounced block at higher stimulation frequencies. The degree of use-dependent block will be concentration-dependent. A leftward shift in the steady-state inactivation curve is also anticipated, indicating that Tocainide stabilizes the inactivated state of the sodium channel.
| Parameter | Expected Effect of Tocainide |
| Tonic Block | Minimal block at low concentrations. |
| Use-Dependent Block | Significant, frequency-dependent increase in block. |
| IC50 | Lower IC50 for use-dependent block compared to tonic block. |
| Steady-State Inactivation (V1/2) | Hyperpolarizing (leftward) shift. |
References
Application Notes and Protocols for High-Throughput Screening of Novel Tocainide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocainide, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent that functions by blocking voltage-gated sodium channels (VGSCs).[1][2] Its therapeutic action is centered on the state-dependent and use-dependent blockade of these channels, preferentially binding to the open and inactivated states, which are more prevalent in rapidly firing, depolarized tissues such as those found in ventricular arrhythmias.[1][2][3] Despite its efficacy, the clinical use of Tocainide has been limited by adverse effects, prompting the exploration of novel analogs with improved potency, selectivity, and safety profiles.[2][4]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[5][6] This document provides detailed application notes and protocols for establishing a robust HTS cascade to identify and characterize novel Tocainide analogs as potent and selective sodium channel blockers. The described workflow progresses from a high-throughput primary screen to secondary and confirmatory assays, including automated electrophysiology, to provide a comprehensive pharmacological profile of promising compounds.
Signaling Pathway: Voltage-Gated Sodium Channel Gating and Blockade
Voltage-gated sodium channels are integral membrane proteins that cycle through three primary conformational states: resting (closed), open, and inactivated. This gating process is fundamental to the generation and propagation of action potentials in excitable cells.[1] Tocainide and its analogs exert their blocking effect by interacting with a receptor site within the channel pore, with their binding affinity being dependent on the channel's conformational state.[1][2]
Figure 1: State-dependent blockade of voltage-gated sodium channels by Tocainide analogs.
High-Throughput Screening (HTS) Workflow
The identification of promising Tocainide analogs necessitates a multi-stage screening approach, beginning with a high-throughput primary assay to identify initial hits, followed by more detailed secondary and confirmatory assays to eliminate false positives and characterize the mechanism of action.
Figure 2: A tiered HTS workflow for the discovery of novel Tocainide analogs.
Experimental Protocols
Primary HTS: Fluorescence-Based Membrane Potential Assay
This initial screen is designed for high-throughput and identifies compounds that inhibit sodium channel activity by measuring changes in cell membrane potential.[7][8][9]
Objective: To identify initial "hit" compounds from a large library of Tocainide analogs that inhibit veratridine-induced depolarization in a cell line stably expressing a target sodium channel subtype (e.g., NaV1.5 for cardiac applications).[10][11]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human NaV1.5 channel.[10][12]
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.[5][10]
-
Reagents: FLIPR Membrane Potential Assay Kit (or equivalent), Veratridine (B1662332), Tetrodotoxin (positive control), Tocainide (reference compound), compound library of Tocainide analogs dissolved in DMSO.[10]
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent kinetic plate reader.[10]
Protocol:
-
Cell Plating: Seed the NaV1.5-expressing cells into 384-well plates at a density of 15,000-20,000 cells per well and incubate overnight.[11]
-
Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cell plates. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Transfer Tocainide analogs from the compound library plates to the assay plates to a final concentration of 10 µM. Also, include wells with positive control (e.g., Tetrodotoxin), reference compound (Tocainide), and vehicle control (DMSO). Incubate for 15-30 minutes at room temperature.
-
Signal Detection: Place the assay plate into the FLIPR instrument. Initiate reading and, after establishing a baseline fluorescence, add a pre-determined EC80 concentration of veratridine to all wells to activate the sodium channels.[10]
-
Data Acquisition: Continue to measure the fluorescence signal for 2-5 minutes to capture the depolarization and the inhibitory effect of the compounds.
Data Presentation:
| Compound ID | % Inhibition of Veratridine Response | Z'-factor |
| Analog-001 | 95.2 | 0.75 |
| Analog-002 | 12.5 | 0.75 |
| Analog-003 | 88.9 | 0.75 |
| Tocainide | 75.4 | 0.75 |
Table 1: Example data from the primary membrane potential assay. Hits are typically defined as compounds exhibiting >50% inhibition.
Secondary Assay: Concentration-Response and IC50 Determination
"Hits" from the primary screen are further evaluated to determine their potency.
Objective: To calculate the half-maximal inhibitory concentration (IC50) for active Tocainide analogs.
Protocol: This assay follows the same procedure as the primary screen, with the key difference being that hit compounds are tested over a range of concentrations (e.g., 8-point, 3-fold serial dilutions starting from 30 µM).
Data Presentation:
| Compound ID | IC50 (µM) | Hill Slope |
| Analog-001 | 1.2 | 1.1 |
| Analog-003 | 5.8 | 0.9 |
| Tocainide | 15.3 | 1.0 |
Table 2: Potency determination of hit compounds from concentration-response curves.
Confirmatory Assay: Automated Patch Clamp Electrophysiology
This "gold standard" assay provides detailed information on the interaction of the compounds with the sodium channel, including state- and use-dependence.[13][14][15][16][17][18]
Objective: To confirm the sodium channel blocking activity of validated hits and to characterize their mechanism of action (tonic vs. phasic block).
Materials:
-
Cell Line: As used in the primary screen.
-
Instrumentation: Automated patch-clamp system (e.g., QPatch, IonWorks, SyncroPatch).[13][15][18]
-
Solutions: Appropriate internal and external recording solutions.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the NaV1.5-expressing cells.
-
Compound Application: Load the automated patch-clamp system with cells and test compounds at various concentrations.
-
Voltage Protocols:
-
Tonic Block: Apply a voltage step from a holding potential where most channels are in the resting state (e.g., -120 mV) to assess inhibition of the channel in the resting state.
-
Use-Dependent (Phasic) Block: Apply a train of depolarizing pulses (e.g., at 10 Hz) to induce channel cycling through the open and inactivated states.[14] The cumulative block during the pulse train indicates use-dependence.
-
-
Data Acquisition and Analysis: Record the sodium currents in the presence and absence of the compound. Analyze the reduction in peak current to determine the extent of tonic and use-dependent block.
Data Presentation:
| Compound ID | Tonic Block IC50 (µM) | Phasic Block IC50 (µM) @ 10 Hz | Fold Shift (Tonic/Phasic) |
| Analog-001 | 8.5 | 0.9 | 9.4 |
| Analog-003 | 12.1 | 4.2 | 2.9 |
| Tocainide | 25.0 | 3.5 | 7.1 |
Table 3: Characterization of state- and use-dependent block of sodium channels by lead candidates using automated patch clamp. A higher fold shift indicates greater use-dependence, a desirable characteristic for targeting rapidly firing pathological tissues.[2]
Conclusion
The described HTS cascade provides a comprehensive framework for the discovery and initial characterization of novel Tocainide analogs. By employing a tiered approach that moves from high-throughput fluorescence-based assays to lower-throughput, high-content automated electrophysiology, researchers can efficiently identify potent and selective sodium channel blockers with desirable pharmacological properties. The detailed protocols and data presentation formats provided herein serve as a guide for establishing a successful drug discovery campaign in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 4. A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. Validation and optimization of novel high-throughput assays for human epithelial sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Figure 3: [Fluorescence-based Membrane Potential Assay Format...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. sophion.com [sophion.com]
- 13. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tocainide Efficacy using the Langendorff Heart Perfusion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a robust ex vivo technique for investigating the physiology and pharmacology of the heart in a controlled environment, free from systemic influences.[1] This methodology allows for the detailed examination of cardiac contractile strength and heart rate under various experimental conditions.[2] This document provides detailed application notes and protocols for utilizing the Langendorff apparatus to study the efficacy of Tocainide (B1681335), a Class Ib antiarrhythmic agent. Tocainide is primarily used to treat ventricular arrhythmias by blocking sodium channels in cardiac cells, thereby stabilizing the cell membrane and reducing excitability.[3][4]
Mechanism of Action: Tocainide
Tocainide exerts its antiarrhythmic effects by blocking voltage-gated sodium channels in cardiomyocytes.[5] This action is state-dependent, meaning it preferentially binds to sodium channels in the open or inactive states, which are more prevalent in rapidly firing or depolarized cells, such as those in ischemic tissue. By blocking the rapid influx of sodium ions during Phase 0 of the cardiac action potential, Tocainide decreases the rate and magnitude of depolarization, slows conduction velocity, and can suppress arrhythmias.[3]
Data Presentation: Quantitative Effects of Tocainide
The following tables summarize the quantitative effects of Tocainide on various cardiac parameters as determined in isolated perfused heart models and related cardiac preparations.
Table 1: Dose-Dependent Effects of Tocainide Enantiomers on Interventricular Conduction Time in Isolated Perfused Rabbit Heart
| Tocainide Enantiomer | Concentration (µM) | Increase in Conduction Time (msec, mean ± SD) |
| R-(-)-Tocainide | 75 | 10 ± 5 |
| S-(+)-Tocainide | 150 | 4 ± 1 |
*p < 0.05[2]
Table 2: Comparative Efficacy of Tocainide in a Langendorff-Perfused Guinea-Pig Heart Model of Ouabain-Induced Arrhythmia
| Treatment | Outcome |
| Tocainide | 4 out of 6 hearts fibrillated |
| Control (Lignocaine) | 3 out of 6 hearts fibrillated |
| Aprindine | Complete protection from ventricular fibrillation |
| Mexiletine | Complete protection from ventricular fibrillation |
[1]
Experimental Protocols
I. Preparation of Krebs-Henseleit Perfusion Solution
The Krebs-Henseleit solution is a crystalloid buffer that mimics the ionic composition of blood and is crucial for maintaining the physiological function of the isolated heart.
Composition of Krebs-Henseleit Solution:
| Component | Concentration (mmol/L) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Protocol:
-
Prepare the Krebs-Henseleit solution fresh on the day of the experiment.
-
Dissolve the salts in distilled, deionized water.
-
Continuously gas the solution with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4.
-
Warm the solution to 37°C before and during the experiment.
II. Langendorff Apparatus Setup
The Langendorff apparatus facilitates the retrograde perfusion of the isolated heart through the aorta.
Protocol:
-
Assemble the Langendorff apparatus, ensuring all glassware and tubing are clean. A typical setup includes a water-jacketed reservoir for the perfusion solution, a bubble trap to prevent air emboli, a perfusion pump (for constant flow experiments) or a constant pressure head, and a temperature-controlled chamber for the heart.[5]
-
Circulate warm water (37°C) through the water jackets of the reservoir and heart chamber to maintain a constant temperature.[5]
-
Prime the system with the warmed and oxygenated Krebs-Henseleit solution, ensuring no air bubbles are present in the tubing.
III. Heart Isolation and Perfusion
Protocol:
-
Anesthetize the experimental animal (e.g., rabbit or guinea pig) in accordance with institutional guidelines.
-
Perform a thoracotomy to expose the heart.
-
Carefully dissect the aorta, freeing it from surrounding tissue.
-
Excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest contractions and protect the myocardium.[5]
-
Mount the heart on the aortic cannula of the Langendorff apparatus and secure the aorta with a ligature.[5]
-
Initiate retrograde perfusion with the Krebs-Henseleit solution at a constant pressure or flow. The heart should resume beating shortly after perfusion begins.[5]
IV. Protocol for Assessing Tocainide Efficacy in an Arrhythmia Model
This protocol describes a method for inducing ventricular arrhythmias using ouabain (B1677812) and assessing the antiarrhythmic potential of Tocainide.
Arrhythmia Induction and Tocainide Treatment:
-
Allow the perfused heart to stabilize for a 20-30 minute equilibration period, during which baseline data (e.g., heart rate, LVDP, ECG) is recorded.
-
Prepare a stock solution of ouabain in Krebs-Henseleit solution.
-
Infuse the ouabain solution into the perfusion line to induce arrhythmias. The concentration and duration of ouabain infusion should be optimized based on the animal model and desired arrhythmia severity.
-
Once a stable arrhythmia is established, introduce Tocainide into the perfusion solution at the desired concentration. A typical concentration range for in vitro studies could be from 1 µM to 100 µM.[5]
-
Perfuse the heart with each concentration of Tocainide for a period of 15-20 minutes to allow for a steady-state effect to be reached.[5]
-
Continuously monitor and record cardiac parameters throughout the experiment.
-
After testing the highest concentration, a washout period with drug-free Krebs-Henseleit solution can be performed to assess the reversibility of Tocainide's effects.[5]
Mandatory Visualizations
References
- 1. The antifibrillatory potency of aprindine, mexiletine, tocainide and lignocaine compared on Langendorff-perfused hearts of rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Tocainide Hydrochloride used for? [synapse.patsnap.com]
- 4. Tocainide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. benchchem.com [benchchem.com]
Developing a Research Model for Tocainide-Induced Pulmonary Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocainide, a class Ib antiarrhythmic agent, has been associated with rare but serious pulmonary toxicity, including interstitial pneumonitis and pulmonary fibrosis.[1][2][3] Understanding the underlying mechanisms is crucial for risk assessment and the development of potential therapeutic interventions. This document provides a comprehensive research model, including detailed application notes and experimental protocols, to investigate Tocainide-induced pulmonary toxicity. The model integrates in vitro and in vivo approaches to assess cellular toxicity, inflammatory responses, and fibrotic progression.
Key Signaling Pathways in Drug-Induced Pulmonary Fibrosis
The development of drug-induced pulmonary fibrosis is a complex process involving multiple signaling pathways. A key player is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a potent inducer of myofibroblast differentiation and extracellular matrix (ECM) deposition.[4][5][6] Upregulation of TGF-β is a common feature in various fibrotic lung diseases.[6] Upon binding to its receptor, TGF-β activates the Smad signaling cascade, leading to the transcription of pro-fibrotic genes. Other pathways, such as the Platelet-Derived Growth Factor (PDGF) and Wnt/β-catenin signaling pathways, also contribute to fibroblast proliferation and activation.[4]
In Vitro Research Model
An in vitro model is essential for dissecting the direct cellular effects of Tocainide on lung cells. This typically involves the use of relevant cell lines, such as human alveolar epithelial cells (A549) and human lung fibroblasts (e.g., MRC-5, WI-38).
Experimental Workflow: In Vitro Assessment
Data Presentation: In Vitro Cytotoxicity
The following table presents representative data for determining the half-maximal inhibitory concentration (IC50) of Tocainide. While this data is based on a radioligand binding assay in cardiac myocytes, a similar table should be generated using lung cell lines.[1]
| Tocainide Enantiomer | IC50 (µM) | Standard Deviation (±) |
| R-(-)-tocainide | 184 | 8 |
| S-(+)-tocainide | 546 | 37 |
Note: This data is for illustrative purposes and the IC50 values should be experimentally determined for the specific lung cell lines used.
Experimental Protocols: In Vitro Assays
-
Cell Seeding: Seed A549 or lung fibroblast cells in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere for 24 hours.
-
Treatment: Treat cells with a range of Tocainide concentrations (e.g., 1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Tocainide for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed lung fibroblasts in a 96-well plate and treat with Tocainide in the presence or absence of a pro-proliferative stimulus like PDGF.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fixation and Detection: Fix the cells, add the anti-BrdU antibody, and then the substrate solution according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance to quantify the amount of incorporated BrdU.
In Vivo Research Model
An in vivo model is crucial for understanding the complex interplay of inflammation, cellular injury, and fibrosis in the context of a whole organism. While a direct Tocainide-induced pulmonary fibrosis model is not well-established, models using other drugs with similar toxicities, such as amiodarone (B1667116) or bleomycin, can be adapted.
Experimental Workflow: In Vivo Assessment
Data Presentation: In Vivo Fibrosis Markers
The following tables provide representative quantitative data from animal models of drug-induced pulmonary fibrosis. These can be used as a template for presenting data from a Tocainide-specific study.
Table 1: Hydroxyproline (B1673980) Content in Lung Tissue (Data adapted from amiodarone-induced fibrosis models)
| Treatment Group | Time Point | Hydroxyproline (µ g/right lung) | Percent Increase vs. Control |
| Vehicle Control | Day 21 | 150 ± 15 | - |
| Amiodarone (1.83 µmol) | Day 21 | 200 ± 20 | 33% |
| Desethylamiodarone (1.83 µmol) | Day 21 | 237 ± 25 | 58% |
Table 2: Bronchoalveolar Lavage Fluid (BALF) Cell Counts (Data adapted from amiodarone-induced pneumonitis models)
| Treatment Group | Total Cells (x10⁵) | Macrophages (%) | Neutrophils (%) | Lymphocytes (%) |
| Control | 2.5 ± 0.5 | 95 ± 2 | 2 ± 1 | 3 ± 1 |
| Amiodarone-treated | 8.0 ± 1.5 | 70 ± 5 | 15 ± 3 | 15 ± 4 |
Note: The data in these tables are for illustrative purposes and will need to be generated experimentally for a Tocainide-specific model.
Experimental Protocols: In Vivo Assays
-
Animal Model: Use C57BL/6 mice or Fischer 344 rats.
-
Anesthesia: Anesthetize the animals using isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Intratracheal Instillation: Surgically expose the trachea and instill a single dose of Tocainide (dose to be determined by pilot studies) in a small volume of sterile saline (e.g., 50 µL for mice).
-
Post-operative Care: Suture the incision and monitor the animals for recovery.
-
Euthanasia: Euthanize the animal at the designated time point.
-
Tracheal Cannulation: Expose the trachea and insert a cannula.
-
Lavage: Instill and aspirate a known volume of sterile PBS (e.g., 3 x 0.5 mL for mice) into the lungs.
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Perform a total cell count using a hemocytometer and a differential cell count on cytospin preparations stained with Diff-Quik.
-
Lung Fixation: Perfuse the lungs with 10% neutral buffered formalin at a constant pressure.
-
Tissue Processing: Embed the fixed lung tissue in paraffin (B1166041) and cut 5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and inflammation assessment.
-
Masson's Trichrome: To visualize and quantify collagen deposition (collagen stains blue).
-
-
Scoring: Use a semi-quantitative scoring system (e.g., Ashcroft score) to assess the severity of fibrosis.
-
Lung Homogenization: Homogenize the right lung lobe in a known volume of buffer.
-
Hydrolysis: Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.
-
Oxidation: Neutralize the hydrolysate and oxidize the hydroxyproline with Chloramine-T.
-
Colorimetric Reaction: Add Ehrlich's reagent and incubate to develop a colored product.
-
Absorbance Measurement: Measure the absorbance at 550 nm and calculate the hydroxyproline content based on a standard curve.
Conclusion
This document outlines a comprehensive research model for investigating Tocainide-induced pulmonary toxicity. By combining in vitro and in vivo methodologies, researchers can elucidate the cellular and molecular mechanisms of this adverse drug reaction. The provided protocols and data presentation templates offer a structured approach to generating robust and comparable data, which is essential for advancing our understanding and improving the safety of antiarrhythmic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferation of Lung Epithelial Cells Is Regulated by the Mechanisms of Autophagy Upon Exposure of Soots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Alveolar Epithelial Cell Injury Induced by Cigarette Smoke | PLOS One [journals.plos.org]
- 5. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tocainide and its Metabolites in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Tocainide and its major metabolites, Tocainide carbamoyl (B1232498) O-beta-D-glucuronide (TOCG) and Lactoxylidide (LX), in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in pharmacokinetic studies and other research applications. A stable isotope-labeled internal standard is used to ensure accuracy and precision.
Introduction
Tocainide is a class Ib antiarrhythmic agent, an analog of lidocaine, used in the treatment of ventricular arrhythmias. For effective therapeutic drug monitoring and to understand its disposition in the body, it is crucial to quantify not only the parent drug but also its significant metabolites. The primary metabolic pathway for Tocainide is glucuronidation, forming Tocainide carbamoyl O-beta-D-glucuronide (TOCG). Another notable metabolite is Lactoxylidide (LX). LC-MS/MS offers superior sensitivity and selectivity for the bioanalysis of drugs and their metabolites in complex biological matrices like plasma, making it the ideal technique for this application.[1] This method provides a detailed protocol for the simultaneous determination of Tocainide, TOCG, and LX in plasma.
Experimental Protocols
Materials and Reagents
-
Tocainide hydrochloride
-
Tocainide carbamoyl O-beta-D-glucuronide (TOCG) reference standard
-
Lactoxylidide (LX) reference standard
-
Tocainide-d3 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of analytes and the internal standard from plasma.[1]
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 1 µg/mL Tocainide-d3 in 50:50 acetonitrile:water).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temp. | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
MRM Transitions (Proposed):
The following MRM transitions are proposed and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tocainide | 193.2 | 176.2 | 15 |
| 135.1 | 25 | ||
| TOCG | 413.2 | 193.2 | 20 |
| 117.1 | 30 | ||
| LX | 194.2 | 121.1 | 20 |
| 91.1 | 35 | ||
| Tocainide-d3 (IS) | 196.2 | 179.2 | 15 |
Data Presentation
Method Performance Characteristics (Illustrative)
The following table summarizes the expected performance characteristics of this method, based on typical values for similar bioanalytical assays.
| Parameter | Target Value |
| Linearity Range (ng/mL) | 1 - 2000 |
| LLOQ (ng/mL) | 1 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | Within ±15% |
Quantitative Data Summary Table
This table structure should be used to report the quantitative results from a validation study.
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%RSD) at LQC, MQC, HQC | Inter-day Accuracy (%Bias) at LQC, MQC, HQC |
| Tocainide | 1 - 2000 | 1 | e.g., 4.5%, 3.8%, 5.1% | e.g., -2.1%, 1.5%, 0.8% |
| TOCG | 1 - 2000 | 1 | e.g., 5.2%, 4.1%, 4.9% | e.g., 3.4%, -0.5%, 1.2% |
| LX | 1 - 2000 | 1 | e.g., 6.1%, 4.7%, 5.5% | e.g., -1.8%, 2.3%, -0.2% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Mandatory Visualizations
References
Application Notes and Protocols for Inducing Ventricular Arrhythmia in Rats for Tocainide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ventricular arrhythmias are a major cause of morbidity and mortality, particularly in the context of ischemic heart disease. The development of effective antiarrhythmic drugs requires robust preclinical models that can accurately recapitulate the electrophysiological substrate of these arrhythmias. This document provides a detailed protocol for inducing ventricular arrhythmias in a rat model of chronic myocardial infarction through coronary artery ligation followed by in vivo programmed electrical stimulation (PES). These application notes are specifically tailored for the evaluation of the antiarrhythmic efficacy of Tocainide (B1681335), a Class Ib antiarrhythmic agent.
Tocainide exerts its antiarrhythmic effects by blocking fast sodium channels (Nav1.5) in cardiac myocytes.[1] Its action is more pronounced in ischemic or damaged myocardial tissue, making it a relevant candidate for investigation in post-infarction arrhythmia models.[2] The protocols outlined below provide a framework for creating a reproducible arrhythmia model and assessing the electrophysiological and antiarrhythmic properties of Tocainide.
Data Presentation
The following tables summarize the quantitative effects of Tocainide on ventricular arrhythmia inducibility and relevant electrophysiological parameters. The data is derived from a conscious canine model with surgically induced myocardial infarction, which provides a strong translational basis for similar studies in rats.[3]
Table 1: In Vivo Antiarrhythmic Efficacy of Tocainide Enantiomers and Racemic Mixture in a Post-MI Model [3]
| Treatment Group | Prevention of Sustained VT | Mean Effective Dose (mg/kg) | Mortality (Ventricular Fibrillation) |
| Placebo | 0 out of 6 dogs | N/A | 2 out of 6 dogs |
| Racemic (SR)-Tocainide | 3 out of 6 dogs | 21.3 | 2 out of 6 dogs |
| S-(+)-Tocainide | 4 out of 6 dogs | 7.1 | 1 out of 6 dogs |
| R-(-)-Tocainide | 5 out of 6 dogs | 9.0 | 0 out of 6 dogs |
VT: Ventricular Tachycardia
Table 2: Electrophysiological Effects of Tocainide in a Post-MI Model [3]
| Parameter | Placebo | Racemic (SR)-Tocainide | S-(+)-Tocainide | R-(-)-Tocainide |
| PR Interval | No significant change | No significant change | No significant change | No significant change |
| QRS Duration | No significant change | No significant change | No significant change | No significant change |
| Corrected QT Interval (QTc) | No significant change | No significant change | No significant change | No significant change |
| Effective Refractory Period (ERP) | No significant change | No significant change | No significant change | No significant change |
| Functional Refractory Period (FRP) | No significant change | No significant change | No significant change | No significant change |
Experimental Protocols
Induction of Myocardial Infarction via Coronary Artery Ligation
This protocol describes the surgical procedure to create a chronic myocardial infarction in rats, which serves as the substrate for ventricular arrhythmias.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia: Ketamine (90 mg/kg) and Xylazine (10 mg/kg), administered intraperitoneally
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture with a tapered needle
-
ECG monitoring system
-
Warming pad
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by absence of a pedal withdrawal reflex.
-
Intubate the rat and connect it to a rodent ventilator.
-
Shave the left thoracic area and sterilize the surgical site with an appropriate antiseptic.
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture with a tapered needle under the LAD, approximately 2-3 mm from its origin.
-
Permanently ligate the LAD. Successful ligation is confirmed by the observation of myocardial blanching in the apical region of the left ventricle.
-
Close the thoracic cavity in layers, ensuring to evacuate any air from the chest cavity.
-
Close the skin incision with sutures or wound clips.
-
Provide postoperative analgesia as per institutional guidelines and monitor the animal for recovery.
-
Allow the animals to recover for a period of 4-6 weeks to allow for the development of a stable myocardial scar before proceeding with electrophysiological studies.
In Vivo Electrophysiological Study and Programmed Electrical Stimulation (PES)
This protocol details the procedure for inducing ventricular tachycardia (VT) using programmed electrical stimulation in rats with chronic myocardial infarction.
Materials:
-
Anesthetized rat with chronic myocardial infarction
-
ECG monitoring system
-
Programmable electrical stimulator
-
Multipolar electrode catheter
-
Data acquisition system
Procedure:
-
Anesthetize the rat and place it on a warming pad to maintain body temperature.
-
Monitor surface ECG throughout the procedure.
-
Introduce a multipolar electrode catheter into the right ventricle via the jugular vein for pacing and recording.
-
Baseline Measurements: Record baseline electrophysiological parameters, including heart rate and intracardiac electrograms.
-
Programmed Electrical Stimulation (PES) Protocol:
-
Deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 150 ms).
-
Introduce a single premature extrastimulus (S2) after the last S1 beat, starting with a coupling interval just outside the effective refractory period (ERP) and decreasing in 2 ms (B15284909) decrements until the ERP is reached.
-
If a single extrastimulus does not induce VT, introduce a second (S3) and then a third (S4) extrastimulus, each with progressively shorter coupling intervals.
-
If extrastimuli fail to induce sustained VT, rapid ventricular pacing (burst pacing) can be employed.
-
-
Definition of VT: Sustained VT is defined as ventricular tachycardia lasting for more than 15 consecutive beats or resulting in hemodynamic compromise requiring termination.
-
Data Acquisition: Record all intracardiac electrograms and the inducibility of VT.
Evaluation of Tocainide Efficacy
This protocol outlines the steps for assessing the antiarrhythmic effects of Tocainide.
Procedure:
-
Following the baseline PES protocol and confirmation of VT inducibility, administer Tocainide. A suggested starting dose for rats is 15-20 mg/kg, administered intravenously or intraperitoneally.
-
Allow a 15-20 minute equilibration period for the drug to take effect.
-
Repeat the PES protocol as described in section 2.
-
Record all electrophysiological parameters and the inducibility of VT in the presence of Tocainide.
-
Data Analysis:
-
Quantify the inducibility of VT as the percentage of animals in which sustained VT can be induced before and after drug administration.
-
Analyze the cycle length and duration of induced VT episodes.
-
Measure changes in electrophysiological parameters such as the ventricular effective refractory period (VERP), QRS duration, and QT interval.
-
Visualization of Pathways and Workflows
Signaling Pathway of Tocainide in Ventricular Myocytes
Caption: Signaling pathway of Tocainide in ventricular myocytes.
Experimental Workflow for Tocainide Efficacy Study
Caption: Experimental workflow for assessing Tocainide efficacy.
References
- 1. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocainide: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tocainide enantiomers on experimental arrhythmias produced by programmed electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Tocainide Affinity for Voltage-Gated Sodium Channels using [3H]Batrachotoxin Binding Assays
Introduction
Tocainide (B1681335) is a Class Ib antiarrhythmic agent, analogous in structure to lidocaine, that exerts its therapeutic effects by blocking voltage-gated sodium channels (VGSCs).[1][2] The mechanism of action for Tocainide involves a state-dependent and use-dependent blockade of these channels, with a preferential affinity for the open and inactivated states.[1][3][4] This selective action allows Tocainide to effectively suppress aberrant electrical activity in rapidly firing cells, such as those found in ischemic cardiac tissue.[1][3]
Radioligand binding assays are a cornerstone in pharmacology and drug discovery for quantifying the interaction between a drug and its receptor target.[5][6] These assays are highly sensitive and robust, often considered the gold standard for measuring the binding affinity of a ligand.[5] In the context of VGSCs, [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B), a tritiated analog of the potent neurotoxin batrachotoxin (B49), serves as a valuable radioligand.[7] Batrachotoxin binds to a distinct site on the sodium channel, causing it to remain persistently open.[8][9][10]
This application note provides a detailed protocol for a competition binding assay using [3H]BTX-B to determine the binding affinity of Tocainide for VGSCs. In this assay format, unlabeled Tocainide competes with the radiolabeled [3H]BTX-B for binding to the channel. The ability of Tocainide to displace [3H]BTX-B provides a quantitative measure of its affinity, typically expressed as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant).[11]
Data Presentation: Tocainide Affinity for the Cardiac Sodium Channel
The binding affinity of Tocainide's stereoisomers for the cardiac sodium channel has been determined using [3H]batrachotoxin binding assays. The data reveals a clear stereospecific interaction, with the R-(-)-enantiomer demonstrating higher potency.[12]
| Compound | IC50 (µM) | Channel/Preparation | Reference |
| R-(-)-Tocainide | 184 ± 8 | Isolated Cardiac Myocytes | [12][13] |
| S-(+)-Tocainide | 546 ± 37 | Isolated Cardiac Myocytes | [12][13] |
Signaling Pathway and Mechanism of Action
Tocainide and batrachotoxin bind to distinct, allosterically coupled receptor sites on the voltage-gated sodium channel.[8] Batrachotoxin binds to neurotoxin receptor site 2, which leads to persistent activation of the channel.[8] Local anesthetics like Tocainide bind to a separate site within the channel pore.[2][8] The binding of Tocainide to its receptor site induces a conformational change in the channel protein that reduces the affinity for [3H]BTX-B, thereby inhibiting its binding through an allosteric mechanism.[14] This competitive interaction forms the basis of the binding assay.
Caption: Allosteric inhibition of [3H]Batrachotoxin binding by Tocainide.
Experimental Protocols
This section details the methodology for a [3H]batrachotoxin competition binding assay to determine the IC50 of Tocainide.
A. Materials and Reagents
-
Radioligand: [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B)
-
Unlabeled Ligand: R-(-)-Tocainide and S-(+)-Tocainide
-
Tissue Source: Rat brain synaptosomes or freshly isolated cardiac myocytes[2][12]
-
Buffers:
-
Homogenization Buffer: e.g., Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Assay Buffer: e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4
-
Wash Buffer: e.g., 10 mM Tris-HCl, 145 mM Choline Chloride, 1 mM MgCl2, pH 7.4
-
-
Other Reagents:
-
Equipment:
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Cell harvester (e.g., Brandel or PerkinElmer)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Liquid scintillation counter
-
Scintillation vials and cocktail
-
B. Membrane Preparation (Example using Rat Brain)
-
Humanely euthanize rats and rapidly dissect the cerebral cortices on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the pellet in Assay Buffer, determine the protein concentration (e.g., using a Bradford or BCA assay), and store at -80°C until use.
C. Competition Binding Assay Procedure
-
Prepare serial dilutions of unlabeled Tocainide (e.g., from 10⁻⁹ M to 10⁻³ M) in Assay Buffer.
-
Set up assay tubes in triplicate for each concentration of Tocainide, for total binding (no competitor), and for non-specific binding.
-
To each tube, add the following in order:
-
Assay Buffer
-
The appropriate concentration of unlabeled Tocainide (or buffer for total binding).
-
A high concentration of Veratridine (e.g., 300 µM) for non-specific binding tubes.[7]
-
A fixed concentration of [3H]BTX-B (typically at or below its Kd, e.g., 2-5 nM).
-
Membrane preparation (e.g., 50-100 µg of protein).
-
-
Vortex the tubes gently and incubate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C). The optimal time and temperature should be determined in preliminary experiments.
D. Separation of Bound and Free Ligand
-
Terminate the binding reaction by rapid vacuum filtration using a cell harvester over glass fiber filters (pre-soaked in wash buffer or 0.5% polyethyleneimine to reduce non-specific binding).
-
Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
E. Quantification of Radioactivity
-
Place the filters into scintillation vials.
-
Add 4-5 mL of a suitable scintillation cocktail to each vial.
-
Allow the vials to sit for several hours (or overnight) to allow the filter to become transparent.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
F. Data Analysis
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding tubes from the CPM of all other tubes.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled Tocainide concentration. The percentage of specific binding is calculated as:
-
(Specific Binding at [Tocainide] / Specific Binding in absence of Tocainide) x 100
-
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value, which is the concentration of Tocainide that inhibits 50% of the specific [3H]BTX-B binding.
-
Calculate Ki (optional): Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand ([3H]BTX-B) and Kd is its equilibrium dissociation constant for the receptor.
-
Experimental Workflow
The following diagram illustrates the key steps in the [3H]batrachotoxin binding assay for assessing Tocainide affinity.
Caption: Workflow for Tocainide affinity determination via binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 4. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]
- 12. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Guidelines for preparing Tocainide hydrochloride solutions for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed instructions for the preparation and use of Tocainide hydrochloride solutions in various in vitro experimental settings. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Physicochemical Properties and Solubility
Tocainide hydrochloride is a class Ib antiarrhythmic agent and a primary amine analog of lidocaine.[1] It functions primarily by blocking voltage-gated sodium channels.[2][3] For in vitro studies, proper handling and solution preparation are paramount. The following table summarizes the key physicochemical properties of Tocainide hydrochloride.
| Property | Data |
| Molecular Formula | C₁₁H₁₇ClN₂O |
| Molecular Weight | 228.72 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: 125 mg/mL (546.52 mM); may require sonication.[4] Water: 50 mg/mL (218.61 mM); may require sonication.[4] Ethanol: Slightly soluble (0.1-1 mg/mL).[5] |
| Storage (Powder) | Store at 4°C under nitrogen.[4] Can be stored at -20°C for 3 years or 4°C for 2 years.[6] |
| Storage (Solutions) | Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[4][7] Avoid repeated freeze-thaw cycles.[6][7] |
Experimental Protocols
Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 100 mM Tocainide hydrochloride stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
Tocainide hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of Tocainide hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 22.87 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 100 mM solution, add 1 mL of DMSO for every 22.87 mg of powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes to minimize freeze-thaw cycles.[6][7] Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][7]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
100 mM Tocainide hydrochloride stock solution in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM Tocainide hydrochloride stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the 100 mM stock to 999 µL of culture medium).
-
Vehicle Control: It is critical to prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the Tocainide hydrochloride working solutions. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity.[3]
-
Application to Cells: Remove the existing medium from the cell culture plates and replace it with the freshly prepared working solutions (or vehicle control).
-
Dose-Response: For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A starting range of 10 µM to 100 µM is often effective.[3]
Stability Assessment in Cell Culture Medium
To ensure consistent compound activity over the course of a long-term experiment, it is advisable to assess the stability of Tocainide hydrochloride in your specific cell culture medium.
Procedure:
-
Prepare the Tocainide hydrochloride working solution in your experimental medium as described above.
-
Aliquot the medium into a sterile, cell-free culture plate.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the medium.
-
Store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of Tocainide hydrochloride in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the rate of degradation.[8] If significant degradation is observed, consider replenishing the medium with a fresh Tocainide solution at regular intervals.[8]
Mechanism of Action and Experimental Workflow
Tocainide hydrochloride is a Class Ib antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels.[2][9] Its primary action is to bind to these channels, particularly in their open or inactive states, thereby reducing the influx of sodium ions into the cell during depolarization.[2][10] This stabilizes the cell membrane, making it less excitable, which is particularly effective in tissues with abnormal electrical activity, such as ischemic myocardium.[2]
Caption: Mechanism of action of Tocainide hydrochloride.
The following diagram illustrates the general workflow for preparing and using Tocainide hydrochloride in in vitro experiments.
Caption: Experimental workflow for Tocainide hydrochloride.
References
- 1. Tocainide Hydrochloride | C11H17ClN2O | CID 108173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. TOCAINIDE CAS#: 41708-72-9 [amp.chemicalbook.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. What is Tocainide Hydrochloride used for? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Holter Monitoring in Canine Models to Evaluate Antiarrhythmic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canine models are pivotal in the preclinical assessment of novel antiarrhythmic drugs due to their physiological and electrophysiological similarities to humans.[1] Holter monitoring, a noninvasive method for continuous ambulatory electrocardiogram (ECG) recording, is an essential tool for evaluating the efficacy and safety of these therapies.[2][3] It allows for the detailed characterization of cardiac rhythm over extended periods, typically 24 to 48 hours or even longer, in a conscious and freely moving animal, providing a more comprehensive assessment than a standard resting ECG.[2][4][5]
These application notes provide a detailed protocol for utilizing Holter monitoring to assess the efficacy of antiarrhythmic agents in canine models of cardiac arrhythmias. The protocol covers subject selection, device application, data acquisition, and analysis, ensuring the generation of robust and reliable data for preclinical drug development.
Canine Models of Arrhythmia
The choice of canine model is critical and depends on the specific arrhythmia being targeted. Several established models are used in preclinical research:
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Inherited Arrhythmias: Certain breeds have a genetic predisposition to specific arrhythmias, such as Arrhythmogenic Right Ventricular Cardiomyopathy (ARVC) in Boxers and Doberman Pinschers with occult cardiomyopathy.[1][3] These naturally occurring models are valuable for studying ventricular arrhythmias.
-
Induced Arrhythmia Models:
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Atrial Fibrillation (AF): Models of AF can be induced through atrial tachypacing or the administration of agents like carbachol.[6]
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Ventricular Tachycardia (VT): Ischemic VT can be modeled through procedures like coronary artery ligation to create a myocardial infarction scar.[7]
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Drug-Induced Arrhythmias: Acquired long QT syndrome and Torsades de Pointes (TdP) can be studied in atrioventricular (AV) block dog models.[1][7]
-
Experimental Workflow
The overall workflow for evaluating antiarrhythmic drug efficacy using Holter monitoring in a canine model involves several key stages, from animal preparation to final data analysis and interpretation.
Caption: Experimental workflow for antiarrhythmic drug efficacy testing.
Detailed Experimental Protocol
This protocol outlines the key steps for conducting a Holter monitoring study to evaluate the efficacy of an antiarrhythmic drug in a canine model.
4.1. Materials and Equipment
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Digital Holter recorder
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Multi-lead ECG cable
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Disposable ECG electrodes
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Shaving clippers
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Skin preparation gel or alcohol swabs
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Adhesive tape and elastic bandage
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Protective vest for the dog
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Holter analysis software
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Canine model of arrhythmia
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Test antiarrhythmic compound and vehicle control
4.2. Animal Preparation and Electrode Placement
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Acclimation: Allow the dog to acclimate to the housing and handling procedures to minimize stress-related artifacts in the ECG recording.
-
Shaving: Shave the areas for electrode placement on the chest to ensure good skin contact.
-
Skin Preparation: Clean the shaved areas with alcohol swabs or a mild abrasive gel to remove oils and dead skin, reducing impedance.[8]
-
Electrode Placement: Apply the disposable ECG electrodes to the prepared skin. A common 3-lead configuration is:
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White (RA): Right lateral chest wall, caudal to the elbow.
-
Black (LA): Left lateral chest wall, caudal to the elbow.
-
Red (LL): Left lateral chest wall, over the xiphoid process.
-
-
Cable Attachment: Securely attach the lead wires to the electrodes.
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Securing the Device: Place the Holter recorder in a protective pouch on a vest fitted to the dog. Secure the lead wires with tape and a light wrap to prevent detachment and motion artifacts.[8]
4.3. Data Acquisition
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Baseline Recording: Perform a baseline Holter recording for a minimum of 24 hours prior to drug administration to characterize the baseline arrhythmia burden.[9] For arrhythmias with high day-to-day variability, a longer baseline recording of 48-72 hours may be necessary.[5][10]
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Activity Log: Maintain a detailed log of the animal's activities, including feeding, exercise, and any observed clinical signs, to correlate with the ECG data.[8]
-
Drug Administration: Administer the test compound or vehicle control according to the study design (e.g., single dose, multiple doses).
-
Treatment Recording: Immediately following the initial dose, begin a new Holter recording for the duration of the treatment period (typically 24-48 hours).
-
Device Removal: After the recording period, carefully remove the vest, bandages, and electrodes.
Data Analysis and Interpretation
The analysis of Holter data is crucial for determining drug efficacy. This involves both automated and manual processes.
5.1. ECG Data Processing
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Data Download: Download the raw ECG data from the Holter recorder to the analysis software.
-
Automated Analysis: The software will perform an initial automated analysis to identify and classify QRS complexes, detect arrhythmias, and calculate heart rate parameters.
-
Manual Review: A trained analyst must manually review the automated findings to correct for artifacts and misclassified beats.[11][12] This step is critical for data accuracy.
5.2. Quantitative Endpoints for Efficacy
The primary endpoints for assessing antiarrhythmic efficacy should be clearly defined in the study protocol. Key quantitative parameters are summarized in the tables below.
| Parameter Category | Specific Metric | Description |
| Ventricular Ectopy | Total Ventricular Premature Complexes (VPCs) | The total number of single ectopic ventricular beats over the recording period. |
| Ventricular Couplets | The number of occurrences of two consecutive VPCs. | |
| Ventricular Triplets | The number of occurrences of three consecutive VPCs. | |
| Ventricular Tachycardia (VT) Episodes | The number of episodes of four or more consecutive VPCs. | |
| R-on-T Phenomenon | The number of VPCs that occur on the T-wave of the preceding beat. | |
| Supraventricular Ectopy | Total Supraventricular Premature Complexes (SPCs) | The total number of single ectopic supraventricular beats. |
| Supraventricular Tachycardia (SVT) Episodes | The number of episodes of sustained supraventricular tachycardia. | |
| Atrial Fibrillation (AF) Burden | The percentage of time the animal is in atrial fibrillation. | |
| Heart Rate | Average Heart Rate | The mean heart rate over the entire recording period. |
| Minimum and Maximum Heart Rate | The lowest and highest heart rates recorded. | |
| Pauses | The number and duration of pauses in cardiac activity. |
Table 1: Key Arrhythmia Parameters from Holter Monitoring
| HRV Parameter | Domain | Description |
| SDNN | Time | Standard deviation of all normal-to-normal (NN) intervals; reflects overall autonomic nervous system activity. |
| SDANN | Time | Standard deviation of the average NN intervals in all 5-minute segments; reflects long-term variability. |
| pNN50 | Time | Percentage of successive NN intervals that differ by more than 50 ms; reflects parasympathetic activity. |
| VLF | Frequency | Very Low Frequency power; reflects renin-angiotensin-aldosterone system activity. |
| LF | Frequency | Low Frequency power; reflects both sympathetic and parasympathetic activity. |
| HF | Frequency | High Frequency power; reflects parasympathetic (vagal) activity. |
Table 2: Heart Rate Variability (HRV) Parameters [13]
Drug Efficacy Determination
The efficacy of an antiarrhythmic drug is determined by comparing the arrhythmia burden during the treatment period to the baseline period. A statistically significant reduction in the frequency and complexity of the target arrhythmia indicates a positive drug effect. For ventricular arrhythmias, a reduction of approximately 75% in single VPCs and 90% in complex ventricular events is often considered a benchmark for efficacy, though specific criteria should be predefined.[12]
Signaling Pathway of Antiarrhythmic Drug Action
The following diagram illustrates a generalized concept of how antiarrhythmic drugs modulate cardiac electrophysiology to suppress arrhythmias.
Caption: Generalized signaling pathway of antiarrhythmic drug action.
Troubleshooting
-
Poor Signal Quality: Ensure proper skin preparation and secure electrode contact. Use a well-fitting vest to minimize motion artifacts.
-
Data Gaps: Check battery life and memory card capacity before starting the recording.
-
High Day-to-Day Variability: Consider extending the baseline and treatment recording periods to obtain a more representative measure of arrhythmia burden.[9][10]
By following this detailed protocol, researchers can effectively utilize Holter monitoring in canine models to generate high-quality, reproducible data for the evaluation of novel antiarrhythmic therapies.
References
- 1. Translational Models of Arrhythmia Mechanisms and Susceptibility: Success and Challenges of Modeling Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 3. dvm360.com [dvm360.com]
- 4. researchgate.net [researchgate.net]
- 5. Holter monitoring in dogs: 24 h vs. 48 h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of two preclinical canine models of atrial fibrillation to facilitate drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Holter Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 9. Frequency of ventricular arrhythmias in apparently healthy, large breed dogs during seven-day Holter monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining the optimal Holter monitoring duration for detecting ventricular arrhythmia in dogs: a Bayesian approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic Management of Tachyarrhythmias in the Dog - WALTHAMOSU2002 - VIN [vin.com]
- 13. jvas.in [jvas.in]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Tocainide in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using Tocainide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tocainide and what is its primary mechanism of action?
A1: Tocainide is a primary amine analog of lidocaine (B1675312) and is classified as a Class Ib antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in the cell membrane of excitable cells.[2][3][4][5][6] By binding to these channels, Tocainide stabilizes the cell membrane, reduces excitability, and slows the conduction of electrical impulses.[2][4]
Q2: What are the common solvents for preparing Tocainide stock solutions?
A2: Tocainide hydrochloride is soluble in both water and Dimethyl Sulfoxide (DMSO).[3][7] For cell culture applications, sterile water or DMSO are the most common solvents for preparing concentrated stock solutions.[1]
Q3: Why is my Tocainide precipitating when I add it to my cell culture medium?
A3: Precipitation of Tocainide in cell culture medium can be caused by several factors:
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High Final Concentration: The intended working concentration may exceed Tocainide's solubility limit in the specific medium.[8]
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Solvent Shock: Rapidly diluting a concentrated stock solution (especially from an organic solvent like DMSO) into the aqueous culture medium can cause the compound to crash out of solution.[8]
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pH of the Medium: The typical pH of cell culture medium (7.2-7.4) may not be optimal for Tocainide solubility.[8] As a weak base with a pKa of 7.75, Tocainide is more soluble at a lower pH.[9][10][11]
-
Temperature Changes: Moving the prepared medium from room temperature to a 37°C incubator can affect solubility.[8]
-
Interactions with Media Components: Salts, proteins, and other components in the culture medium can interact with Tocainide and reduce its solubility.[8]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%.[1][12] It is crucial to include a vehicle control (medium with the same DMSO concentration) in your experiments.[6]
Q5: Should I use racemic Tocainide or a specific enantiomer for my experiments?
A5: Studies have indicated that the pharmacological activity of Tocainide can be stereospecific. For instance, the R-(-)-enantiomer has been shown to be more potent in certain contexts.[12][13] Using a pure, more potent enantiomer may allow for lower effective concentrations, potentially reducing the risk of solubility issues and off-target effects.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with Tocainide in cell culture.
| Problem | Possible Causes | Troubleshooting Steps & Optimization |
| Precipitate forms immediately upon adding Tocainide stock solution to the medium. | 1. Solvent Shock: The rapid change in solvent polarity causes the drug to precipitate.[8]2. High Stock Concentration: The stock solution is too concentrated for direct dilution. | 1. Reduce Stock Solution Concentration: Prepare a less concentrated stock solution in your chosen solvent.2. Perform Step-wise Dilution: Instead of adding the stock directly to the full volume of medium, serially dilute the stock in smaller volumes of medium first.[8]3. Gentle Mixing: When adding the stock solution, gently swirl or pipette the medium to aid dispersion. Avoid vigorous vortexing.[8] |
| Precipitate forms over time in the incubator. | 1. Solubility Limit Exceeded: The final concentration is near or above Tocainide's solubility limit under culture conditions (37°C, CO₂).[8]2. pH Shift: The pH of the medium may change slightly in the incubator, affecting solubility.3. Evaporation: Water loss from the culture vessel can increase the concentration of all components, including Tocainide.[14] | 1. Lower the Final Concentration: If experimentally feasible, reduce the working concentration of Tocainide.[8]2. pH Adjustment (with caution): For specific applications, slight acidification of the medium could improve solubility, but this may also impact cell health. This should be carefully tested.3. Ensure Proper Humidification: Maintain proper humidity levels in the incubator and use well-sealed culture flasks or plates to prevent evaporation.[14] |
| Inconsistent or unexpected experimental results. | 1. Degradation of Tocainide: The compound may degrade in the culture medium over time due to oxidation or hydrolysis.[1]2. Adsorption to Plasticware: Tocainide may adsorb to the surfaces of culture plates, flasks, and pipette tips, reducing its effective concentration.[1]3. Variability in Stock Solution Preparation: Inconsistent preparation or storage of stock solutions can lead to variations in the active concentration.[1] | 1. Perform a Stability Study: Analyze the concentration of Tocainide in your cell culture medium over the time course of your experiment in the absence of cells.[1]2. Replenish the Medium: For long-term experiments, replenish the medium with freshly prepared Tocainide at regular intervals (e.g., every 24-48 hours).[1]3. Use Low-Binding Plasticware: Consider using low-protein-binding plates and tubes to minimize loss due to adsorption.[1]4. Standardize Stock Solution Preparation: Prepare stock solutions consistently, aliquot into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| Unexpected cytotoxicity observed. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.[1][12]2. Formation of Toxic Degradation Products: Degradation of Tocainide in the medium could produce byproducts that are more toxic than the parent compound.[1]3. High Tocainide Concentration: The concentration of Tocainide itself may be cytotoxic. | 1. Minimize Solvent Concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO).[1][12]2. Analyze for Degradation Products: If possible, use analytical methods like LC-MS to identify potential toxic degradation products.[1]3. Perform a Dose-Response Curve: Determine the cytotoxic concentration range for your specific cell line and use a concentration well below the toxic threshold for your experiments.[6] |
Data Presentation
Tocainide Hydrochloride Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Water (H₂O) | 50 mg/mL[3][7] | 218.61 mM[3][7] | May require sonication to fully dissolve.[3][7] |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[7] | 546.52 mM[7] | May require sonication to fully dissolve.[7] |
| PBS (pH 7.2) | Sparingly Soluble (1-10 mg/mL)[9] | - | - |
| Ethanol | Slightly Soluble (0.1-1 mg/mL)[9] | - | - |
Tocainide IC₅₀ Values for Sodium Channel Blockade
| Parameter | Compound | Channel/Preparation | Value |
| Tonic Block (IC₅₀) | R-(-)-Tocainide | Cardiac Myocytes ([³H]batrachotoxin binding) | 184 ± 8 µM[13] |
| Tonic Block (IC₅₀) | S-(+)-Tocainide | Cardiac Myocytes ([³H]batrachotoxin binding) | 546 ± 37 µM[13] |
| Use-Dependent Block (IC₅₀) | Tocainide | hNav1.4 (Skeletal Muscle) | > 300 µM[13] |
Note: These IC₅₀ values represent binding affinity to the sodium channel and are not necessarily cytotoxic concentrations in cultured cell lines, which should be determined experimentally.[6]
Experimental Protocols
Protocol 1: Preparation of a Tocainide Stock Solution
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Materials: Tocainide hydrochloride, sterile water or cell culture grade DMSO, sterile microcentrifuge tubes, 0.22 µm syringe filter.
-
Procedure: a. Weigh the desired amount of Tocainide hydrochloride in a sterile tube. b. Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 100 mM). c. Gently vortex or sonicate the tube until the Tocainide is completely dissolved. Visually inspect for any remaining solid particles.[3][7] d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Determining the Cytotoxicity of Tocainide (MTT Assay)
-
Materials: Your cell line of interest, 96-well plates, complete culture medium, Tocainide stock solution, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[12] b. Prepare serial dilutions of Tocainide in complete culture medium from your stock solution to achieve a range of final concentrations (e.g., 1 µM to 1 mM).[6] c. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Tocainide. Include wells with medium alone (negative control) and medium with the vehicle (vehicle control).[6][12] d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12] e. Add 10 µL of MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.[12] f. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[12] g. Read the absorbance of each well at 570 nm using a microplate reader.[12] h. Calculate cell viability as a percentage relative to the untreated control and plot the results to generate a dose-response curve and determine the IC₅₀ value.[12]
Mandatory Visualizations
Caption: Tocainide blocks sodium channels, reducing excitability.
Caption: A logical workflow for troubleshooting Tocainide precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Tocainide Hydrochloride used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. TOCAINIDE CAS#: 41708-72-9 [amp.chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Minimizing Tocainide Degradation in Aqueous Solutions for Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the degradation of Tocainide in aqueous solutions for long-term experimental studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the preparation and storage of Tocainide solutions.
Problem 1: Rapid Loss of Tocainide Potency in Solution
| Possible Causes | Recommended Solutions |
| Oxidative Degradation: Tocainide is susceptible to oxidation, which is a primary degradation pathway.[1] This can be accelerated by exposure to air (oxygen), metal ions, and light. | - Use Degassed Solvents: Prepare solutions using high-purity water or buffers that have been degassed by sonication, sparging with nitrogen, or boiling and cooling under an inert atmosphere. - Inert Atmosphere: Overlay the headspace of your solution container with an inert gas like nitrogen or argon before sealing. - Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer. |
| Inappropriate pH: The stability of amine-containing compounds like Tocainide can be highly pH-dependent. Extreme pH values can catalyze degradation. | - Maintain Optimal pH: While specific quantitative data for a full pH-rate profile of Tocainide is not readily available in the provided search results, for similar local anesthetics like lidocaine (B1675312), maximum stability is observed in the pH range of 3-6.[2] It is recommended to buffer your aqueous solutions to a pH within this range. - Buffer Selection: Use buffers with low reactivity. Phosphate (B84403) and citrate (B86180) buffers are common choices. The concentration of the buffer itself can sometimes influence the degradation rate, so use the lowest effective concentration.[3] |
| Elevated Temperature: Higher temperatures significantly accelerate the rate of chemical degradation. | - Refrigerated or Frozen Storage: Store stock solutions and working solutions at low temperatures. For long-term storage, temperatures of -20°C or -80°C are recommended.[1] - Minimize Room Temperature Exposure: During experimental procedures, minimize the time that Tocainide solutions are kept at room temperature. |
Problem 2: Inconsistent Results in Long-Term Cell Culture Experiments
| Possible Causes | Recommended Solutions |
| Degradation of Tocainide in Culture Media: Over several days, Tocainide in the culture medium can degrade, leading to a decrease in the effective concentration and variable experimental outcomes. | - Frequent Media Changes: Replace the cell culture medium with freshly prepared Tocainide-containing medium at regular intervals (e.g., every 24-48 hours). This ensures a more consistent concentration of the active drug. - Protect from Light: Although Tocainide is considered photostable, it is good practice to protect cell culture plates and media from prolonged exposure to direct light to minimize any potential for photolytic degradation of media components which could indirectly affect Tocainide stability.[1] |
| Interaction with Media Components: Components in complex cell culture media could potentially interact with and promote the degradation of Tocainide. | - Simplified Buffer Systems: For non-cell-based long-term studies, consider using a simple buffered saline solution (e.g., PBS) instead of complex media to minimize potential interactions. - Control Experiments: Include appropriate controls to assess the stability of Tocainide in your specific cell culture medium under your experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Tocainide in aqueous solution?
A1: The primary degradation pathway for Tocainide in aqueous solution is oxidation.[1] This can lead to the formation of a diazepine (B8756704) derivative and other side-chain oxidized products.[1]
Q2: What is the optimal pH for storing Tocainide aqueous solutions?
A2: While a definitive pH-rate profile for Tocainide is not available in the provided literature, based on the stability of structurally similar compounds like lidocaine, a pH range of 3-6 is recommended for maximum stability in aqueous solutions.[2] It is crucial to use a suitable buffer system to maintain this pH.
Q3: What are the recommended storage conditions for long-term studies?
A3: For long-term storage of Tocainide stock solutions, it is recommended to aliquot the solution into tightly sealed vials and store them at -20°C or -80°C.[1] This can preserve the stability of the solution for up to 6 months.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: How should I prepare a Tocainide stock solution for long-term storage?
A4: To prepare a stable stock solution, dissolve Tocainide hydrochloride in a suitable high-purity, degassed solvent (e.g., sterile water or a buffered solution at pH 3-6). After complete dissolution, filter-sterilize the solution if it will be used in cell culture. Aliquot the solution into sterile, tightly sealed vials, purge the headspace with an inert gas like nitrogen, and store at -20°C or -80°C.
Q5: How can I monitor the stability of my Tocainide solution over time?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring the concentration of Tocainide and detecting the presence of degradation products.[4][5][6] A validated stability-indicating HPLC method can separate the intact drug from its degradants, allowing for accurate quantification of the remaining active compound.
Experimental Protocols
Protocol 1: Preparation of a Buffered Tocainide Stock Solution for Long-Term Storage
-
Materials:
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Tocainide hydrochloride powder
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High-purity, sterile water (e.g., HPLC grade or water for injection)
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Citrate or phosphate buffer components
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Sterile, amber glass vials with airtight caps
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Inert gas (e.g., nitrogen or argon)
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Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Prepare a 0.1 M citrate or phosphate buffer and adjust the pH to 4.5.
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Degas the buffer by sonicating for at least 15 minutes or by sparging with nitrogen gas for 10-15 minutes.
-
Accurately weigh the desired amount of Tocainide hydrochloride powder.
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Dissolve the powder in the degassed buffer to the desired final concentration (e.g., 10 mg/mL).
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Ensure complete dissolution by gentle vortexing or sonication.
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If for sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
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Dispense the solution into single-use aliquots in sterile, amber glass vials.
-
Gently flush the headspace of each vial with nitrogen gas before tightly sealing the cap.
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Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
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Store the vials at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for Tocainide Analysis
This protocol provides a general framework. Method parameters should be optimized and validated for your specific instrumentation and experimental needs.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a standard stock solution of Tocainide in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Prepare samples from your stability study by diluting them to fall within the range of the calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the Tocainide peak based on its retention time and the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products. The peak purity of the Tocainide peak should be assessed using a photodiode array (PDA) detector if available.
-
Visualizations
Caption: Workflow for preparing and storing stable Tocainide aqueous solutions.
Caption: Primary degradation pathway of Tocainide in aqueous solution.
References
- 1. Photochemical and chemical oxidation of mexiletine and tocainide. Structure elucidation of the major products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scispace.com [scispace.com]
Troubleshooting inconsistent results in Tocainide patch-clamp recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during patch-clamp recordings with Tocainide (B1681335).
Troubleshooting Inconsistent Results
This guide addresses common issues encountered during Tocainide patch-clamp experiments that can lead to variability in your data.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Tonic Block | 1. Inconsistent Drug Concentration: Tocainide may not have reached equilibrium at the channel. 2. Tocainide Stereoisomer Purity: You may be using a racemic mixture of Tocainide, and the R-(-) and S-(+) enantiomers have different potencies.[1] 3. Holding Potential Fluctuations: Small changes in the holding potential can significantly alter the proportion of channels in the resting state, affecting tonic block measurements. | 1. Equilibration Time: Ensure a stable baseline recording before drug application and allow sufficient time for the drug to equilibrate in the perfusion system and at the cell. 2. Use Enantiomerically Pure Tocainide: For consistent results, use the more potent R-(-)-tocainide.[1] If using a racemic mixture, be aware of potential variability. 3. Stable Holding Potential: Maintain a consistent and sufficiently negative holding potential (e.g., -120 mV) to ensure most channels are in the resting state before applying test pulses. |
| Inconsistent Use-Dependent Block | 1. Inappropriate Voltage Protocol: The frequency or duration of the pulse train may not be optimal to induce use-dependent block. 2. Rundown of Sodium Current: A gradual decrease in the sodium current over the course of the experiment can be misinterpreted as use-dependent block. 3. Temperature Fluctuations: The kinetics of Tocainide binding and unbinding, as well as channel gating, can be temperature-sensitive.[2] | 1. Optimize Pulse Protocol: Use a high-frequency train of depolarizing pulses (e.g., 10 Hz) to induce the accumulation of channels in the inactivated state, where Tocainide has a higher affinity.[3][4] 2. Monitor Current Stability: Record a stable baseline before drug application and monitor for current rundown throughout the experiment. If rundown is significant, consider using a perforated patch configuration or including ATP/GTP in the internal solution.[5] 3. Maintain Constant Temperature: Use a temperature-controlled perfusion system to maintain a consistent and physiologically relevant temperature throughout the experiment. |
| Seal Instability After Tocainide Application | 1. High Tocainide Concentration: High concentrations of local anesthetics can disrupt the cell membrane. 2. Suboptimal Solution Osmolarity: A mismatch between the internal and external solution osmolarity can compromise seal integrity. | 1. Use Lowest Effective Concentration: Start with the lowest effective concentration of Tocainide and titrate up as needed. 2. Optimize Osmolarity: Ensure the osmolarity of the internal (pipette) solution is slightly lower than the external (bath) solution. |
| Shifting Voltage-Dependence of Inactivation | 1. Internal Solution Composition: The anion in the internal solution can affect channel gating. For example, fluoride (B91410) has been shown to cause a negative shift in the inactivation of some sodium channel subtypes.[6][7] 2. Incomplete Voltage Clamp: Poor series resistance compensation can lead to errors in the command voltage, resulting in apparent shifts in gating parameters. | 1. Consistent Internal Solution: Use a consistent internal solution for all experiments. Be aware of the potential effects of different anions (e.g., F⁻ vs. Cl⁻) on channel gating and choose the one that best suits your experimental goals. 2. Adequate Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors. Monitor series resistance throughout the experiment and discard recordings where it changes significantly. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tocainide?
A1: Tocainide is a Class Ib antiarrhythmic agent that blocks voltage-gated sodium channels.[8][9] It exhibits state-dependent binding, showing a higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting state.[3][8] This preferential binding to channels that are frequently activated leads to a phenomenon known as use-dependent or phasic block, where the block is more pronounced at higher stimulation frequencies.[3][4]
Q2: I am seeing a lot of variability in my IC50 values for Tocainide. What could be the cause?
A2: Variability in IC50 values can arise from several factors:
-
Stereoisomers: Tocainide is a chiral molecule. The R-(-)-enantiomer is significantly more potent than the S-(+)-enantiomer.[1] Using a racemic mixture will result in a mixed effect and potentially greater variability.
-
Experimental Conditions: Factors such as the holding potential, stimulation frequency, and temperature can all influence the apparent potency of Tocainide.[2]
-
Sodium Channel Subtype: The potency of Tocainide may vary between different sodium channel subtypes. While primarily studied on cardiac (Nav1.5) and skeletal muscle (Nav1.4) channels, its affinity for other neuronal subtypes may differ.[10][11][12]
-
Cellular Health and Recording Stability: Poor cell health, seal instability, and current rundown will all contribute to inconsistent results.
Q3: Does Tocainide have any known off-target effects that could affect my recordings?
A3: While Tocainide's primary target is the voltage-gated sodium channel, like many local anesthetics, it may have off-target effects at higher concentrations. Some local anesthetics have been shown to interact with other ion channels, such as potassium and calcium channels, as well as G-protein coupled receptors.[13] However, studies on Tocainide's metabolites have shown them to be inactive, reducing the likelihood of confounding effects from drug degradation.[14] If you suspect off-target effects, it is advisable to perform control experiments with specific blockers for other channels that may be present in your preparation.
Q4: How should I prepare my Tocainide solution for a patch-clamp experiment?
A4: Tocainide hydrochloride is water-soluble. Prepare a concentrated stock solution (e.g., 100 mM) in high-purity water or your external recording solution. The pH of the stock solution should be checked and adjusted to be compatible with your experimental solutions (typically pH 7.2-7.4). On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. Ensure the final solution is well-mixed before perfusing it onto the cells.
Q5: What is the expected effect of Tocainide on the voltage-dependence of sodium channel gating?
A5: As a Class Ib agent, Tocainide typically has minimal to no effect on the voltage-dependence of steady-state activation.[4] However, due to its preferential binding to and stabilization of the inactivated state, it can cause a hyperpolarizing shift in the steady-state inactivation curve. The magnitude of this shift can be dependent on the concentration of Tocainide and the specific sodium channel subtype being studied.
Quantitative Data for Tocainide
The following table summarizes the available quantitative data for Tocainide's interaction with voltage-gated sodium channels. Note that IC50 values can vary depending on the experimental conditions.
| Parameter | Compound | Channel/Preparation | Value (µM) |
| IC50 (Tonic Block) | R-(-)-Tocainide | Cardiac Myocytes ([³H]batrachotoxin binding) | 184 ± 8[1] |
| IC50 (Tonic Block) | S-(+)-Tocainide | Cardiac Myocytes ([³H]batrachotoxin binding) | 546 ± 37[1] |
| IC50 (Use-Dependent Block) | Tocainide (racemic) | hNav1.4 | > 300 |
| IC50 (Use-Dependent Block) | NeP1 (Tocainide analog) | hNav1.7 | More potent than Tocainide[12] |
Detailed Experimental Protocol: Assessing Tocainide Effects on hNav1.4
This protocol describes a whole-cell patch-clamp experiment to characterize the tonic and use-dependent block of Tocainide on human Nav1.4 channels heterologously expressed in HEK293 cells.[3]
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably or transiently expressing hNav1.4.
-
24-48 hours post-transfection, plate the cells at a low density onto glass coverslips suitable for patch-clamp recordings.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Tocainide Solution: Prepare a stock solution of Tocainide in the external solution and dilute to final concentrations on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a selected cell and rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for approximately 5 minutes to ensure dialysis with the pipette solution.
-
Compensate for 70-80% of the series resistance to minimize voltage errors.
-
Correct for leak currents using a P/4 or P/N subtraction method.
4. Voltage-Clamp Protocols:
-
Tonic Block:
-
Hold the cell at a hyperpolarized potential of -120 mV.
-
Apply a 20 ms (B15284909) depolarizing test pulse to -20 mV at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
Perfuse with increasing concentrations of Tocainide, allowing the block to reach a steady state at each concentration.
-
-
Use-Dependent Block:
-
From a holding potential of -120 mV, apply a train of 20 ms depolarizing pulses to -20 mV at a higher frequency (e.g., 10 Hz).
-
Compare the peak current of the first pulse to the peak current of subsequent pulses in the train in the presence of Tocainide.
-
5. Data Analysis:
-
Tonic Block: Plot the percentage of inhibition against the Tocainide concentration and fit the data with the Hill equation to determine the IC50 value.
-
Use-Dependent Block: Calculate the percentage of block for each pulse in the high-frequency train relative to the first pulse.
Visualizations
Caption: State-dependent binding of Tocainide to voltage-gated sodium channels.
Caption: Experimental workflow for a Tocainide patch-clamp experiment.
Caption: Troubleshooting logic for inconsistent Tocainide patch-clamp results.
References
- 1. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gating and modulation of presumptive NaV1.9 channels in enteric and spinal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. There is no F in APC: Using physiological fluoride-free solutions for high throughput automated patch clamp experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of a new potent analog of tocainide on hNav1.7 sodium channels and in vivo neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the kinetics and dynamics of tocainide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Tocainide in cellular assays
Welcome to the technical support center for Tocainide (B1681335). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate off-target effects of Tocainide in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Tocainide? A1: Tocainide is a Class Ib antiarrhythmic agent and a structural analog of lidocaine.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[3][4] It exhibits state-dependent binding, preferentially interacting with the open or inactivated states of the channel.[1][3] This action reduces the influx of sodium ions, thereby decreasing the rate of depolarization in excitable cells like cardiomyocytes and neurons, which stabilizes the cell membrane.[1][5]
Q2: What are the known or potential off-target effects of Tocainide that can influence cellular assays? A2: While specific off-target binding profiles are not extensively published, potential off-target effects can be inferred from its structural class and observed toxicities. Prolonged blockade of its primary target, the sodium channel, can disrupt cellular ion homeostasis, which may impact mitochondrial function and potentially trigger apoptosis.[6] Clinically, Tocainide is associated with neurological and gastrointestinal side effects.[7] Researchers should also consider that, like other ion channel blockers such as flecainide (B1672765), Tocainide may have off-target effects on other ion channels (e.g., potassium or calcium channels), which could confound results in assays not specifically measuring sodium channel activity.[8]
Q3: I am observing high cytotoxicity in my cell line, even at concentrations that should be specific for sodium channels. What could be the cause? A3: This is a common issue and could be due to several factors:
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Dose- and Time-Dependence: Tocainide's cytotoxic effects are typically dose- and time-dependent.[6] Your specific cell line might be more sensitive, or the duration of your experiment may lead to cumulative toxicity.
-
Off-Target Effects: The concentration used may be high enough to engage lower-affinity off-target proteins, leading to toxicity.
-
Stereoisomer Activity: Commercial Tocainide is often a racemic mixture. The R(-) enantiomer is significantly more potent in its antiarrhythmic (on-target) activity and has a better safety margin than the S(+) enantiomer.[9][10] Using the racemic mixture requires a higher total concentration to achieve the desired on-target effect, which increases the likelihood of off-target engagement.
-
Solvent Toxicity: The solvent used to dissolve Tocainide (e.g., DMSO) may be at a toxic concentration in your final assay conditions.[9]
Q4: How can I increase the specificity of Tocainide in my experiments? A4: To enhance specificity, consider the following:
-
Use the R(-) Enantiomer: If possible, use the pure R(-) enantiomer of Tocainide. Its higher potency allows for the use of lower concentrations, thereby reducing the risk of off-target effects.[9][10]
-
Determine a Narrow Working Concentration: Conduct a careful dose-response curve to identify the lowest effective concentration for your on-target effect and the highest non-toxic concentration.
-
Minimize Exposure Time: Perform a time-course experiment to determine the minimum incubation time required to observe the desired on-target phenotype.[9]
-
Genetic Validation: The most rigorous method is to use a cell line where the intended target (e.g., the specific sodium channel subtype like Nav1.4 or Nav1.5) has been knocked out using CRISPR-Cas9. If Tocainide still produces the same effect in the knockout cells, the mechanism is definitively off-target.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High Cell Viability Loss at Working Concentrations
| Possible Cause | Suggested Solution |
| Concentration Too High | Perform a detailed dose-response curve using a cell viability assay (e.g., MTT, see Protocol 2) to determine the IC50 for cytotoxicity in your specific cell line. Select a working concentration well below this value. |
| Cumulative Toxicity | Reduce the incubation time. Run a time-course experiment to find the minimum duration required to achieve the desired on-target effect.[6] |
| Solvent Toxicity | Run a vehicle-only control (e.g., media with the same final concentration of DMSO used in the Tocainide-treated wells). Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[9] |
| Use of Racemic Mixture | Switch to the more potent R(-) enantiomer of Tocainide to achieve the on-target effect at a lower, less toxic concentration.[9][10] |
Issue 2: Inconsistent or Unexpected Phenotypic Results
| Possible Cause | Suggested Solution |
| Drug Instability | Tocainide's amide bond can undergo hydrolysis, and the compound can be susceptible to oxidation in complex culture media.[12] Prepare fresh solutions for each experiment from a frozen stock and consider performing a stability study by analyzing its concentration in media over time. |
| On-Target vs. Off-Target Ambiguity | The observed phenotype may be a composite of both on-target and off-target effects. Use orthogonal approaches to confirm the mechanism. For example, use a structurally unrelated sodium channel blocker to see if it recapitulates the phenotype. The definitive test is to use a target knockout cell line (see Protocol 3).[11] |
| Cell Culture Variability | Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.[9] |
Quantitative Data Summary
The following tables provide quantitative data to help guide experimental design.
Table 1: Enantiomer-Specific Activity and Safety Margin of Tocainide (in vivo) (Data adapted from mouse studies to illustrate the concept of therapeutic window)
| Enantiomer | ED50 for Antiarrhythmic Effect (P) | ED50 for Ataxia (A) | Safety Margin (A/P Ratio) | Reference |
| R(-)-Tocainide | 40 mg/kg | 125 mg/kg | 3.1 | [10] |
| S(+)-Tocainide | 116 mg/kg | 125 mg/kg | 1.1 | [10] |
| Racemic Tocainide | 86 mg/kg | 90 mg/kg | 1.0 | [10] |
This data highlights that R(-)-Tocainide provides the on-target antiarrhythmic effect at a much lower dose than that which causes the off-target neurological effect (ataxia), demonstrating a superior safety margin.
Table 2: Illustrative IC50 Values for Ion Channel Blockers (This table includes data for other channel blockers to exemplify potential off-target liabilities)
| Compound | Primary Target | IC50 (On-Target) | Potential Off-Target | IC50 (Off-Target) | Reference |
| Tocainide Analog (Avd3i) | Nav1.4 | 25.4 µM | Nav1.5 / Nav1.7 | No inhibition | [13] |
| Flecainide | Nav (Cardiac) | ~1-10 µM | IKr (hERG) | 1.5 µM | [8] |
| Flecainide | Nav (Cardiac) | ~1-10 µM | ICaL | 27.1 µM | [8] |
This illustrative data shows that ion channel blockers can have potent effects on channels other than their primary target, often within a similar concentration range.
Visualizing Workflows and Pathways
The following diagrams illustrate key logical and experimental workflows for investigating Tocainide's effects.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target vs. potential off-target signaling pathways of Tocainide.
Caption: Experimental workflow to validate on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Assessing Tocainide-Induced Cytotoxicity using an MTT Assay
This protocol provides a method to determine the dose-dependent cytotoxic effects of Tocainide on a chosen cell line.
Materials:
-
Adherent or suspension cell line of interest
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Complete cell culture medium
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Tocainide stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere/recover for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Tocainide in complete culture medium from the stock solution. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared Tocainide dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette gently to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100. Plot the viability against Tocainide concentration (on a log scale) to determine the cytotoxic IC50 value.
Protocol 2: Validating On-Target vs. Off-Target Effects using CRISPR-Cas9
This protocol outlines the logic for using a gene-edited cell line to distinguish on-target from off-target effects.
Principle: If Tocainide's effect is mediated by its intended target (e.g., a specific sodium channel), then removing that target from the cells should render them resistant to the drug's effect. If the effect persists in the absence of the target, it must be mediated by one or more off-targets.[11]
Methodology:
-
Generate Knockout (KO) Cell Line:
-
Design and validate sgRNAs targeting a key exon of the gene for your target of interest (e.g., SCN5A for the Nav1.5 channel).
-
Deliver Cas9 nuclease and the validated sgRNAs into your cell line using an appropriate method (e.g., transfection, electroporation, lentiviral transduction).
-
Select and expand single-cell clones.
-
Validate target knockout in the clonal populations via sequencing (to confirm frameshift mutations) and Western blot or qPCR (to confirm loss of protein/mRNA expression).
-
-
Comparative Assay:
-
Culture both the wild-type (WT) and validated KO cell lines under identical conditions.
-
Perform your primary cellular assay, treating both WT and KO cells with a range of Tocainide concentrations, including the concentration that produced the phenotype of interest in the WT cells.
-
-
Data Analysis and Interpretation:
-
On-Target Effect: You will observe the phenotype in the WT cells, but it will be significantly reduced or completely absent in the KO cells.
-
Off-Target Effect: The phenotype will be observed with similar potency and efficacy in both the WT and KO cell lines.[11] This provides strong evidence that the effect is independent of the intended target.
-
References
- 1. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 2. Tocainide: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is Tocainide Hydrochloride used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of flecainide induced negative inotropy: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stereoselectivity of tocainide pharmacodynamics in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tocainide dosage for arrhythmia suppression without cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Tocainide (B1681335) dosage in experimental settings. Our goal is to help you achieve effective arrhythmia suppression while minimizing cardiotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tocainide's antiarrhythmic effect?
A1: Tocainide is a Class Ib antiarrhythmic agent.[1][2] Its primary mechanism is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2] Tocainide exhibits state-dependent binding, showing a higher affinity for the open and inactivated states of the sodium channel.[2] This preferential binding to more active channels allows for targeted modulation of pathologically over-excited cardiac tissues, such as those found in ischemic conditions, thereby suppressing ventricular arrhythmias.[2]
Q2: What are the known cardiotoxic effects of Tocainide?
A2: While effective in suppressing arrhythmias, Tocainide can induce cardiotoxicity. The primary concern is proarrhythmia, where the drug itself can trigger new or worsen existing arrhythmias.[2] Other reported cardiotoxic effects include negative inotropic effects (decreased contractility) and conduction disturbances.[3] At higher concentrations, Tocainide can lead to significant cardiovascular dysfunction.[4] Beyond the heart, Tocainide has been associated with serious adverse effects, including agranulocytosis (a severe drop in white blood cells) and pulmonary fibrosis.[5]
Q3: What is the therapeutic plasma concentration range for Tocainide?
A3: The generally accepted therapeutic plasma concentration for Tocainide is between 3 and 10 µg/mL.[6] However, it's important to note that the optimal concentration can vary between individuals and experimental models.
Q4: How can I determine the optimal concentration of Tocainide in my in vitro experiments?
A4: The optimal concentration should be determined by performing a dose-response curve for both arrhythmia suppression and cytotoxicity in your specific cell model. The goal is to identify a concentration that provides significant antiarrhythmic effects with minimal impact on cell viability.
Q5: Are the enantiomers of Tocainide equipotent?
A5: No, the enantiomers of Tocainide are not equipotent. The R-(-)-enantiomer is approximately three times more potent as an antiarrhythmic agent than the S-(+)-enantiomer.[1] This stereospecificity is due to differences in their binding affinity to the cardiac sodium channel.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Arrhythmia Suppression
| Possible Cause | Troubleshooting Step |
| Sub-therapeutic Drug Concentration | Verify the concentration of your Tocainide stock solution. Prepare fresh dilutions for each experiment. Perform a dose-response study to determine the effective concentration range in your model. |
| Drug Degradation | Store Tocainide stock solutions at the recommended temperature and protect from light. Avoid repeated freeze-thaw cycles. |
| Cell Model Insensitivity | Confirm the expression and functionality of Nav1.5 channels in your cell line. Consider using a different cell model, such as primary cardiomyocytes or iPSC-derived cardiomyocytes, which may have a more physiological response. |
| Inappropriate Experimental Conditions | Ensure that the recording temperature, pH, and superfusion rate are stable and within the optimal range for your cell type. |
Issue 2: High Cellular Toxicity/Cardiotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Supratherapeutic Drug Concentration | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of Tocainide in your cell model. Use concentrations well below the IC50 for your arrhythmia suppression experiments. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle control to assess the effect of the solvent alone. |
| Prolonged Exposure | For long-term experiments, consider intermittent drug exposure or lower maintenance doses to minimize cumulative toxicity. |
| Off-Target Effects | Investigate potential off-target effects, such as mitochondrial dysfunction, by performing relevant assays (e.g., measuring mitochondrial membrane potential, ATP production, or reactive oxygen species). |
Data Presentation
Table 1: Tocainide Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Bioavailability | ~100% (oral) | [3] |
| Protein Binding | 10-20% | [3] |
| Metabolism | Primarily hepatic (glucuronidation) | [3] |
| Elimination Half-life | 11-15 hours | [3] |
| Therapeutic Plasma Concentration | 3-10 µg/mL | [6] |
Table 2: In Vitro Experimental Concentrations and Effects
| Cell/Tissue Model | Tocainide Concentration | Observed Effect | Reference(s) |
| Canine Purkinje Fibers | 1-10 µg/mL | Shortened action potential duration | [3] |
| Guinea Pig Myocardium | 5-20 µg/mL | Decreased maximum upstroke velocity (Vmax) | [3] |
| Human iPSC-Cardiomyocytes | 1-100 µM | Concentration-dependent block of sodium current | N/A |
| Guinea Pig Cardiac Mitochondria | 9.4 µM (IC20) | Inhibition of mitochondrial ATPase activity | [7] |
Experimental Protocols
Protocol 1: Assessing Tocainide Efficacy using Patch-Clamp Electrophysiology
Objective: To determine the effect of Tocainide on sodium channel function in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, rabbit) or use a suitable cell line (e.g., HEK293 cells stably expressing Nav1.5).
-
Recording Setup: Use a whole-cell patch-clamp setup with appropriate internal and external solutions.
-
Voltage Protocol:
-
Hold the cell at a resting membrane potential of -120 mV.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
To assess use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1-5 Hz).
-
-
Drug Application: Perfuse the cells with increasing concentrations of Tocainide (e.g., 1, 3, 10, 30, 100 µM).
-
Data Analysis: Measure the peak sodium current amplitude and the rate of current inactivation at each concentration. Calculate the percentage of block and determine the IC50 for tonic and use-dependent block.
Protocol 2: Evaluating Tocainide-Induced Cardiotoxicity
Objective: To assess the cytotoxic effects of Tocainide on cardiomyocytes.
Methodology:
-
Cell Culture: Plate human iPSC-derived cardiomyocytes in a 96-well plate and allow them to form a confluent, beating monolayer.
-
Drug Treatment: Expose the cells to a range of Tocainide concentrations (e.g., 1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control.
-
Cytotoxicity Assays:
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.
-
-
Mitochondrial Function Assays:
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Mitochondrial Membrane Potential: Use a fluorescent dye (e.g., TMRE or JC-1) to measure changes in the mitochondrial membrane potential.
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ATP Production: Quantify intracellular ATP levels to assess mitochondrial respiratory function.
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Reactive Oxygen Species (ROS) Production: Use a fluorescent probe (e.g., CellROX) to measure the generation of ROS.
-
-
Data Analysis: Determine the concentration- and time-dependent effects of Tocainide on cell viability, mitochondrial function, and ROS production.
Mandatory Visualizations
Caption: Tocainide's primary mechanism of action in arrhythmia suppression.
Caption: Proposed signaling pathway for Tocainide-induced cardiotoxicity.
Caption: Experimental workflow for optimizing Tocainide dosage.
References
- 1. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 3. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Tocainide-induced reversible agranulocytosis and anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of procainamide, tocainide and phenytoin on guinea pig cardiac mitochondrial ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH-Dependent Effects of Tocainide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tocainide. This resource provides essential guidance on managing the pH-dependent properties of Tocainide in experimental buffers to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Tocainide and why is it important for my experiments?
A1: The pKa of Tocainide is approximately 7.75. The pKa is the pH at which 50% of the drug is in its ionized (protonated) form and 50% is in its unionized (neutral) form. This is critical because the ionization state of Tocainide significantly influences its solubility, membrane permeability, and interaction with its target, the voltage-gated sodium channels.
Q2: How does the pH of my buffer affect the solubility of Tocainide?
A2: Tocainide is a weak base. Therefore, its solubility is pH-dependent. In acidic solutions (pH < pKa), Tocainide is predominantly in its protonated, ionized form, which is more water-soluble. As the pH of the solution increases towards and above the pKa, the proportion of the un-ionized, free base form increases. This form is less water-soluble and may precipitate out of solution, especially at higher concentrations.
Q3: What is the significance of the ionized versus the un-ionized form of Tocainide in my experiments?
A3: The un-ionized form of Tocainide is more lipid-soluble and is generally considered to be the form that can more readily cross cell membranes to reach its intracellular binding site on the sodium channel. However, the ionized form is what interacts with the channel. Therefore, the pH of your experimental buffer will determine the equilibrium between these two forms and can directly impact the apparent potency and kinetics of the drug.
Q4: I'm observing inconsistent results in my electrophysiology experiments. Could pH be a factor?
A4: Absolutely. Fluctuations in the pH of your extracellular or intracellular solutions can alter the ratio of ionized to un-ionized Tocainide, leading to variability in sodium channel blockade. It is crucial to use a robust buffering system to maintain a stable pH throughout your experiment.
Q5: How should I prepare my Tocainide stock solution?
A5: It is recommended to prepare a high-concentration stock solution of Tocainide hydrochloride in a suitable solvent such as water or DMSO. Tocainide hydrochloride is soluble in water at concentrations up to 50 mg/mL and in DMSO at up to 125 mg/mL.[1] These stock solutions can then be diluted into your final experimental buffer. Always ensure the stock solution is fully dissolved before making further dilutions.
Q6: How stable are Tocainide solutions?
A6: Tocainide is known to be relatively stable and is not particularly sensitive to light. However, it can be degraded by strong oxidizing agents. The stability of Tocainide in aqueous solutions can also be pH-dependent. It is always best practice to prepare fresh working solutions from a frozen stock for each experiment to minimize the potential for degradation.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Tocainide Working Solution
| Possible Cause | Suggested Solution |
| pH is too high | Tocainide is a weak base and will precipitate at higher pH values due to the formation of the less soluble un-ionized form. Measure the pH of your final working solution. If it is near or above the pKa of 7.75, consider lowering the pH. |
| Concentration exceeds solubility at the current pH | Even at a suitable pH, the concentration of Tocainide may be too high for the buffer. Refer to the pH-solubility profile (Table 1) to ensure you are working within the solubility limits. If necessary, reduce the concentration of Tocainide. |
| Buffer incompatibility | Certain buffer components may interact with Tocainide. If you suspect this, try preparing the solution in a different buffer system (e.g., switch from a phosphate-based buffer to a HEPES-based buffer). |
Issue 2: Low or Inconsistent Potency of Tocainide
| Possible Cause | Suggested Solution |
| Incorrect pH of the experimental buffer | An incorrect pH will alter the ratio of ionized to un-ionized Tocainide, affecting its ability to block sodium channels. Prepare fresh buffers and carefully calibrate your pH meter. Verify the final pH of your Tocainide-containing solution. |
| Degradation of Tocainide | Although relatively stable, Tocainide can degrade over time, especially if not stored properly. Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Adsorption to labware | At low concentrations, Tocainide may adsorb to the surface of plastic or glass labware. Consider using low-adsorption microplates or tubes. |
Data Presentation
Table 1: Physicochemical Properties of Tocainide
| Property | Value | Reference |
| Molecular Weight | 192.26 g/mol | |
| pKa (at 25°C) | 7.75 | |
| Solubility (Tocainide HCl) | Water: 50 mg/mLDMSO: 125 mg/mL | [1] |
Table 2: Calculated Percentage of Ionized and Un-ionized Tocainide at Different pH Values (pKa = 7.75)
| pH | % Ionized (Protonated) | % Un-ionized (Free Base) |
| 6.0 | 98.25% | 1.75% |
| 6.5 | 94.56% | 5.44% |
| 7.0 | 85.15% | 14.85% |
| 7.4 (Physiological) | 68.87% | 31.13% |
| 7.75 (pKa) | 50.00% | 50.00% |
| 8.0 | 35.83% | 64.17% |
| 8.5 | 15.01% | 84.99% |
Note: The values in this table are calculated using the Henderson-Hasselbalch equation and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Tocainide Working Solution
Objective: To prepare a Tocainide working solution at a specific pH for in vitro experiments.
Materials:
-
Tocainide hydrochloride powder
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High-purity water or DMSO
-
Your chosen experimental buffer (e.g., HEPES, Phosphate-buffered saline)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and pipette tips
-
0.1 M HCl and 0.1 M NaOH solutions for pH adjustment
Procedure:
-
Prepare a Stock Solution:
-
Weigh out the required amount of Tocainide hydrochloride powder.
-
Dissolve the powder in high-purity water or DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure the powder is completely dissolved. Gentle warming or vortexing may be necessary.
-
-
Dilute to Near-Final Concentration:
-
In a sterile tube, add the appropriate volume of your experimental buffer.
-
Add the required volume of the Tocainide stock solution to the buffer to achieve a concentration slightly higher than your final desired concentration (to allow for volume changes during pH adjustment).
-
-
Measure and Adjust pH:
-
Place the tube in a holder and carefully insert a calibrated pH probe into the solution.
-
Monitor the pH. If the pH needs to be lowered, add small aliquots (e.g., 1-5 µL) of 0.1 M HCl, stirring gently after each addition, until the target pH is reached.
-
If the pH needs to be raised, add small aliquots of 0.1 M NaOH in a similar manner.
-
-
Final Volume Adjustment:
-
Once the target pH is stable, add the experimental buffer to reach the final desired volume and concentration.
-
-
Sterilization (Optional):
-
If required for your experiment (e.g., cell culture), sterile-filter the final working solution through a 0.22 µm syringe filter.
-
Visualizations
Caption: pH-dependent equilibrium of Tocainide and its interaction with the cell membrane and sodium channel.
Caption: A logical workflow for troubleshooting common issues encountered during experiments with Tocainide.
References
Technical Support Center: Accounting for Tocainide's Stereoisomer Potency in Experimental Design
For researchers, scientists, and drug development professionals, accurately assessing the pharmacological effects of stereoisomers is critical for robust and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered when designing experiments to account for the differential potency of Tocainide's stereoisomers, R-(-)-Tocainide and S-(+)-Tocainide.
Frequently Asked Questions (FAQs)
Q1: What are the known stereoisomers of Tocainide (B1681335) and how do they differ in potency?
A1: Tocainide, a Class Ib antiarrhythmic agent, exists as two stereoisomers (enantiomers): R-(-)-Tocainide and S-(+)-Tocainide. The R-(-) enantiomer is the more potent antiarrhythmic agent due to its higher affinity for cardiac voltage-gated sodium channels (NaV1.5).[1][2] This stereospecific interaction leads to a more pronounced blockade of the sodium channel, which is the primary mechanism of action for its antiarrhythmic effect.
Q2: Why is it important to account for stereoisomer potency in my experiments?
A2: Accounting for the differential potency of Tocainide's stereoisomers is crucial for several reasons:
-
Understanding Structure-Activity Relationships (SAR): Studying the individual enantiomers provides valuable insights into the three-dimensional requirements for drug-receptor interaction, aiding in the design of more potent and selective future drug candidates.
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Improved Therapeutic Index: The less active S-(+) enantiomer may contribute to off-target effects or toxicity without providing therapeutic benefit.[3] By studying the pure, more active R-(-) enantiomer, it may be possible to develop a therapeutic agent with a better safety profile.[1][3]
Q3: What are the primary experimental techniques used to assess the stereospecific activity of Tocainide?
A3: The two primary experimental approaches are:
-
In Vitro Electrophysiology: The patch-clamp technique, particularly in the whole-cell configuration, is used to directly measure the effect of each enantiomer on the sodium currents in isolated cardiac myocytes or cell lines expressing the NaV1.5 channel.[2]
-
In Vivo Animal Models: Arrhythmia models in animals, such as conscious canine models with induced ventricular arrhythmias, are used to assess the antiarrhythmic efficacy of each enantiomer in a whole-organism context.[1]
Q4: Where can I obtain the individual R-(-) and S-(+) enantiomers of Tocainide?
A4: The individual enantiomers of Tocainide are not as commonly available as the racemic mixture. You may need to:
-
Purchase from specialized chemical suppliers: Several chemical companies synthesize and sell individual enantiomers for research purposes.
-
Perform chiral separation: If you have the racemic mixture, you can separate the enantiomers using chiral chromatography techniques.
-
Custom synthesis: For larger quantities or specific purity requirements, custom synthesis by a specialized company may be necessary.
Troubleshooting Guides
Chiral Separation of Tocainide Enantiomers by HPLC
Problem: Poor or no separation of R-(-) and S-(+)-Tocainide peaks on a chiral HPLC column.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical. For Tocainide, polysaccharide-based or crown-ether-based CSPs have shown good results. If one type of CSP is not effective, try a different one with a different chiral selector. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. Adjust the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane). Small changes can have a significant impact on resolution. |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. Try reducing the flow rate to allow for better interaction between the enantiomers and the CSP, which can improve resolution. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Temperature can affect the kinetics of the chiral recognition process. |
| Sample Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of your sample. |
In Vitro Electrophysiology (Patch-Clamp)
Problem: Inconsistent or no discernible difference in sodium channel block between R-(-) and S-(+)-Tocainide.
| Possible Cause | Troubleshooting Step |
| Enantiomer Purity and Identity | Verify the purity and confirm the identity of your R-(-) and S-(+)-Tocainide samples. Use analytical techniques like chiral HPLC and mass spectrometry to ensure you are testing the correct compounds at the expected purity. |
| Drug Concentration and Stability | Prepare fresh drug solutions for each experiment. Ensure accurate dilution to the final desired concentrations. Some compounds can degrade or adsorb to plasticware over time. |
| Inadequate Washout Between Applications | Ensure a complete washout of the previous enantiomer before applying the next. Incomplete washout can lead to confounding results. Monitor the baseline current to ensure it returns to the pre-drug level. |
| "Run-down" of Sodium Current | The sodium current can decrease over the course of a long experiment (run-down), which could be misinterpreted as a drug effect. Monitor the current in a control (vehicle) condition over a similar time course to quantify the extent of run-down. |
| State-Dependent Block Not Adequately Probed | Tocainide exhibits state-dependent block, preferentially binding to open and inactivated sodium channels.[4] Ensure your voltage protocol is designed to elicit these states. For example, use a train of depolarizing pulses to assess use-dependent block. |
Quantitative Data Summary
The following tables summarize the comparative potency of R-(-)-Tocainide and S-(+)-Tocainide from published studies.
Table 1: In Vivo Antiarrhythmic Efficacy in a Conscious Canine Model [1]
| Parameter | Racemic (R,S)-Tocainide | S-(+)-Tocainide | R-(-)-Tocainide |
| Prevention of Arrhythmia | 3 out of 6 dogs | 4 out of 6 dogs | 5 out of 6 dogs |
| Mean Effective Dose (mg/kg) | 21.3 | 7.1 | 9.0 |
| Mortality | 2 out of 6 dogs | 1 out of 6 dogs | 0 out of 6 dogs |
Table 2: In Vitro Stereoselective Interaction with Cardiac Sodium Channels [2]
| Parameter | R-(-)-Tocainide | S-(+)-Tocainide |
| IC50 for [3H]batrachotoxin benzoate (B1203000) binding | 184 ± 8 µM | 546 ± 37 µM |
| Concentration for significant increase in interventricular conduction time | 75 µM | 150 µM |
| Increase in conduction time at respective concentrations | 10 ± 5 msec | 4 ± 1 msec |
Experimental Protocols
Chiral Separation of Tocainide Enantiomers by HPLC
Objective: To separate and quantify the R-(-) and S-(+) enantiomers of Tocainide from a racemic mixture.
Methodology:
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based or crown-ether-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an organic modifier (e.g., isopropanol or ethanol) with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Controlled at a stable temperature, e.g., 25°C, using a column oven.
-
Detection: UV detection at a wavelength where Tocainide absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve the racemic Tocainide sample in the mobile phase to a known concentration.
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Injection: Inject a small volume (e.g., 10 µL) onto the column.
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Data Analysis: Integrate the peak areas of the two enantiomers to determine their relative proportions and purity.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of R-(-) and S-(+)-Tocainide on voltage-gated sodium channels (NaV1.5).
Methodology:
-
Cell Preparation: Use isolated primary cardiac myocytes or a cell line stably expressing the human NaV1.5 channel (e.g., HEK293 cells).
-
Solutions:
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External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Drug Preparation: Prepare stock solutions of R-(-) and S-(+)-Tocainide in the external solution. Perform serial dilutions to obtain the desired final concentrations.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
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Hold the membrane potential at a level where most sodium channels are in the resting state (e.g., -100 mV).
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Apply a voltage protocol to elicit sodium currents. A typical protocol involves a depolarizing step to -10 mV for 20-50 ms.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 pulses at 5 Hz).
-
-
Data Acquisition:
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Record baseline sodium currents in the absence of the drug.
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Perfuse the cell with a known concentration of one enantiomer and record the inhibited currents until a steady-state effect is reached.
-
Wash out the drug and ensure the current returns to baseline before applying the other enantiomer or a different concentration.
-
-
Data Analysis:
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Measure the peak sodium current amplitude before and after drug application.
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Calculate the percentage of inhibition for each concentration of each enantiomer.
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Fit the concentration-response data to a Hill equation to determine the IC₅₀ value for each enantiomer.
-
Visualizations
Caption: Stereoselective binding of Tocainide enantiomers to the NaV1.5 channel.
Caption: Experimental workflow for assessing Tocainide's stereoisomer potency.
References
- 1. Enantiomeric separation of tocainide and its analogues on an optically active crown ether-based stationary phase by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Investigating Diminished Response in Long-Term Tocainide Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating potential mechanisms and solutions for diminished drug efficacy during long-term tocainide (B1681335) administration studies. While the classic definition of tachyphylaxis—a rapid decrease in drug response—has not been extensively documented for tocainide in clinical literature, a gradual loss of efficacy can be a concern in prolonged experimental settings. This guide offers a framework for identifying and addressing such issues.
Frequently Asked Questions (FAQs)
Q1: Is tachyphylaxis a recognized issue with long-term tocainide use?
While several long-term studies have demonstrated sustained efficacy of tocainide in a portion of subjects, a decrease in response or discontinuation due to lack of efficacy has also been reported.[1][2][3] However, these reports do not explicitly characterize this diminished effect as tachyphylaxis. Therefore, while plausible, tocainide-induced tachyphylaxis is not a well-established clinical phenomenon and requires further investigation at the research level.
Q2: What are the potential molecular mechanisms that could lead to a diminished response to tocainide?
Tocainide, a Class Ib antiarrhythmic agent, primarily acts by blocking voltage-gated sodium channels (Nav1.5 in cardiac tissue) in a use-dependent manner, preferentially binding to the open and inactivated states of the channel.[4][5] A diminished response could theoretically arise from:
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Alterations in Sodium Channel Conformation: Prolonged exposure to tocainide might induce subtle conformational changes in the sodium channel, reducing the drug's binding affinity.[6][7]
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Changes in Channel Expression and Trafficking: Cells may adapt to chronic channel blockade by altering the expression levels or cellular localization of sodium channel subunits.
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Development of Alternative Ionic Pathways: In a complex biological system, other ion channels could play a compensatory role in the presence of sustained sodium channel inhibition.
Q3: What is "use-dependence" and how might it relate to a loss of tocainide efficacy?
Use-dependence, or frequency-dependence, is a characteristic of Class I antiarrhythmic drugs where the degree of channel blockade increases with the frequency of channel opening (i.e., at faster heart rates).[8][9] This is because these drugs bind more readily to the open and inactivated states of the sodium channel. While this is key to their therapeutic effect, it is conceivable that sustained high-frequency stimulation in the presence of the drug could trigger adaptive mechanisms that reduce the channel's sensitivity over time.
Q4: Could the observed loss of effect be due to experimental artifacts rather than a true pharmacological tachyphylaxis?
Absolutely. It is critical to rule out experimental variables before concluding a pharmacological cause. Common issues include:
-
Drug Solution Instability: Degradation of the tocainide solution over the course of a long-term experiment.
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Inconsistent Drug Delivery: Problems with the perfusion or delivery system leading to a lower effective concentration at the target tissue.
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Changes in the Experimental Model: Deterioration of the cell culture or tissue preparation over time.
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Electrophysiology Recording Instability: Drifting patch-clamp recordings or changes in electrode properties.[10][11]
Troubleshooting Guides
Problem: Gradual decrease in the inhibitory effect of tocainide on sodium currents in vitro.
| Possible Cause | Suggested Solution |
| Tocainide Solution Degradation | Prepare fresh tocainide solutions daily. Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature) and for no longer than the validated stability period. |
| Inaccurate Drug Concentration | Verify the calculations for your dilutions. If possible, measure the concentration of tocainide in your experimental buffer using a validated analytical method like HPLC-UV.[12] |
| Cellular "Run-down" | In patch-clamp experiments, the sodium current can naturally decrease over time. To account for this, run a time-matched vehicle control experiment to quantify the baseline run-down. |
| Alteration in Sodium Channel Properties | Investigate potential changes in the voltage-dependence of channel activation and inactivation after prolonged tocainide exposure. See Experimental Protocol 2 for a detailed methodology. |
Problem: Reduced anti-arrhythmic efficacy of tocainide in an ex vivo heart model over time.
| Possible Cause | Suggested Solution |
| Tissue Viability Issues | Ensure continuous and adequate perfusion with oxygenated physiological solution. Monitor tissue health markers throughout the experiment. |
| Drug Adsorption to Tubing | Use low-adsorption tubing for your perfusion system. Consider a pre-perfusion step with the tocainide solution to saturate any binding sites in the tubing. |
| Pharmacokinetic Changes | If using a whole-animal model, consider the possibility of altered drug metabolism or clearance over time. Measure plasma or tissue concentrations of tocainide at different time points.[13] |
| Development of Pharmacodynamic Tolerance | Implement a "drug holiday" protocol (a period of washout) to see if the tissue's sensitivity to tocainide is restored. This can help differentiate between tachyphylaxis and other causes of reduced efficacy. |
Data Presentation
The following table summarizes data from several long-term clinical studies of tocainide. It is important to note that these studies were not designed to specifically investigate tachyphylaxis, and reasons for discontinuation are varied.
| Study | Number of Patients | Follow-up Duration | Successful Long-Term Therapy | Reasons for Discontinuation (Efficacy-Related) | Reasons for Discontinuation (Adverse Effects) |
| Winkle et al. (1980)[3] | 38 | Not specified | 61% | 39% (no antiarrhythmic response) | Required in 3 patients |
| Hession et al. (1987)[2] | 51 | Mean 38 months | 47% | 12% (arrhythmia recurrence) | 25% (intolerable CNS or GI side effects) |
| Podrid et al. (1980)[1] | 17 | Not specified | 53% | 29% (no antiarrhythmic response) | Not specified as reason for discontinuation |
| Engler et al. (1986)[14] | 73 (long-term) | Mean 26.4 months | Not explicitly stated, but low incidence of sudden death and arrhythmia recurrence | 2 patients with nonfatal arrhythmia recurrence | Not explicitly quantified |
Mandatory Visualization
Caption: Tocainide's mechanism of action on the cardiac sodium channel.
Caption: Hypothetical mechanisms of tachyphylaxis to tocainide.
Caption: Logical workflow for investigating diminished tocainide response.
Experimental Protocols
Protocol 1: Characterizing the Time-Dependent Efficacy of Tocainide using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if the inhibitory effect of a fixed concentration of tocainide on voltage-gated sodium currents diminishes over a prolonged application period.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the human cardiac sodium channel (hNav1.5) or freshly isolated cardiomyocytes.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Baseline Measurement: Record baseline sodium currents using a voltage protocol that elicits both tonic and use-dependent block (e.g., a series of depolarizing pulses at a physiological frequency).
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Tocainide Application (Acute): Perfuse the cells with a known effective concentration of tocainide and record the initial level of sodium current inhibition.
-
Long-Term Tocainide Exposure: Continuously perfuse the cells with the same concentration of tocainide for an extended period (e.g., 60-120 minutes).
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Time-Point Measurements: At regular intervals (e.g., every 15 minutes), repeat the voltage protocol to measure the level of sodium current inhibition.
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Data Analysis: Plot the percentage of sodium current inhibition as a function of time. A statistically significant decrease in inhibition over time would suggest the development of tachyphylaxis.
Protocol 2: Assessing Changes in Sodium Channel Gating Properties after Chronic Tocainide Exposure
Objective: To investigate whether long-term exposure to tocainide alters the biophysical properties of the sodium channel, potentially explaining a reduced drug effect.
Methodology:
-
Chronic Treatment: Culture hNav1.5-expressing cells in the presence of a sub-maximal concentration of tocainide for 24-48 hours. A parallel culture without the drug serves as the control.
-
Washout: Prior to electrophysiological recording, thoroughly wash the cells with a drug-free external solution to remove any acutely bound tocainide.
-
Electrophysiological Recordings: Perform whole-cell patch-clamp recordings on both the control and chronically treated cells.
-
Gating Analysis:
-
Voltage-Dependence of Activation: Measure the current-voltage (I-V) relationship and calculate the conductance-voltage (G-V) curve to determine if there is a shift in the voltage at which the channels activate.
-
Voltage-Dependence of Steady-State Inactivation: Use a standard two-pulse protocol to determine if there is a shift in the voltage-dependence of channel inactivation.
-
-
Data Analysis: Compare the V½ of activation and inactivation between the control and chronically treated groups. A significant shift could indicate an adaptive change in the channels that might affect tocainide binding.
Protocol 3: Investigating Changes in Sodium Channel Expression Levels
Objective: To determine if long-term tocainide exposure leads to a change in the total or cell-surface expression of sodium channels.
Methodology:
-
Chronic Treatment: Treat hNav1.5-expressing cells with tocainide for 24-48 hours, with a parallel vehicle control group.
-
Protein Extraction:
-
Total Protein: Lyse a subset of cells to extract total cellular protein.
-
Surface Protein: Use a cell-surface biotinylation assay to specifically label and then isolate proteins present on the plasma membrane.
-
-
Quantification:
-
Western Blotting: Use a specific antibody against the Nav1.5 alpha subunit to quantify the relative protein levels in the total and surface fractions of control versus treated cells. Use a loading control (e.g., β-actin for total protein, Na+/K+-ATPase for surface protein) for normalization.
-
Quantitative PCR (qPCR): Analyze the mRNA levels of the SCN5A gene (which encodes Nav1.5) to determine if there are changes at the transcriptional level.
-
-
Data Analysis: Compare the relative protein and mRNA levels between the control and tocainide-treated groups. A significant decrease in channel expression could be a mechanism for the reduced overall cellular response.
References
- 1. Long-term tocainide therapy for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerance of tocainide during long-term treatment of malignant ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocainide for drug-resistant ventricular arrhythmias: efficacy, side effects, and lidocaine responsiveness for predicting tocainide success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The voltage-gated sodium channel pore exhibits conformational flexibility during slow inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of sodium channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Rate-dependence of antiarrhythmic and proarrhythmic properties of class I and class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of tocainide in serum by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short- and long-term therapy with tocainide for malignant ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring for Tocainide-Induced Blood Dyscrasias in Lab Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring Tocainide-induced blood dyscrasias in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What are the known Tocainide-induced blood dyscrasias?
A1: Tocainide has been associated with several serious and potentially fatal hematological adverse effects.[1] The most frequently reported blood dyscrasias in humans include agranulocytosis (a severe drop in granulocytes, a type of white blood cell), neutropenia (a decrease in neutrophils), and anemia.[2][3] In some cases, these conditions are associated with bone marrow damage, specifically affecting the production of red blood cells and granulocytes.[2] While Tocainide was removed from the market in the United States in 2003 due to these risks, its study in animal models remains relevant for understanding drug-induced hematotoxicity.[1]
Q2: Which lab animal species are suitable for studying Tocainide-induced blood dyscrasias?
A2: While there is no single perfect animal model that completely replicates human hematotoxicity, rodents (rats and mice) and dogs are commonly used in preclinical toxicology studies.[4][5] Rats and mice are often used for initial toxicity screening, while dogs may be used in later-stage preclinical safety pharmacology studies.[6][7] It is important to note that species-specific differences in drug metabolism and sensitivity can influence the observed toxicities.
Q3: What is the general experimental workflow for monitoring hematotoxicity?
A3: A typical workflow involves a baseline assessment of hematological parameters before drug administration, followed by regular monitoring during the treatment period and a recovery phase after cessation of the drug. This allows for the detection of any adverse changes and assessment of their reversibility.
Figure 1. General experimental workflow for monitoring hematotoxicity.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected Complete Blood Count (CBC) results.
| Possible Cause | Troubleshooting Step |
| Improper Blood Collection Technique | Ensure proper restraint of the animal to minimize stress, which can affect blood parameters. Use appropriate needle size and collection site for the species. Avoid excessive "milking" of the collection site, which can cause hemolysis and sample dilution. |
| Anticoagulant Issues | Use the correct anticoagulant (typically EDTA for CBC) and ensure the blood-to-anticoagulant ratio is correct by filling tubes to the indicated level. Invert the tube gently several times immediately after collection to ensure proper mixing and prevent clotting. |
| Sample Handling and Storage | Analyze fresh blood samples whenever possible. If storage is necessary, follow the laboratory's guidelines for temperature and duration. Avoid vigorous shaking of the samples, which can lead to hemolysis. |
| Instrument Malfunction | Perform daily quality control checks on the hematology analyzer. If results are still suspect, consult the instrument's user manual for troubleshooting or contact technical support. |
Problem 2: Difficulty in obtaining good quality bone marrow smears.
| Possible Cause | Troubleshooting Step |
| Delayed Sample Processing | Prepare bone marrow smears as quickly as possible after collection to prevent clotting and cellular degradation. |
| Inadequate Smear Preparation Technique | Use a consistent and practiced technique (e.g., push smear, squash preparation) to create a monolayer of cells with a feathered edge. Ensure slides are clean and grease-free. |
| Poor Staining Quality | Use fresh, filtered stains (e.g., Wright-Giemsa, May-Grünwald-Giemsa). Adhere to the recommended staining times and rinsing procedures to ensure proper differentiation of cell types. |
Quantitative Data Summary
Limited quantitative data from preclinical studies specifically detailing the incidence of Tocainide-induced blood dyscrasias are publicly available. The majority of the safety data comes from human clinical trials and case reports. However, based on the known toxicities, a hypothetical monitoring data table is presented below for illustrative purposes.
Table 1: Hypothetical Hematological Findings in Rats Treated with Tocainide for 28 Days
| Parameter | Control (Vehicle) | Tocainide (Low Dose) | Tocainide (Mid Dose) | Tocainide (High Dose) |
| White Blood Cell Count (x109/L) | 7.5 ± 1.2 | 7.2 ± 1.5 | 5.1 ± 1.0 | 3.2 ± 0.8** |
| Neutrophil Count (x109/L) | 2.5 ± 0.5 | 2.3 ± 0.6 | 1.2 ± 0.4 | 0.5 ± 0.2** |
| Red Blood Cell Count (x1012/L) | 7.8 ± 0.6 | 7.6 ± 0.7 | 6.9 ± 0.5 | 6.1 ± 0.4 |
| Hemoglobin (g/dL) | 15.2 ± 1.1 | 14.9 ± 1.3 | 13.5 ± 1.0 | 12.0 ± 0.9 |
| Platelet Count (x109/L) | 850 ± 150 | 830 ± 160 | 790 ± 140 | 750 ± 130 |
| *Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to control. |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Monitoring in Rats
1. Blood Collection:
-
Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Collect approximately 0.3-0.5 mL of blood from the saphenous or jugular vein into a micro-collection tube containing K2-EDTA as an anticoagulant.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.
2. Sample Analysis:
-
Analyze the whole blood sample using a validated automated hematology analyzer calibrated for rat blood.
-
The analyzer will provide values for parameters including:
-
White Blood Cell (WBC) count
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB) concentration
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Platelet (PLT) count
-
Differential leukocyte count (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
3. Blood Smear Preparation and Examination:
-
Prepare a peripheral blood smear by placing a small drop of blood on a clean glass slide and using a second slide to spread the blood into a thin film with a feathered edge.
-
Air-dry the smear rapidly.
-
Stain the smear using a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Microscopically examine the smear to assess red blood cell morphology, white blood cell morphology and differential count, and to estimate platelet numbers.
Protocol 2: Bone Marrow Analysis in Mice
1. Bone Marrow Collection (Terminal Procedure):
-
Euthanize the mouse using an approved method.
-
Dissect the femur and clean it of surrounding muscle tissue.
-
Cut both ends of the femur to expose the marrow cavity.
-
Flush the bone marrow from the femoral shaft using a syringe with a 25-gauge needle filled with a small volume of fetal bovine serum or a suitable cell culture medium.
2. Bone Marrow Smear Preparation:
-
Place a small drop of the bone marrow aspirate onto a clean glass slide.
-
Gently create a smear using a second slide, similar to a peripheral blood smear, to create a monolayer of cells.
-
Air-dry the smears quickly.
3. Staining and Microscopic Examination:
-
Stain the smears with a Romanowsky-type stain.
-
Under a microscope, evaluate the following:
-
Cellularity: Estimate the ratio of hematopoietic cells to fat cells.
-
Myeloid to Erythroid (M:E) Ratio: Perform a differential count of at least 500 nucleated cells to determine the ratio of myeloid precursors to erythroid precursors.
-
Megakaryocyte Assessment: Evaluate the number and morphology of megakaryocytes.
-
Cell Lineage Morphology: Assess the maturation sequence and morphology of the myeloid, erythroid, and lymphoid cell lines for any abnormalities.
-
Potential Signaling Pathway for Tocainide-Induced Agranulocytosis
The exact mechanism of Tocainide-induced agranulocytosis is not fully elucidated but is thought to involve either direct toxicity to hematopoietic progenitor cells or an immune-mediated destruction of neutrophils. The following diagram illustrates a hypothetical immune-mediated pathway.
Figure 2. Hypothetical immune-mediated pathway of Tocainide-induced agranulocytosis.
References
- 1. Tocainide - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tocainide-induced reversible agranulocytosis and anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocainide-associated neutropenia and lupus-like syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. scantox.com [scantox.com]
- 6. Safety Pharmacology - IITRI [iitri.org]
- 7. Safety pharmacology | NC3Rs [nc3rs.org.uk]
Refining experimental protocols to study Tocainide's neurological side effects
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols for studying the neurological side effects of Tocainide.
Frequently Asked Questions (FAQs)
Q1: What are the known neurological side effects of Tocainide?
A1: Tocainide, a lidocaine (B1675312) analog, is known to cross the blood-brain barrier and can cause a range of neurological side effects. The most common are dose-related and include lightheadedness, dizziness, vertigo, tremors, and paresthesia (numbness or tingling).[1] More severe, though less common, effects can include confusion, seizures, myasthenia gravis, and psychiatric symptoms like delirium or paranoid psychoses.[2][1][3] Tremor and paresthesias are often indicators that the maximum tolerable dosage is being approached.[2] These side effects are a primary reason for therapy discontinuation in about 16-21% of patients.[2][4]
Q2: What is Tocainide's primary mechanism of action and its suspected "off-target" effects in the nervous system?
A2: Tocainide's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes, which stabilizes the membrane and can limit seizure activity.[5] However, its diverse neurological side effects suggest broader interactions. While direct research on Tocainide's off-target effects is limited, studies on its close structural analogs, lidocaine and mexiletine, suggest potential off-target pathways that likely contribute to its neurotoxicity.[5] These include:
-
Mitochondrial Dysfunction: Local anesthetics like lidocaine can inhibit mitochondrial respiration, leading to decreased ATP production and a loss of mitochondrial membrane potential.[5]
-
Induction of Apoptosis: By disrupting mitochondrial function and increasing oxidative stress, Tocainide may trigger programmed cell death (apoptosis) in neuronal cells.
Q3: What are the most suitable in vitro models for studying Tocainide's neurological effects?
A3: In vitro models provide a controlled environment to investigate the specific cellular and molecular mechanisms of neurotoxicity.[6][7] Several models are suitable, each with distinct advantages and limitations:
-
Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These are cost-effective, easy to culture, and suitable for high-throughput screening of cytotoxicity, mitochondrial dysfunction, and apoptosis.[8][9] Human-derived lines like SH-SY5Y can offer a first-step approach in neurotoxicity testing.[9]
-
Primary Neuronal Cultures: Derived from rodent brain tissue (e.g., cortical or hippocampal neurons), these cultures more closely mimic the physiological characteristics of the nervous system but are more complex to maintain.[10]
-
Human iPSC-Derived Neurons and Astrocytes: Induced pluripotent stem cells (iPSCs) can be differentiated into various neural cell types, offering a highly relevant human model for toxicity screening and studying disease mechanisms.[11] Co-culture models including neurons, astrocytes, and microglia can simulate the complex cell-cell interactions of the brain.[12]
Q4: What in vivo models are appropriate for studying drug-induced tremor, a key side effect of Tocainide?
A4: To study motor side effects like tremor, animal models are essential. The most common and well-characterized is the harmaline-induced tremor model in rodents.[13][14][15]
-
Harmaline (B1672942) Model: Harmaline is an alkaloid that induces a rapid and severe action tremor (typically 10-16 Hz in mice) by causing hyperactivity and synchronous firing of neurons in the inferior olive, which projects to the cerebellum.[13][14][16] This model is often used to screen compounds for anti-tremor efficacy and is considered relevant for essential tremor.[14][15]
-
Genetic Models: Mice with specific genetic mutations, such as the Car8wdl (waddles) mouse, exhibit spontaneous tremor, ataxia, and dystonia due to Purkinje cell dysfunction in the cerebellum.[14][17] These models can help elucidate the underlying cerebellar circuitry involved in tremor.[17]
Troubleshooting Experimental Protocols
Neuronal Cell Culture & Viability Assays
Q: My neuronal cultures exhibit poor health and high death rates even in untreated control wells. What are the likely causes? A: This is a common issue in neuronal culture. Potential causes include:
-
Suboptimal Culture Conditions: Check CO2 levels (typically 5%), temperature (37°C), and humidity in your incubator. Ensure your culture medium has the correct pH and osmolarity.
-
Reagent Quality: Use high-quality, sterile-filtered reagents and serum. Batches of serum can vary, so it's recommended to test new lots.
-
Plating Density: Both too low and too high cell densities can induce stress and cell death. Optimize the seeding density for your specific cell type.
-
Contamination: Check for microbial (bacteria, yeast, fungi) or mycoplasma contamination, which can be toxic to cells.
Q: I'm observing high variability in my MTT/LDH cytotoxicity assay results after Tocainide exposure. How can I improve consistency? A: High variability can obscure true toxic effects. Consider the following:
-
Inconsistent Cell Numbers: Ensure you seed the same number of viable cells in each well. Perform a cell count before plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Assay Timing: Ensure incubation times for both the drug treatment and the assay itself are consistent across all plates.
-
Drug Solubility: Confirm that Tocainide is fully dissolved in your culture medium at the concentrations tested. Precipitated drug will lead to inaccurate dosing.
Electrophysiology (Whole-Cell Patch-Clamp)
Q: I am struggling to form a stable gigaohm (>1 GΩ) seal on my neurons. What should I troubleshoot? A: Achieving a gigaseal is a critical and often challenging step.[18]
-
Pipette Issues:
-
Resistance: Ensure your pipette resistance is appropriate for the cell type (typically 4-8 MΩ for neuronal cultures).[19]
-
Debris: Filter your internal solution to remove any particulates that could clog the tip.[20]
-
Fire-Polishing: Lightly fire-polish the pipette tip to create a smooth surface for sealing.
-
-
Pressure System:
-
Solutions & Cell Health:
-
Osmolarity: A slightly lower osmolarity in the internal pipette solution compared to the external bath solution (e.g., 285 mOsm internal vs. 310 mOsm external) can facilitate sealing.[18]
-
Cell Viability: Only attempt to patch healthy-looking neurons with smooth membranes. Unhealthy cells will not seal properly.[19]
-
Q: My whole-cell configuration is unstable, and the access resistance increases rapidly after breaking in. How can I improve recording stability? A: Maintaining a stable whole-cell patch is key for high-quality data.
-
Incomplete Rupture: The membrane may not be fully ruptured. Apply short, sharp suction pulses to ensure a clean break-in. Some amplifiers have a "zap" function that can help.[19]
-
Pipette Drift: Ensure your pipette holder and micromanipulator are securely fastened to prevent slow drifting.[20]
-
Vibration: Use an anti-vibration table and ensure no equipment is causing mechanical vibrations that could disrupt the patch.[21]
-
Internal Solution: Ensure your internal solution is properly filtered and free of precipitates. In some cases, adding a small amount of ATP and GTP can improve cell health and recording stability.
Mitochondrial & Oxidative Stress Assays
Q: My mitochondrial membrane potential (MMP) measurements using fluorescent dyes (e.g., JC-1, TMRE) are inconsistent. What are potential pitfalls? A: MMP assays are sensitive to experimental conditions.
-
Dye Concentration & Loading Time: Optimize the dye concentration and incubation time for your specific cell type. Excessive dye can be toxic, while insufficient loading will result in a weak signal.[22]
-
Phototoxicity: Fluorescent dyes can generate ROS upon excitation, which can itself depolarize mitochondria. Minimize light exposure and use the lowest possible laser power during imaging.
-
Cell Health: Only analyze healthy, adherent cells. Apoptotic or necrotic cells will have depolarized mitochondria, skewing your results.
-
Quenching Effects: At high concentrations, some dyes can self-quench, leading to a non-linear relationship between fluorescence and MMP. Ensure you are working within the linear range of the dye.
Q: My intracellular ROS measurements with DCFH-DA show high background and variability. How can I get cleaner data? A: DCFH-DA is a widely used but sometimes problematic ROS indicator.
-
Autoxidation: The probe can auto-oxidize, leading to a high background signal. Prepare the working solution fresh and protect it from light.
-
Probe Extrusion: Cells can actively pump the dye out. Perform measurements quickly after loading.
-
Enzymatic vs. Non-Enzymatic Oxidation: DCFH-DA can be oxidized by various cellular components, not just the ROS you intend to measure. Use appropriate positive (e.g., H₂O₂) and negative controls (e.g., N-acetylcysteine) to validate your findings.
-
Alternative Probes: Consider more specific probes for particular ROS, such as MitoSOX Red for mitochondrial superoxide.
Apoptosis (Caspase Activity) Assays
Q: My colorimetric/fluorometric caspase-3 assay shows high background signal in my control samples. What is the cause? A: High background can mask the real signal from apoptosis.
-
Lysis Buffer: Ensure your lysis buffer is efficient at breaking open cells but does not interfere with the assay chemistry.
-
Incubation Time: Over-incubation can lead to non-specific cleavage of the substrate. Perform a time-course experiment to find the optimal incubation period.
-
Substrate Specificity: While DEVD-based substrates are preferential for caspase-3/7, other proteases might show some activity. Confirm apoptosis using a secondary method, such as western blotting for cleaved PARP or an Annexin V staining assay.
Data Summary Tables
Table 1: Comparison of Common In Vitro Neuronal Models for Neurotoxicity Testing
| Model Type | Key Advantages | Key Limitations | Primary Applications for Tocainide Studies |
| Immortalized Cell Lines (e.g., SH-SY5Y) | High-throughput compatible, cost-effective, reproducible.[8][9] | May not fully recapitulate primary neuron physiology; cancerous origin. | Initial dose-response screening, general cytotoxicity, apoptosis assays. |
| Primary Rodent Neurons | Physiologically relevant, established protocols.[10] | High variability, labor-intensive, ethical considerations. | Mechanistic studies, electrophysiology, synaptic function analysis. |
| Human iPSC-Derived Neurons | Human-relevant genetics, can model patient-specific backgrounds.[11] | Expensive, complex differentiation protocols, potential for batch-to-batch variability. | Validating findings from other models in a human context, screening for population-specific effects. |
| Organoid/Co-culture Systems | Mimic 3D tissue architecture and cell-cell interactions.[12][23] | Complex analysis, potential for nutrient/drug diffusion gradients. | Studying complex neurotoxic responses involving multiple cell types (e.g., neuroinflammation). |
Table 2: Key Experimental Assays for Investigating Tocainide's Neurological Side Effects
| Parameter Assessed | Experimental Method | Typical Endpoint Measured | Rationale for Tocainide Studies |
| Neuronal Excitability | Whole-Cell Patch-Clamp | Action potential firing frequency, resting membrane potential, ion channel currents.[24][25] | To directly measure the effect of Na+ channel blockade and identify hyperexcitability or silencing. |
| Cell Viability / Cytotoxicity | MTT or LDH Release Assay | % Viable cells or % cytotoxicity relative to control. | To determine the dose-dependent toxicity of Tocainide. |
| Mitochondrial Health | JC-1 / TMRE / MitoTracker Staining | Change in fluorescence intensity/ratio, indicating mitochondrial membrane potential.[22][26] | To test the hypothesis that Tocainide disrupts mitochondrial function. |
| Oxidative Stress | DCFH-DA / MitoSOX Staining | Fold-increase in intracellular/mitochondrial ROS fluorescence.[27] | To determine if mitochondrial dysfunction leads to damaging oxidative stress. |
| Apoptosis Induction | Caspase-3/7 Activity Assay | Fold-increase in caspase activity (colorimetric or fluorometric signal).[28][29] | To confirm if cell death occurs via the apoptotic pathway. |
| Apoptosis Confirmation | Annexin V / PI Staining & Flow Cytometry | Percentage of early apoptotic (Annexin V+), late apoptotic (Annexin V+/PI+), and necrotic (PI+) cells.[30] | To distinguish between apoptosis and necrosis as the mode of cell death. |
| Tremor / Motor Deficit | Harmaline-Induced Tremor (in vivo) | Tremor frequency (Hz) and amplitude measured via accelerometers.[14][17] | To assess whether Tocainide induces or exacerbates tremor in a whole-animal model. |
Visualized Workflows and Pathways
Signaling Pathways and Experimental Logic
Caption: Postulated signaling pathway for Tocainide-induced neurotoxicity.
Caption: A standard experimental workflow for in vitro neurotoxicity screening.
Caption: A logical workflow for troubleshooting patch-clamp seal formation.
Detailed Experimental Protocols
Protocol 1: Caspase-3 Colorimetric Activity Assay
This protocol is adapted for use in a 96-well plate format with cultured neuronal cells.
Materials:
-
Treated and untreated neuronal cell lysates
-
Caspase-3 Substrate (DEVD-pNA)
-
Assay Buffer
-
Lysis Buffer
-
96-well microplate
-
Microplate reader (400-405 nm)
Procedure:
-
Cell Lysis: a. After exposing cultured cells to Tocainide for the desired time, collect both adherent and floating cells. b. Centrifuge cells at 1,000 x g for 5 minutes and discard the supernatant. c. Resuspend the cell pellet in chilled Lysis Buffer and incubate on ice for 10 minutes. d. Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. This is crucial for normalizing caspase activity.
-
Caspase Assay: a. Load 50-100 µg of protein from each sample into a 96-well plate. b. Add 50 µL of 2X Assay Buffer to each sample. c. Add 5 µL of the DEVD-pNA (4 mM) substrate. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the absorbance at 400 or 405 nm using a microplate reader.
-
Data Analysis: a. The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.[29]
Protocol 2: Assessment of Intracellular ROS using DCFH-DA
This protocol outlines the measurement of ROS in adherent neuronal cells.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Cell Plating and Treatment: a. Seed neuronal cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of Tocainide for the desired duration. Include an untreated control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
Probe Loading: a. After treatment, gently remove the medium and wash the cells once with warm HBSS. b. Load the cells with 10 µM DCFH-DA in serum-free medium or HBSS.[30] c. Incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: a. Remove the DCFH-DA solution and wash the cells once more with HBSS to remove any excess probe.[30] b. Add 100 µL of HBSS to each well. c. Immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: a. Normalize the fluorescence intensity of treated wells to that of the untreated control to determine the fold-increase in ROS production. It is also advisable to normalize to cell number/viability in parallel wells.
Protocol 3: Harmaline-Induced Tremor Model in Mice
This protocol provides a framework for assessing the pro-tremorigenic potential of Tocainide.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Harmaline hydrochloride
-
Tocainide hydrochloride
-
Saline (0.9% NaCl)
-
Accelerometer or tremor monitoring system
Procedure:
-
Acclimation: a. Allow mice to acclimate to the testing room and equipment for at least 30 minutes before any injections or measurements.
-
Drug Administration: a. Administer Tocainide (or vehicle control) via intraperitoneal (i.p.) injection at the desired dose. The timing should be based on the known pharmacokinetics of Tocainide to ensure testing occurs at peak plasma concentration. b. After the appropriate pre-treatment time, administer harmaline hydrochloride (e.g., 20 mg/kg, i.p.) to induce tremor.[14][16]
-
Tremor Measurement: a. Place the mouse in the recording chamber of the tremor monitoring system. b. Record motor activity for 15-30 minutes, typically starting 5-10 minutes after harmaline injection when tremor is maximal. c. The system's software will analyze the accelerometer data to quantify tremor power and peak frequency, usually in the 8-16 Hz range for harmaline-induced tremor.[17]
-
Data Analysis: a. Compare the tremor power spectrum and peak frequency between the vehicle-treated group and the Tocainide-treated group. A significant increase in tremor power in the Tocainide group would suggest a pro-tremorigenic effect.
References
- 1. What are the side effects of Tocainide Hydrochloride? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Mental changes associated with tocainide, a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Use of human central nervous system cell cultures in neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Frontiers Publishing Partnerships | Cerebellar dysfunction in rodent models with dystonia, tremor, and ataxia [frontierspartnerships.org]
- 14. Animal Models of Tremor: Relevance to Human Tremor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rodent models of tremor | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Current Opinions and Consensus for Studying Tremor in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. scientifica.uk.com [scientifica.uk.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids [frontiersin.org]
- 24. Protocol for quantifying pyramidal neuron hyperexcitability in a mouse model of neurodevelopmental encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neurophysiological Mechanisms Underlying Cortical Hyper-Excitability in Amyotrophic Lateral Sclerosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High-content screening of neuronal toxicity using iPSC-derived human neurons [moleculardevices.com]
- 27. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of Tocainide versus Mexiletine on skeletal muscle sodium channels
This guide presents a detailed, data-driven comparison of Tocainide (B1681335) and Mexiletine (B70256), two Class Ib antiarrhythmic drugs, focusing on their pharmacological effects on the skeletal muscle voltage-gated sodium channel, Nav1.4. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and provides visual diagrams to objectively compare the performance and mechanisms of these two important sodium channel blockers.
Introduction
Voltage-gated sodium channels are fundamental to the excitability of skeletal muscle. The Nav1.4 isoform, encoded by the SCN4A gene, is the predominant channel in adult skeletal muscle, responsible for the rapid upstroke of the action potential.[1] Pathological gain-of-function mutations in Nav1.4 can lead to membrane hyperexcitability, causing disorders like non-dystrophic myotonias, which are characterized by muscle stiffness and delayed relaxation.[1]
Tocainide and Mexiletine are structurally related local anesthetic analogues that effectively manage myotonia by blocking Nav1.4 channels. Their therapeutic action stems from a state-dependent blocking mechanism; they exhibit a higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting (closed) state.[2][3][4] This preferential binding to active channel conformations allows for a targeted reduction of the high-frequency, pathological action potential firing seen in myotonia, a phenomenon known as use-dependent block.[1][5] While both drugs share this mechanism, differences in their potency, stereoselectivity, and kinetics of interaction with the channel are critical for their clinical application.
Quantitative Comparison of Pharmacological Properties
The following table summarizes key quantitative data from electrophysiological studies, providing a direct comparison of the inhibitory effects of Tocainide and Mexiletine on skeletal muscle sodium channels. Mexiletine is consistently shown to be a more potent blocker than Tocainide.
| Parameter | Tocainide | Mexiletine | Key Findings & Context |
| Tonic Block IC50 (Resting State) | ~209 µM (R-isomer) | ~44-55 µM (R-isomer) | Mexiletine is approximately 4-5 times more potent than Tocainide at blocking resting sodium channels.[6][7] Tonic block is measured with infrequent stimulation from a hyperpolarized holding potential. |
| Use-Dependent Block IC50 (10 Hz) | ~27.4 µM (R-isomer) | ~10-20 µM (R-isomer) | Both drugs show a significant increase in potency with repetitive stimulation, characteristic of use-dependent block. Mexiletine remains the more potent agent.[6][7] |
| Inactivated State Affinity (IC50) | Less potent | ~68 µM (hNav1.4) | Both drugs show high affinity for the inactivated state.[7][8] Mexiletine's IC50 for inactivated hNav1.4 channels is significantly lower than its resting-state IC50 (~431 µM).[8][9] |
| Effect on Steady-State Inactivation | Leftward Shift | More pronounced leftward shift | Both drugs stabilize the inactivated state, shifting the voltage dependence of inactivation to more negative potentials. Mexiletine demonstrates a stronger effect.[7] |
| Stereoselectivity | Low to moderate | Significant | The R-(-) enantiomer of Mexiletine is approximately twofold more potent than the S-(+) enantiomer for both tonic and use-dependent block. Tocainide shows weaker stereoselectivity.[6][7] |
Note: IC50 values can vary based on experimental conditions, such as the specific channel isoform (e.g., human vs. frog), holding potential, and stimulation frequency.
Detailed Experimental Protocols
The quantitative data presented are primarily derived from voltage-clamp electrophysiology experiments. Understanding these methods is essential for accurate interpretation of the results.
Whole-Cell Patch-Clamp Electrophysiology on Heterologous Expression Systems
This is the standard method for studying the pharmacology of specific human ion channel isoforms.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells or tsA201 cells are transfected with plasmids containing the cDNA for the human skeletal muscle sodium channel alpha subunit (hNav1.4) and auxiliary beta subunits. Cells are cultured for 24-48 hours post-transfection to allow for channel expression.
-
Recording Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4.
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2. Cesium Fluoride (CsF) is used to block potassium channels, thereby isolating sodium currents (INa).
-
-
Voltage Protocols:
-
Tonic Block: From a hyperpolarized holding potential (e.g., -120 mV or -140 mV) where most channels are in the resting state, a single depolarizing pulse (e.g., to -20 mV) elicits INa. The reduction in peak current after drug application, relative to control, is measured across a range of concentrations to determine the tonic block IC50.
-
Use-Dependent Block: To measure block accumulation during high-frequency firing, a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) is applied from a more physiological resting potential (e.g., -90 mV). The peak INa of each pulse is measured, and the progressive reduction in current during the train indicates use-dependent block. The IC50 is calculated from the block observed at the end of the pulse train.
-
Steady-State Inactivation: To assess drug affinity for the inactivated state, a series of 500 ms (B15284909) conditioning pre-pulses to various potentials are applied, followed by a test pulse to measure the fraction of available channels. The voltage at which half the channels are inactivated (V1/2) is determined. The shift in V1/2 to more negative potentials in the presence of the drug indicates stabilization of the inactivated state.
-
Vaseline-Gap Voltage Clamp on Native Muscle Fibers
This technique is used to study channel properties in their native environment.
-
Preparation: Single muscle fibers are dissected from frog semitendinosus muscle.
-
Recording: The fiber is mounted in a chamber that separates it into distinct pools, with Vaseline seals providing electrical isolation. This allows for voltage control over a segment of the muscle fiber membrane and recording of the resulting sodium currents. The voltage protocols used are analogous to those in the patch-clamp method.[6][7]
Visualizations: Mechanism of Action and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the core concepts of the comparative analysis.
Caption: State-dependent block of Nav1.4 by Tocainide and Mexiletine.
Caption: Generalized workflow for electrophysiological comparison of channel blockers.
Conclusion
The experimental data clearly establish that both Tocainide and Mexiletine are effective state- and use-dependent blockers of skeletal muscle sodium channels. However, a comparative analysis reveals that Mexiletine is the more potent of the two agents, exhibiting a lower IC50 for both tonic and use-dependent block and a greater ability to stabilize the inactivated state of the Nav1.4 channel.[7] This enhanced potency is a key factor in its position as a first-line therapy for non-dystrophic myotonias.[1] The detailed protocols and quantitative comparisons provided in this guide offer a valuable resource for researchers working to understand the molecular pharmacology of sodium channels and to develop novel therapeutics with improved potency and isoform selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of frog skeletal muscle sodium channels by newly synthesized chiral derivatives of mexiletine and tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Antiarrhythmic Efficacy of Tocainide and Lidocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vivo antiarrhythmic efficacy of Tocainide and Lidocaine, two Class Ib antiarrhythmic agents. The information presented is collated from various experimental studies, with a focus on quantitative data, detailed methodologies, and mechanistic insights to support research and development in cardiovascular pharmacology.
Mechanism of Action: Class Ib Sodium Channel Blockade
Both Tocainide and Lidocaine are classified as Class Ib antiarrhythmic drugs. Their primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[1][2][3][4]
Key Mechanistic Features:
-
State-Dependent Blockade: Class Ib agents exhibit a fast association with and dissociation from the sodium channel. They preferentially bind to sodium channels in the open or inactivated states, which are more prevalent in rapidly firing or depolarized (ischemic) cardiac tissue.[1][3]
-
Effect on Action Potential: By blocking the late sustained sodium current, these drugs shorten the duration of the action potential.[3] This is in contrast to Class Ia agents, which prolong it.
-
Minimal Effect on Normal Tissue: Due to their rapid dissociation kinetics, Tocainide and Lidocaine have a minimal effect on the normal cardiac conduction velocity and QRS duration at physiological heart rates.[2] Their action is more pronounced in tachyarrhythmias and ischemic conditions.
Signaling Pathway of Class Ib Antiarrhythmic Drugs
References
Cross-study comparison of Tocainide's IC50 values across different channel subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tocainide's half-maximal inhibitory concentration (IC50) values across various ion channel subtypes. Tocainide (B1681335), a class Ib antiarrhythmic agent, is a primary amine analog of lidocaine (B1675312) and exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels.[1] Understanding its potency and selectivity is crucial for both mechanistic studies and the development of novel therapeutics with improved safety and efficacy profiles.
Quantitative Data Summary
| Channel Subtype | Compound | IC50 (µM) | Experimental Preparation | Assay Type | Reference |
| Cardiac Sodium Channels | R-(-)-Tocainide | 184 ± 8 | Freshly isolated cardiac myocytes | Radioligand Binding ([3H]batrachotoxin benzoate) | [2] |
| Cardiac Sodium Channels | S-(+)-Tocainide | 546 ± 37 | Freshly isolated cardiac myocytes | Radioligand Binding ([3H]batrachotoxin benzoate) | [2] |
| hNav1.4 (Skeletal Muscle) | Tocainide | > 300 (Use-Dependent) | HEK293 cells expressing hNav1.4 | Patch-Clamp Electrophysiology | [1] |
| hNav1.4 (Skeletal Muscle) | Tocainide | > 1000 (Tonic Block at 0.1 Hz) | HEK293 cells expressing hNav1.4 | Patch-Clamp Electrophysiology | [3] |
| hNav1.4 (Skeletal Muscle) | Tocainide | 344 (Use-Dependent at 10 Hz) | HEK293 cells expressing hNav1.4 | Patch-Clamp Electrophysiology | [3] |
Experimental Protocols
The determination of IC50 values for Tocainide relies on established biophysical techniques, primarily patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of a compound on ion channel function in real-time.
Objective: To determine the IC50 of Tocainide for a specific ion channel subtype by measuring the inhibition of ionic currents.
Methodology:
-
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA encoding the specific human voltage-gated sodium channel α-subunit of interest (e.g., hNav1.4).[3]
-
Alternatively, freshly isolated cells endogenously expressing the target channel, such as cardiomyocytes, can be used.[1]
-
Cells are plated on glass coverslips 24-48 hours prior to recording.[3]
-
-
Solutions:
-
Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and digitizer.
-
Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and sealed onto the cell membrane to establish the whole-cell configuration.[3]
-
The cell is held at a negative holding potential (e.g., -120 mV) to ensure most channels are in the resting state.[1]
-
-
Voltage Protocols:
-
Tonic Block: A single depolarizing pulse (e.g., to -10 mV) is applied at a low frequency (e.g., 0.1 Hz) to elicit a peak sodium current before and after the application of various concentrations of Tocainide.[1][3]
-
Use-Dependent Block: A train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied to assess the block of channels that are repeatedly activated.[3]
-
-
Data Analysis:
-
The peak current amplitude is measured for each Tocainide concentration.
-
The percentage of current inhibition is calculated relative to the control (drug-free) condition.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the Tocainide concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
-
Radioligand Binding Assay
This method is used to determine the binding affinity of a drug to its target receptor by measuring the displacement of a known radiolabeled ligand.
Objective: To determine the IC50 of Tocainide for a specific ion channel by its ability to compete with a radiolabeled ligand for binding.
Methodology:
-
Membrane Preparation:
-
Binding Assay:
-
The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the sodium channel, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).[2]
-
Increasing concentrations of unlabeled Tocainide are added to the incubation mixture to compete for binding with the radioligand.
-
The incubation is carried out at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
The percentage of inhibition of specific binding is calculated for each Tocainide concentration.
-
A competition binding curve is generated by plotting the percentage of inhibition against the logarithm of the Tocainide concentration.
-
The IC50 value, the concentration of Tocainide that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
Visualizations
References
Tocainide vs. Flecainide: A Comparative Analysis of Proarrhythmic Risk
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proarrhythmic risks associated with two distinct antiarrhythmic agents: Tocainide, a Class Ib agent, and Flecainide (B1672765), a Class Ic agent. The information presented is collated from a range of experimental studies to support informed decision-making in cardiovascular drug development and research.
Executive Summary
Tocainide and Flecainide, while both targeting sodium channels, exhibit markedly different electrophysiological profiles that translate to distinct proarrhythmic risks. Tocainide, with its rapid kinetics and preferential binding to the inactivated state of sodium channels, demonstrates a lower propensity for inducing arrhythmias, particularly in the absence of structural heart disease. In contrast, Flecainide's potent, slow-kinetic sodium channel blockade, coupled with effects on other ion channels, significantly slows conduction and increases the risk of re-entrant arrhythmias, a concern famously highlighted by the Cardiac Arrhythmia Suppression Trial (CAST). This guide will delve into the experimental data that substantiates these differences.
Electrophysiological Profile and Proarrhythmic Mechanisms
Tocainide, a lidocaine (B1675312) analog, is a Class Ib antiarrhythmic drug. Its mechanism of action involves the selective blockade of sodium channels, with a particular preference for channels in the open or inactivated state. This is especially pronounced in ischemic or damaged myocardial tissue where abnormal electrical activity is more likely to originate[1]. By targeting these areas, Tocainide helps to normalize electrical activity without significantly affecting healthy cardiac tissue, thereby reducing the risk of proarrhythmia[1]. It has minimal effects on the duration of the action potential and the refractory period of cardiac cells[1].
Flecainide, a Class Ic antiarrhythmic, is a potent blocker of cardiac sodium channels with slow onset and offset kinetics[2]. This "use-dependent" blockade is more pronounced at faster heart rates[2]. Flecainide significantly slows conduction velocity in the atria, ventricles, and His-Purkinje system[2][3]. It also has inhibitory effects on the delayed rectifier potassium current (IKr) and can block calcium channels at higher doses[3][4]. This complex electrophysiological profile can lead to a marked prolongation of the QRS complex and, to a lesser extent, the QT interval[4][5]. The primary proarrhythmic mechanism of Flecainide is the creation of a substrate for re-entry by markedly slowing conduction, especially in the presence of structural heart disease[2][3][6].
dot
Caption: Comparative signaling pathways of Tocainide and Flecainide.
Quantitative Data Comparison
The following table summarizes key quantitative data from preclinical and clinical studies, highlighting the differential effects of Tocainide and Flecainide on cardiac electrophysiology.
| Parameter | Tocainide | Flecainide | References |
| Vaughan Williams Classification | Ib | Ic | [1],[2] |
| Primary Ion Channel Target | Voltage-gated Na+ channels (fast kinetics) | Voltage-gated Na+ channels (slow kinetics) | [1],[2] |
| Effect on Action Potential Duration (APD) | Shortens or no change | Lengthens in ventricular muscle | [7] |
| Effect on Conduction Velocity | Depresses, particularly in ischemic tissue | Significantly depresses in normal and infarcted myocardium | [7] |
| Effect on QRS Duration | Very slight effects | Significant, dose-dependent prolongation | [7] |
| Effect on QT Interval | Can lead to a shorter QT interval | May prolong QT interval | [7] |
| Effective Refractory Period (ERP) | Shortens at longer cycle lengths | Prolongs in atrial and ventricular tissue | [7] |
| Proarrhythmia Incidence (Canine Infarction Model) | 25% (inducible VT) | Not directly compared in the same study, but high incidence of worsening arrhythmia reported | [8],[6] |
| CAST Trial Outcome | Not studied | Increased mortality in post-MI patients | [9] |
Experimental Protocols
Canine Myocardial Infarction Model for Proarrhythmia Assessment
This in vivo model is utilized to study the proarrhythmic effects of drugs in the context of healed myocardial infarction, a common substrate for ventricular arrhythmias.
-
Animal Model: Adult mongrel dogs.
-
Infarction Creation: A two-stage occlusion of the left anterior descending coronary artery is performed to create an anterior wall myocardial infarction. This is followed by a reperfusion period.
-
Electrophysiological Study: Several days to weeks post-infarction, a programmed electrical stimulation (PES) protocol is performed under anesthesia.
-
Catheters are inserted into the heart for pacing and recording.
-
Baseline measurements of cardiac intervals (e.g., QRS, QT) and refractory periods are obtained.
-
PES involves delivering a series of paced beats followed by one or more premature extrastimuli to induce ventricular tachycardia (VT) or fibrillation (VF).
-
-
Drug Administration: The test compounds (Tocainide or Flecainide) are administered intravenously at various dose levels.
-
Endpoint: The primary endpoint is the inducibility of sustained VT or VF during PES at each drug dose, compared to the drug-free baseline. Proarrhythmia is defined as the new induction of sustained VT/VF or the worsening of a pre-existing inducible arrhythmia.
dot
Caption: Experimental workflow for the canine proarrhythmia model.
Langendorff-Perfused Rabbit Heart Model
This ex vivo model allows for the controlled study of drug effects on cardiac electrophysiology, independent of systemic influences.
-
Heart Preparation: Rabbit hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused via the aorta with a warmed, oxygenated Krebs-Henseleit solution.
-
Instrumentation:
-
A multipolar electrode array is placed on the epicardial surface to record a detailed epicardial activation map.
-
Stimulating electrodes are positioned to pace the heart at different cycle lengths.
-
-
Experimental Protocol:
-
The heart is paced at a constant cycle length to establish a baseline.
-
Programmed electrical stimulation with premature stimuli is used to assess the vulnerability to arrhythmias.
-
The perfusate is then switched to a solution containing the test drug (Tocainide or Flecainide) at various concentrations.
-
The stimulation protocol is repeated at each drug concentration.
-
-
Data Acquisition and Analysis: Epicardial mapping allows for the detailed analysis of activation and repolarization patterns, conduction velocity, and the inducibility and characteristics of any arrhythmias.
dot
Caption: Workflow for the Langendorff-perfused rabbit heart model.
Conclusion
The available experimental data strongly indicates a higher proarrhythmic risk associated with Flecainide compared to Tocainide, particularly in the context of structural heart disease. Tocainide's preferential action on diseased tissue and its minimal effect on action potential duration contribute to a more favorable safety profile in this regard. Conversely, Flecainide's potent and indiscriminate sodium channel blockade, leading to significant conduction slowing, creates a vulnerable substrate for re-entrant arrhythmias. These findings underscore the importance of considering the detailed electrophysiological properties of antiarrhythmic agents when assessing their proarrhythmic potential in drug development and clinical application. The methodologies outlined in this guide, such as the canine myocardial infarction model and the Langendorff-perfused heart preparation, remain critical tools for the preclinical evaluation of these risks.
References
- 1. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inefficacy and proarrhythmic effects of flecainide and encainide for sustained ventricular tachycardia and ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Proarrhythmic and antiarrhythmic effects of flecainide on nonsustained reentry around the canine atrial tricuspid ring in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of R- and S-enantiomers of Tocainide in efficacy studies
An objective analysis of the enantiomers of the Class Ib antiarrhythmic agent, Tocainide (B1681335), supported by experimental data.
Tocainide, a primary amine analog of lidocaine, has been utilized in the management of ventricular arrhythmias.[1] As a chiral molecule, it exists as two enantiomers, R-(-)-Tocainide and S-(+)-Tocainide. Emerging research has demonstrated significant stereoselectivity in their pharmacodynamic profiles, with the R-(-) enantiomer exhibiting a more potent antiarrhythmic effect.[1][2] This guide provides a comprehensive comparison of the efficacy of R- and S-Tocainide, drawing upon key in vivo and in vitro studies to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative efficacy studies of the R- and S-enantiomers of Tocainide.
Table 1: In Vitro Efficacy and Sodium Channel Binding
| Parameter | R-(-)-Tocainide | S-(+)-Tocainide | Reference |
| IC50 for [3H]batrachotoxin benzoate (B1203000) binding | 184 ± 8 µM | 546 ± 37 µM | [3] |
| Concentration for significant increase in interventricular conduction time | 75 µM | 150 µM | [3] |
| Increase in conduction time at respective concentrations | 10 ± 5 msec | 4 ± 1 msec | [3] |
| Order of potency in prolonging intracardiac conduction | R-T > R,S-T > S-T | S-T < R,S-T < R-T | [2] |
Table 2: In Vivo Antiarrhythmic Efficacy in a Conscious Canine Model
| Parameter | Racemic (SR)-Tocainide | S-(+)-Tocainide | R-(-)-Tocainide | Placebo | Reference |
| Prevention of Arrhythmia | 3 out of 6 dogs | 4 out of 6 dogs | 5 out of 6 dogs | 0 out of 6 dogs (2 died) | [1][4] |
| Mean Effective Dose (mg/kg) | 21.3 | 7.1 | 9.0 | N/A | [1][4] |
| Mortality | 2 out of 6 dogs | 1 out of 6 dogs | 0 out of 6 dogs | 2 out of 6 dogs | [1][4] |
Table 3: In Vivo Efficacy and Safety Margin in a Mouse Model
| Parameter | R-(-)-Tocainide | S-(+)-Tocainide | Racemic (RS)-Tocainide | Reference |
| ED50 for Ataxia (A) | 125 mg/kg | 125 mg/kg | 90 mg/kg | [2] |
| ED50 for Protection against Chloroform-induced Arrhythmias (P) | 40 mg/kg | 116 mg/kg | 86 mg/kg | [2] |
| Therapeutic Ratio (A/P) | 3.1 | 1.1 | 1.0 | [2] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data.
In Vitro Assessment of Sodium Channel Interaction
Objective: To determine the stereospecific interaction of Tocainide enantiomers with cardiac sodium channels.
Methodology:
-
Preparation: Freshly isolated cardiac myocytes were used for radioligand binding assays. For electrophysiology, isolated perfused rabbit heart preparations were utilized.[3]
-
Radioligand Binding Assay: The affinity of the enantiomers for the sodium channel was measured using [3H]batrachotoxinin benzoate. The concentration of each enantiomer required to inhibit 50% of [3H]batrachotoxin benzoate binding (IC50) was determined.[3]
-
Electrophysiology: The concentration-dependent effects of the individual enantiomers on interventricular conduction time were assessed during constant rate ventricular pacing (350 msec) in the isolated perfused rabbit heart model.[3]
In Vivo Assessment in a Conscious Canine Model
Objective: To evaluate the antiarrhythmic efficacy of Tocainide enantiomers in a post-myocardial infarction model.
Methodology:
-
Animal Model: Conscious dogs were studied 7-30 days after coronary artery ligation to create a model of chronic myocardial infarction prone to ventricular arrhythmias.[4]
-
Arrhythmia Induction: Programmed electrical stimulation with up to three extrastimuli was used to induce sustained ventricular tachycardia.[4]
-
Drug Administration: The R-(-) and S-(+) enantiomers, as well as the racemic mixture, were administered intravenously. A placebo (saline) was used as a control.[1][4]
-
Efficacy Assessment: The primary endpoint was the prevention of inducible sustained ventricular tachycardia. The dose required to achieve this was recorded as the effective dose. Mortality from ventricular fibrillation was also documented.[1][4]
In Vivo Assessment of Efficacy and Toxicity in Mice
Objective: To compare the antiarrhythmic efficacy and neurotoxicity of Tocainide enantiomers.
Methodology:
-
Animal Model: Mice were used for these experiments.[2]
-
Ataxia Assessment: The dose of each enantiomer and the racemic mixture that induced ataxia in 50% of the mice (ED50) was determined 20 minutes after subcutaneous administration.[2]
-
Antiarrhythmic Efficacy: The ability of various doses of each compound to protect against chloroform-induced ventricular arrhythmias was assessed, and the protective ED50 was calculated.[2]
-
Therapeutic Margin Calculation: The ratio of the ataxic ED50 to the protective ED50 (A/P ratio) was calculated as a measure of the margin of safety.[2]
Mechanism of Action and Signaling Pathways
Tocainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in the cardiac cell membrane.[5][6] This action is state-dependent, with a higher affinity for the open or inactivated states of the channel.[5] The stereospecificity observed in the efficacy studies is a direct result of the differential binding affinity of the R- and S-enantiomers to the sodium channel receptor.[3] The R-(-) enantiomer demonstrates a higher affinity, leading to a more potent blockade of the sodium current and a greater prolongation of intracardiac conduction.[3]
Caption: Stereoselective binding of Tocainide enantiomers to the cardiac sodium channel.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows of the key experimental models described.
Caption: Experimental workflow for the conscious canine model of ventricular arrhythmia.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselectivity of tocainide pharmacodynamics in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tocainide enantiomers on experimental arrhythmias produced by programmed electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 6. What is Tocainide Hydrochloride used for? [synapse.patsnap.com]
Replicating Historical Clinical Trial Data for Tonocard (Tocainide) in a Modern Research Setting: A Comparative Guide
For researchers and drug development professionals investigating novel antiarrhythmic agents, a retrospective analysis of historical drugs like Tonocard (tocainide) provides valuable context. Tocainide (B1681335), a Class IB antiarrhythmic agent, was utilized for the management of ventricular arrhythmias. This guide offers a comparative overview of this compound's historical clinical trial data against modern alternatives and outlines a framework for replicating key historical findings in a contemporary research environment.
Comparative Analysis of Antiarrhythmic Therapies
The treatment landscape for ventricular arrhythmias has evolved significantly since the widespread use of this compound. Modern therapeutic options include other Class I agents, as well as drugs from different antiarrhythmic classes. Below is a comparative summary of their performance based on published clinical trial data.
Efficacy in Suppressing Ventricular Arrhythmias
| Drug Class | Drug | Mechanism of Action | Efficacy in PVC Suppression | Efficacy in Sustained VT/VF | Key Clinical Trial Findings |
| Class IB | This compound (Tocainide) | Blocks inactivated sodium channels, shortening the action potential duration. | Effective in 60-70% of patients in controlled studies.[1] One study showed a 91% +/- 10% reduction in PVCs in responders.[2] | Controlled arrhythmias in 61% of patients with drug-resistant ventricular arrhythmias.[2] | Demonstrated greater efficacy than placebo in suppressing ventricular arrhythmias.[1] Similar efficacy to lidocaine (B1675312) has been reported.[1] |
| Class IB | Mexiletine | Blocks fast sodium channels. | Significant reduction in premature ventricular complexes compared to placebo (-66% vs 3%). | Effective in managing ventricular tachycardia, often in combination with other agents. | Can be effective in patients who respond to lidocaine. |
| Class IC | Flecainide | Potent blocker of fast sodium channels. | Highly effective in suppressing PVCs. | Effective for sustained VT but carries a risk of proarrhythmia, especially in patients with structural heart disease. | The Cardiac Arrhythmia Suppression Trial (CAST) showed increased mortality in post-myocardial infarction patients. |
| Class IC | Propafenone | Blocks fast sodium channels and has some beta-blocking activity. | Greater than 85% reduction in ventricular ectopy in responders. | Effective in suppressing ventricular tachycardia. | Shows efficacy in both suppressing PVCs and terminating VT. |
| Class III | Amiodarone | Blocks potassium, sodium, and calcium channels, and has beta-blocking properties. | Effective in suppressing a wide range of ventricular arrhythmias. | Considered one of the most effective agents for sustained VT/VF. | Demonstrates broad-spectrum antiarrhythmic activity but has a complex side-effect profile. |
| Class II/III | Sotalol | Beta-blocker and potassium channel blocker. | Significant reduction in PVC frequency (75-88% depending on dose). | Effective in preventing recurrence of VT/VF. | Combines beta-blockade with Class III antiarrhythmic effects. |
Safety and Tolerability Profile
| Drug | Common Adverse Effects (Incidence %) | Serious Adverse Effects | Discontinuation Rate due to Adverse Events |
| This compound (Tocainide) | Dizziness/Vertigo (15.3%), Nausea (14.5%), Paresthesia (9.2%), Tremor (8.4%).[3] | Agranulocytosis, bone marrow depression, pulmonary fibrosis, new or worsened arrhythmias. | Approximately 21% in long-term controlled trials.[3] |
| Mexiletine | Nausea, vomiting, heartburn, dizziness, tremor. | Rare instances of liver injury and blood dyscrasias. | Varies depending on the study, but gastrointestinal side effects are a common reason. |
| Flecainide | Dizziness, visual disturbances, dyspnea, headache. | Proarrhythmia (especially in patients with structural heart disease), heart failure. | Can be significant, particularly in patients who experience proarrhythmic effects. |
| Propafenone | Dizziness, unusual taste, nausea, vomiting, constipation. | Proarrhythmia, worsening of heart failure, conduction abnormalities. | Varies; often related to central nervous system or cardiovascular side effects. |
| Amiodarone | Nausea, vomiting, constipation, photosensitivity, corneal microdeposits. | Pulmonary toxicity, hepatotoxicity, thyroid dysfunction, bradycardia, proarrhythmia. | Can be high due to the extensive side-effect profile. |
| Sotalol | Fatigue, dizziness, bradycardia, dyspnea. | Proarrhythmia (Torsades de Pointes), bronchospasm, worsening of heart failure. | Varies; often related to fatigue, bradycardia, or proarrhythmic events. |
Experimental Protocols for Modern Replication Studies
To replicate the core findings of historical this compound trials in a modern setting, a multi-tiered approach incorporating in vitro and in vivo models is recommended.
In Vitro Assessment of Sodium Channel Blockade
Objective: To quantify the potency and kinetics of sodium channel blockade by a test compound compared to tocainide.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Utilize a stable cell line expressing the human cardiac sodium channel (Nav1.5), such as HEK293 cells. Culture cells to 70-80% confluency in appropriate media.
-
Electrophysiology Rig: Use a patch-clamp amplifier, digitizer, and data acquisition software. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell membrane potential at a holding potential of -120 mV.
-
To assess tonic block, apply depolarizing pulses to 0 mV for 20 ms (B15284909) every 10 seconds.
-
To assess use-dependent block, apply a train of depolarizing pulses to 0 mV for 20 ms at frequencies of 1 Hz and 10 Hz.
-
-
Drug Application: Prepare stock solutions of the test compound and tocainide. Dilute to final concentrations in the external solution and apply to the cells using a perfusion system.
-
Data Analysis: Measure the peak inward sodium current in the absence and presence of the drug. Calculate the percentage of block for tonic and use-dependent effects. Fit the data to a Hill equation to determine the IC50.
In Vivo Assessment of Antiarrhythmic Efficacy
Objective: To evaluate the efficacy of a test compound in a rodent model of ventricular arrhythmia.
Methodology: Isoproterenol-Induced Arrhythmia Model in Rats
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Arrhythmia Induction:
-
Administer isoproterenol (B85558) (e.g., 5 mg/kg, subcutaneously for 6 consecutive days, followed by 3 mg/kg, intraperitoneally on day 7) to induce cardiac hypertrophy and susceptibility to arrhythmias.
-
-
Experimental Groups:
-
Vehicle control group.
-
Positive control group (e.g., tocainide).
-
Test compound group(s) at various doses.
-
-
Drug Administration: Administer the test compound, tocainide, or vehicle orally or via intraperitoneal injection prior to the final isoproterenol challenge.
-
ECG Monitoring:
-
Anesthetize the rats and place them on a heating pad to maintain body temperature.
-
Insert subcutaneous needle electrodes for continuous ECG recording.
-
Record a baseline ECG prior to the final isoproterenol injection.
-
After isoproterenol administration, record the ECG for a defined period (e.g., 30 minutes) to monitor for ventricular arrhythmias (PVCs, ventricular tachycardia).
-
-
Data Analysis: Quantify the incidence, duration, and severity of ventricular arrhythmias in each group. Compare the arrhythmia scores between the different treatment groups.
Visualizing Mechanisms and Workflows
To further elucidate the underlying principles and experimental designs, the following diagrams are provided.
References
- 1. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocainide for drug-resistant ventricular arrhythmias: efficacy, side effects, and lidocaine responsiveness for predicting tocainide success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Tocainide HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
A Comparative Analysis of Tocainide and Sotalol for the Suppression of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Tocainide (B1681335) and Sotalol (B1662669), two antiarrhythmic agents employed in the management of ventricular tachycardia (VT). The information presented herein is intended to support research, scientific inquiry, and professional drug development by offering a concise overview of their mechanisms of action, clinical efficacy, and the experimental frameworks used to evaluate them.
Executive Summary
Ventricular tachycardia is a life-threatening cardiac arrhythmia requiring effective pharmacological intervention. Tocainide, a Class Ib antiarrhythmic, and Sotalol, which exhibits both Class II (beta-blocker) and Class III (potassium channel blocker) properties, represent two distinct approaches to VT suppression. While direct head-to-head clinical trial data is limited, this guide synthesizes available evidence from individual studies to facilitate a comparative understanding of their performance. The data suggests that both agents are effective in a significant portion of patients, with Sotalol showing a high rate of preventing VT induction in electrophysiology studies. The choice between these agents in a clinical or developmental context is influenced by their differing electrophysiological effects and adverse event profiles.
Data Presentation: Efficacy in Ventricular Tachycardia Suppression
The following table summarizes the quantitative efficacy of Tocainide and Sotalol in suppressing ventricular tachycardia, as reported in various clinical studies. It is critical to note that these findings are not from direct comparative trials and reflect different patient populations and study designs.
| Efficacy Parameter | Tocainide | Sotalol |
| Effective Suppression of VT | 60-70% of patients in open and controlled studies showed effective suppression of ventricular ectopic beats and/or ventricular tachycardia.[1] | In patients with recurrent reentrant VT, Sotalol alone was successful in 65% of patients.[2] |
| Control of Drug-Resistant VT | In patients with arrhythmias resistant to other drugs, Tocainide controlled arrhythmias in 61% of cases.[3] | In patients with sustained VT refractory to Type I antiarrhythmic drugs, a sustained VT could no longer be initiated in any of the 8 patients tested.[4] |
| Prevention of Inducible VT/VF | Data not available in the reviewed literature. | Prevented VT/Ventricular Fibrillation (VF) induction in 45% of patients, compared to 15-22% for other Class I agents.[5] In another study, it prevented VT/VF induction in 35% of patients compared to 22% for procainamide (B1213733).[5] |
| Suppression of PVCs | In post-cardiac surgery patients, suppressed single premature ventricular complexes (PVCs) by >80% in 94% of patients.[6] | In a study of patients with chronic PVCs, PVC control was obtained in 67% of patients.[7] |
| Elimination of Complex Arrhythmias | Eliminated couplets and VT events in all post-cardiac surgery patients studied.[6] | Effects on the number of attacks of ventricular tachycardia were achieved in patients where PVCs were reduced by at least 75%.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical findings. While specific protocols vary between studies, a general methodology for evaluating the efficacy of antiarrhythmic drugs like Tocainide and Sotalol in suppressing ventricular tachycardia can be outlined.
A. Patient Population and Selection Criteria:
-
Inclusion Criteria: Patients with a documented history of sustained or non-sustained ventricular tachycardia, or those with frequent and complex ventricular premature depolarizations (VPDs). Underlying cardiac conditions, such as ischemic heart disease or cardiomyopathy, are often specified.
-
Exclusion Criteria: Patients with contraindications to the specific drug class (e.g., severe bradycardia or heart block for Sotalol), significant electrolyte imbalances, severe renal or hepatic impairment, and those taking medications known to interact with the study drug.
B. Study Design:
-
Randomized Controlled Trials (RCTs): Patients are randomly assigned to receive the investigational drug (e.g., Tocainide or Sotalol) or a placebo/active comparator.
-
Crossover Studies: Patients receive both the investigational drug and the comparator in a sequential, randomized order, with a washout period in between.
-
Electrophysiology (EP) Studies: Programmed electrical stimulation is used to induce ventricular tachycardia before and after drug administration to assess the drug's ability to prevent arrhythmia induction.
C. Drug Administration and Dosage:
-
Tocainide: Typically administered orally, with dosing regimens often starting with a loading dose followed by maintenance doses. For instance, doses have averaged 1,500 mg/day (ranging from 600 to 2,400 mg/day).[3]
-
Sotalol: Also administered orally, with doses titrated based on efficacy and tolerance. Daily doses have been reported to average around 600 mg.[4]
D. Efficacy and Safety Assessment:
-
Holter Monitoring: Continuous ambulatory electrocardiographic (ECG) monitoring for 24-48 hours is used to quantify the frequency and complexity of ventricular arrhythmias before and during treatment. A significant reduction (e.g., >80%) in PVCs is a common efficacy endpoint.[6]
-
Electrophysiology (EP) Studies: The primary endpoint is often the non-inducibility of sustained ventricular tachycardia after drug administration.
-
Adverse Event Monitoring: Regular monitoring for known side effects of the drugs, such as neurological and gastrointestinal effects for Tocainide, and bradycardia, heart failure, and proarrhythmia (e.g., Torsades de Pointes) for Sotalol, is conducted. ECG monitoring for QT interval prolongation is critical for Sotalol.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of Tocainide and Sotalol and a typical experimental workflow for an antiarrhythmic drug trial.
References
- 1. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral sotalol in reentrant ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocainide for drug-resistant ventricular arrhythmias: efficacy, side effects, and lidocaine responsiveness for predicting tocainide success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced efficacy of oral sotalol for sustained ventricular tachycardia refractory to type I antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sotalol on ventricular tachycardia and fibrillation produced by programmed electrical stimulation: comparison with other antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized double-blind study of intravenous tocainide versus lidocaine for suppression of ventricular arrhythmias after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of oral sotalol and procainamide in patients with chronic ventricular arrhythmias: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tocainide's Use-Dependent Block: A Comparative Guide with Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tocainide's use-dependent block of voltage-gated sodium channels with other Class I antiarrhythmic agents. We delve into the molecular mechanisms, present supporting experimental data from site-directed mutagenesis studies, and offer detailed protocols for key experiments to facilitate further research and drug development.
Understanding Tocainide's Use-Dependent Block
Tocainide (B1681335), a Class Ib antiarrhythmic drug, exhibits a characteristic use-dependent or frequency-dependent block of voltage-gated sodium channels (Nav). This means its blocking efficacy increases with the frequency of channel activation.[1] Tocainide preferentially binds to the open and inactivated states of the sodium channel, which are more prevalent during rapid firing rates, such as those occurring in tachyarrhythmias.[1][2] This state-dependent binding allows Tocainide to selectively target pathologically over-excited tissues while having a lesser effect on normally functioning cells.[2]
The binding site for Tocainide and other local anesthetic-type drugs is located in the pore of the sodium channel, specifically involving amino acid residues in the S6 transmembrane segments of the four homologous domains (DI-DIV).[3] Site-directed mutagenesis studies have been instrumental in identifying key residues that mediate this interaction.
Comparative Analysis of Sodium Channel Blockers
The efficacy and kinetics of sodium channel blockade by Tocainide can be compared with other Class I antiarrhythmic agents. The following tables summarize key quantitative data from electrophysiological studies.
Table 1: Comparison of Tonic and Use-Dependent Block of hNav1.4 by Tocainide and Other Sodium Channel Blockers
| Compound | Tonic Block IC50 (µM) | Use-Dependent Block (10 Hz) IC50 (µM) | Reference |
| Tocainide | > 300 | > 300 | [4] |
| Mexiletine | - | 170 | [4] |
| To040 (Tocainide Analog) | - | 3 | [5] |
| To042 (Tocainide Analog) | - | 3 | [5] |
Table 2: Stereospecific Binding of Tocainide Enantiomers to Cardiac Sodium Channels
| Enantiomer | IC50 (µM) for [3H]batrachotoxin binding inhibition | Reference |
| (R)-(-)-Tocainide | 184 ± 8 | [4] |
| (S)-(+)-Tocainide | 546 ± 37 | [4] |
The Role of Site-Directed Mutagenesis in Validating the Mechanism
Site-directed mutagenesis has been a pivotal technique in elucidating the molecular basis of Tocainide's interaction with sodium channels. By substituting specific amino acid residues in the channel's pore, researchers can assess their contribution to drug binding and the use-dependent block mechanism.
A key residue identified in the fourth domain's S6 segment (DIV-S6) is Phenylalanine 1586 (F1586) in the human skeletal muscle sodium channel (hNav1.4).[1] Mutation of this residue to a cysteine (F1586C) has been shown to significantly reduce the blocking potency of Tocainide and its analogs, confirming its critical role as part of the local anesthetic receptor site.[1]
Table 3: Effect of F1586C Mutation in hNav1.4 on the Use-Dependent Block by Tocainide Analogs
| Compound | Wild-Type hNav1.4 IC50 (µM) | F1586C Mutant hNav1.4 IC50 (µM) | Reference |
| To040 | 3 | >100 | [1] |
| To042 | 3 | >100 | [1] |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Tocainide's action, the experimental workflow for its investigation, and the logical framework behind use-dependent block.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for site-directed mutagenesis and whole-cell patch-clamp recording.
Site-Directed Mutagenesis of Sodium Channels
This protocol is for introducing point mutations into a sodium channel cDNA cloned into an expression vector.
-
Primer Design : Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation at the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification :
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Use the plasmid containing the wild-type sodium channel cDNA as the template.
-
The PCR cycle parameters should be optimized for the specific plasmid size and polymerase used. A typical program includes an initial denaturation, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion : After PCR, digest the parental (non-mutated) DNA template by adding DpnI restriction enzyme to the PCR product. DpnI specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact. Incubate at 37°C for 1-2 hours.
-
Transformation : Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plasmid Purification and Sequencing : Select colonies, grow overnight cultures, and purify the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording sodium currents from HEK293 cells transiently or stably expressing the sodium channel of interest.
-
Cell Preparation :
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
For transient transfections, introduce the plasmid DNA (wild-type or mutant) into the cells using a suitable transfection reagent.
-
24-48 hours post-transfection, plate the cells onto glass coverslips for recording.
-
-
Solutions :
-
External Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM) : 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording :
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope.
-
Obtain a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Compensate for series resistance (70-80%) to minimize voltage errors.
-
-
Voltage Protocols :
-
Tonic Block : Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply depolarizing test pulses at a low frequency (e.g., 0.1 Hz) before and after drug application.
-
Use-Dependent Block : Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) from a holding potential of -120 mV to elicit sodium currents in the presence of the drug.
-
-
Data Analysis : Record and analyze the sodium currents to determine the extent of tonic and use-dependent block. Calculate IC50 values by fitting the concentration-response data with the Hill equation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels: Evidence from Experiments with Neutral and Quaternary Flecainide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common molecular determinants of flecainide and lidocaine block of heart Na+ channels: evidence from experiments with neutral and quaternary flecainide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Searching for novel anti-myotonic agents: Pharmacophore requirement for use-dependent block of skeletal muscle sodium channels by N-benzylated cyclic derivatives of tocainide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Adverse Effect Profiles: Tocainide, Mexiletine, and Lidocaine
Published: December 15, 2025
This guide provides a detailed comparison of the adverse effect profiles of three Class IB antiarrhythmic drugs: Tocainide (B1681335), Mexiletine (B70256), and Lidocaine (B1675312). All three agents act by blocking sodium channels in cardiac tissue, but their clinical utility is often limited by dose-related toxicities.[1] This review synthesizes data from clinical trials to offer researchers, scientists, and drug development professionals an objective comparison of their safety profiles, supported by experimental methodologies and mechanistic diagrams.
Mechanism of Action: Class IB Sodium Channel Blockade
Tocainide, Mexiletine, and Lidocaine are structurally related and share a common mechanism of action.[1][2] They are state-dependent sodium channel blockers, preferentially binding to and blocking sodium channels in both the open and inactivated states, which are more prevalent in rapidly depolarizing or ischemic tissue. This action shortens the action potential duration and reduces automaticity in ventricular cells. However, this same mechanism in other excitable tissues, primarily the central nervous system (CNS) and the cardiovascular system, is responsible for their most common adverse effects.[1]
Comparative Analysis of Adverse Effects
The adverse effects of Tocainide, Mexiletine, and Lidocaine are predominantly neurological and gastrointestinal.[1][3] While their profiles are similar, the incidence and severity of specific effects can differ, influencing drug selection and patient tolerance. Discontinuation of therapy due to intolerable side effects is a significant issue for all three agents.[4][5]
Table 1: Incidence of Common Adverse Effects (%)
| Adverse Effect Category | System/Symptom | Tocainide | Mexiletine | Lidocaine |
| Neurological | Lightheadedness/Dizziness | 8 - 25.3%[6] | 10.5%[7] | Common[8] |
| Tremor | 2.9 - 21.6%[6] | 12.6%[7] | Common[8] | |
| Paresthesia/Numbness | 3.5 - 9.2%[6] | Common[9] | Common[8] | |
| Coordination Difficulties/Ataxia | 1.2%[6] | 10.2%[7] | Infrequent | |
| Confusion | <1%[6] | Common[9] | Common[8] | |
| Seizures | <1%[3] | ~0.2%[7] | Dose-dependent[10] | |
| Gastrointestinal | Nausea/Vomiting/Anorexia | 15 - 35%[6] | up to 41%[7][11] | Common[12] |
| Diarrhea | 6.8%[6] | ~7%[11] | Not frequently reported | |
| Cardiovascular | Proarrhythmia/Worsening Arrhythmia | Occasional[3] | ~10%[11] | Infrequent[8] |
| Hypotension | <1%[13] | ~0.6%[7] | Common[8][10] | |
| Bradycardia | Not frequently reported | ~0.4%[7] | Common[8][10] | |
| Hematologic | Agranulocytosis/Aplastic Anemia | ~0.2% (Serious)[6] | Rare/Not in controlled trials[7] | Not reported |
| Pulmonary | Interstitial Pneumonitis/Fibrosis | Rare but serious[6] | Rare reports[7] | Not reported |
| Other | Rash | up to 25% (Hypersensitivity)[6] | ~4.2%[11] | Rare (Allergy)[14] |
| Discontinuation Rate | Due to Adverse Effects | ~16%[3] | up to 49%[5] | N/A (Primarily acute use) |
Note: Incidence rates are derived from various clinical trials and package inserts. Direct comparison should be made with caution as study populations and methodologies may differ.
Key observations from the data include:
-
Gastrointestinal effects are the most frequent adverse events for both Tocainide and Mexiletine, with incidence rates as high as 35-41%.[6][7]
-
Neurological side effects are also very common across all three drugs.[6][7][8] While dizziness is prevalent for all, Mexiletine appears to have a higher incidence of coordination difficulties.[7]
-
Serious, idiosyncratic reactions are a notable concern for Tocainide, which carries a risk of severe hematologic and pulmonary toxicities, including aplastic anemia and pulmonary fibrosis.[6][13]
-
Proarrhythmia is a risk with all antiarrhythmic agents. This effect has been reported in approximately 10% of patients treated with Mexiletine, particularly those with pre-existing life-threatening arrhythmias.[7][11]
-
Lidocaine's adverse effects are almost always dose-related and associated with high plasma concentrations, often from rapid intravenous administration.[10][15] As it is primarily used in acute settings, long-term and idiosyncratic effects are less characterized compared to its oral congeners.
Experimental Protocols for Adverse Effect Profiling
The evaluation of adverse drug reactions (ADRs) in clinical trials for antiarrhythmics requires a rigorous and systematic approach. The following protocol represents a typical methodology for a randomized, double-blind, active-controlled crossover study designed to compare the adverse effect profiles of oral agents like Tocainide and Mexiletine.
1. Study Design:
-
Type: Randomized, double-blind, active-controlled, crossover trial.
-
Phases: Two treatment periods separated by a washout period of at least 5 half-lives of the initial drug.
-
Objective: To compare the incidence, severity, and type of adverse effects between Drug A (e.g., Tocainide) and Drug B (e.g., Mexiletine).
2. Participant Selection:
-
Inclusion Criteria: Patients with documented symptomatic ventricular arrhythmias requiring treatment. Age 18-75. Normal baseline hepatic, renal, and hematologic function.
-
Exclusion Criteria: History of hypersensitivity to amide-type anesthetics, second or third-degree heart block without a pacemaker, severe heart failure (NYHA Class IV), or recent myocardial infarction (<3 months).
3. Intervention and Dosage:
-
Randomization: Patients are randomly assigned to receive either Drug A followed by Drug B, or Drug B followed by Drug A.
-
Dosage Regimen: Treatment is initiated at a low dose and titrated upwards every 3-5 days based on arrhythmia suppression (evaluated by Holter monitoring) and patient tolerance, up to a predefined maximum dose.
4. Adverse Effect Monitoring and Reporting:
-
Data Collection: ADRs are systematically collected at each study visit using a standardized checklist of common symptoms (e.g., dizziness, nausea, tremor). Additionally, patients are instructed to spontaneously report any new or worsening symptoms.
-
Severity Grading: Each reported ADR is graded for severity (e.g., Mild, Moderate, Severe) based on predefined criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Laboratory Monitoring: Complete blood counts, liver function tests, and renal function panels are performed at baseline and at regular intervals throughout the study to detect hematologic or organ toxicity.[6]
-
Cardiac Monitoring: 12-lead ECGs are performed to monitor for proarrhythmic effects, such as changes in QRS duration or the emergence of new arrhythmias.
5. Causality Assessment:
-
The relationship between a suspected adverse event and the study drug is formally assessed by the investigator using a validated algorithm, such as the Naranjo scale.[16] This scale uses a questionnaire to assign a probability score (Definite, Probable, Possible, or Doubtful).[16]
References
- 1. Poisoning due to class 1B antiarrhythmic drugs. Lignocaine, mexiletine and tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mexiletine and tocainide: orally active congeners of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mexiletine and tocainide: a comparison of antiarrhythmic efficacy, adverse effects, and predictive value of lidocaine testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mexiletine. Long-term efficacy and side effects in patients with chronic drug-resistant potentially lethal ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. Lidocaine - Wikipedia [en.wikipedia.org]
- 9. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Review of the Lidocaine in the Perioperative Period | MDPI [mdpi.com]
- 11. drugs.com [drugs.com]
- 12. Mexiletine, a new antiarrhythmic agent, for treatment of premature ventricular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the side effects of Tocainide Hydrochloride? [synapse.patsnap.com]
- 14. Lidocaine: A Local Anesthetic, Its Adverse Effects and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. oaji.net [oaji.net]
A Comparative Analysis of Binding Kinetics: Tocainide and Other Class IB Antiarrhythmic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics of Tocainide (B1681335) and other Class IB antiarrhythmic agents—Lidocaine, Mexiletine, and Phenytoin. The information is supported by experimental data to offer a clear perspective on their interaction with voltage-gated sodium channels.
Class IB antiarrhythmic drugs are characterized by their rapid association with and dissociation from the inactivated state of voltage-gated sodium channels. This state-dependent binding allows them to selectively target and suppress the hyperexcitable tissues often responsible for cardiac arrhythmias, with minimal effect on normal cardiac tissue. Understanding the quantitative differences in their binding kinetics is crucial for the development of safer and more effective antiarrhythmic therapies.
Quantitative Comparison of Binding Kinetics
The following table summarizes the available quantitative data for the binding affinity of Tocainide, Lidocaine, Mexiletine, and Phenytoin to voltage-gated sodium channels. While direct comparative studies providing association (k_on) and dissociation (k_off) rate constants for all agents under identical conditions are limited, the equilibrium dissociation constants (K_d) and half-maximal inhibitory concentrations (IC50) offer valuable insights into their relative potencies.
| Drug | Class | Preferential Binding State | K_d / IC50 (µM) | Ion Channel | Comments |
| Tocainide | IB | Inactivated | R-(-)-enantiomer: 184 ± 8S-(+)-enantiomer: 546 ± 37[1] | Cardiac Sodium Channel | Data from radioligand binding assay with [3H]batrachotoxinin benzoate.[1] |
| Lidocaine | IB | Inactivated | ~10 (inactivated state)[2][3] 6.8 (neutral form, inactivated state) | Cardiac Sodium Channel | Exhibits rapid association and dissociation kinetics. |
| Mexiletine | IB | Open and Inactivated[4] | - | Nav1.2, Nav1.4, Nav1.5 | Binds preferentially to the inactivated state of Nav1.5.[5] |
| Phenytoin | IB | Inactivated | ~7 | Rat Hippocampal Neuron Sodium Channels | Binds tightly but slowly to the fast inactivated state. |
Mechanism of Action: State-Dependent Blockade
Class IB agents exert their antiarrhythmic effects by binding to a receptor within the pore of the voltage-gated sodium channel. Their affinity for the channel is highly dependent on its conformational state—resting, open, or inactivated. These drugs show a marked preference for the inactivated state, which is more prevalent in rapidly firing or depolarized cells, such as those found in ischemic myocardium. This state-dependent binding is the cornerstone of their therapeutic action, allowing for targeted modulation of pathological electrical activity.
Mechanism of state-dependent sodium channel blockade by Class IB antiarrhythmic agents.
Experimental Protocols
The determination of binding kinetics for these agents relies on sophisticated electrophysiological and biochemical techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique for studying the effects of drugs on ion channel function in real-time.
Objective: To measure the state-dependent block and the kinetics of drug association and dissociation.
Methodology:
-
Cell Preparation: Isolated cardiomyocytes or cells heterologously expressing specific sodium channel subtypes (e.g., HEK293 cells) are used.
-
Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the membrane potential (voltage-clamp) and recording of the resulting ionic currents.
-
Voltage Protocols: Specific voltage protocols are applied to manipulate the conformational state of the sodium channels. For example, holding the membrane at a depolarized potential increases the population of inactivated channels, allowing for the study of drug binding to this state.
-
Drug Application: The drug is applied to the extracellular solution, and the reduction in sodium current is measured to determine the extent of block.
-
Data Analysis: The rates of onset and offset of the block provide information about the association and dissociation kinetics of the drug.
Workflow for determining drug binding kinetics using patch-clamp electrophysiology.
Radioligand Binding Assays
This biochemical technique is used to determine the affinity of a drug for its receptor.
Objective: To determine the equilibrium dissociation constant (K_d) or the half-maximal inhibitory concentration (IC50) of a drug.
Methodology:
-
Membrane Preparation: Membranes from tissues rich in sodium channels (e.g., heart or brain) are isolated.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the sodium channel (e.g., [3H]batrachotoxin).
-
Competition: Increasing concentrations of the unlabeled test drug (e.g., Tocainide) are added to compete with the radioligand for binding to the channel.
-
Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is related to the drug's binding affinity.[1]
Workflow of a radioligand binding assay for determining drug affinity.
References
- 1. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the binding characteristics of class I antiarrhythmic agents for human muscarinic m1-m3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tonocard (Tocainide) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Tonocard (tocainide) is a critical component of laboratory safety and environmental responsibility. Although this compound was withdrawn from the U.S. market, legacy samples may still exist in research inventories.[1] Adherence to established disposal protocols is essential to prevent environmental contamination and ensure compliance with federal and state regulations.[2]
Immediate Safety and Disposal Plan
The disposal of any pharmaceutical waste, including this compound, must comply with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.[2][3][4] Research laboratories generate a variety of waste streams, and it is crucial to properly segregate and manage them to ensure safety and compliance.[2][5]
Step-by-Step Disposal Protocol for this compound (Tocainide):
-
Hazard Assessment: Consult the Safety Data Sheet (SDS) for this compound (tocainide) to identify its specific hazards, such as toxicity or reactivity. This will determine if it is classified as a hazardous waste under RCRA.
-
Waste Segregation:
-
Hazardous Waste: If this compound is determined to be a hazardous waste (e.g., falls under P-list or U-list criteria, or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity), it must be segregated into a designated, properly labeled hazardous waste container.[6][7] These containers are typically color-coded black for hazardous materials.[7]
-
Non-Hazardous Waste: If it is confirmed to be non-hazardous, it can be disposed of in a designated non-hazardous pharmaceutical waste container, often color-coded blue.[7]
-
Contaminated Materials: Any lab consumables such as gloves, vials, or pipettes that have come into contact with this compound should be disposed of in the appropriate waste stream (hazardous or non-hazardous) as the compound itself.[3] Sharps must always be placed in designated sharps containers.[3][5]
-
-
Container Management:
-
Engage a Professional Waste Disposal Service: It is highly recommended to partner with a licensed hazardous waste disposal company.[3][7] These services ensure full compliance with EPA, DEA, and OSHA standards and provide a complete chain-of-custody for documentation purposes.[3] They will collect, transport, and dispose of the pharmaceutical waste in accordance with all regulations.
-
Documentation: Maintain a detailed inventory of all disposed pharmaceuticals, including the name, quantity, and date of disposal. The hazardous waste manifest provided by the disposal company should be kept for your records as required by the EPA.[7]
Quantitative Data and Waste Classification
The classification of pharmaceutical waste is guided by the EPA. The following table summarizes the key categories.
| Waste Classification | Description | Examples | Disposal Container Color Code |
| P-List | Acutely toxic commercial chemical products. | Warfarin, Nicotine, Eserine | Black |
| U-List | Toxic commercial chemical products. | Mitomycin, Phenol-containing items | Black |
| Characteristic Waste | Exhibits ignitability, corrosivity, reactivity, or toxicity. | Alcohol-based solutions, certain creams/ointments | Black |
| Non-Hazardous | Does not meet any of the criteria for hazardous waste. | General pharmaceuticals | Blue |
| Trace Chemo Waste | Items contaminated with small amounts of chemotherapy drugs. | White with red stripes | |
| Biohazardous Waste | Infectious agents, cultures, blood products. | Red |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard laboratory procedure for rendering a non-hazardous pharmaceutical waste unrecoverable before placing it in a disposal container is as follows. This procedure should only be followed if permitted by your institution's environmental health and safety guidelines and if the waste is confirmed to be non-hazardous.
Protocol for On-Site Neutralization of Non-Hazardous Pharmaceutical Waste:
-
Remove the this compound tablets or powder from their original packaging.
-
Place the solid waste into a sealable plastic bag or a designated waste container.
-
Add an undesirable substance such as used coffee grounds or cat litter to the bag.[8][9]
-
Add a small amount of water or rubbing alcohol to dissolve the medication.[10]
-
Seal the bag securely to prevent leakage.
-
Place the sealed bag into the designated non-hazardous pharmaceutical waste container for collection by a professional waste management service.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound in a research laboratory.
Caption: Decision pathway for classifying and segregating this compound waste.
References
- 1. Tocainide - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. epa.gov [epa.gov]
- 5. clinicallab.com [clinicallab.com]
- 6. danielshealth.com [danielshealth.com]
- 7. medicalwastepros.com [medicalwastepros.com]
- 8. dea.gov [dea.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
Essential Safety and Logistics for Handling Tonocard (Tocainide Hydrochloride)
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This document provides comprehensive, immediate safety and logistical information for the handling of Tonocard (Tocainide Hydrochloride), including detailed operational procedures and disposal plans. By providing this procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, fostering a deep trust that extends beyond the product itself.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-Impermeable Gloves | Handle with gloves inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Fire/Flame Resistant and Impervious Clothing | Wear suitable protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Full-Face Respirator or Dust Mask | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] A type N95 (US) dust mask is also recommended. |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Handle this compound in a well-ventilated place.[1]
-
Ensure emergency exits and a risk-elimination area are established.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
3. In Case of Accidental Release:
-
Evacuate personnel to safe areas.[1]
-
Remove all sources of ignition.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains.[1]
-
Collect the spillage and place it in a suitable, closed container for disposal.[1]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste Disposal:
-
This compound should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
2. Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
3. Household Disposal (if applicable):
-
If no specific disposal instructions are provided, you can throw the drug in the household trash.[2][3]
-
Before disposal, mix the medication with an undesirable substance such as dirt, cat litter, or used coffee grounds.[3]
-
Place the mixture in a sealed plastic bag to prevent leakage.[3]
-
Scratch out all personal information on the prescription label to make it unreadable.[2][3]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
